3-Chloro-4-methylaniline
Description
3-chloro-p-toluidine is a monochloroaniline that is p-toluidine in which one of the hydrogens that is meta to the amino group is replaced by a chlorine. It has a role as an avicide. It is a chloroaniline and a member of monochlorobenzenes. It derives from a p-toluidine.
Properties
IUPAC Name |
3-chloro-4-methylaniline | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
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InChI Key |
RQKFYFNZSHWXAW-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl | |
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Molecular Formula |
C7H8ClN | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
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Related CAS |
7745-89-3 (hydrochloride) | |
| Record name | 3-Chloro-p-toluidine | |
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DSSTOX Substance ID |
DTXSID0020286 | |
| Record name | 3-Chloro-4-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
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| Record name | Benzenamine, 3-chloro-4-methyl- | |
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Boiling Point |
468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |
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| Record name | 3-Chloro-p-toluidine | |
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Flash Point |
212 °F (NTP, 1992), 136 °C, ~136 °C | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
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| Record name | 3-Chloro-p-toluidine | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
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| Record name | 3-Chloro-p-toluidine | |
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Density |
1.108 (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
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Vapor Pressure |
0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |
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CAS No. |
95-74-9 | |
| Record name | 3-CHLORO-P-TOLUIDINE | |
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| Record name | 3-Chloro-4-methylaniline | |
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| Record name | 3-chloro-p-toluidine | |
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| Record name | 3-CHLORO-4-METHYLANILINE | |
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Melting Point |
79 °F (NTP, 1992), 26 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methylaniline, a halogenated aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its reactivity and safety profile. The information is presented to support research and development activities requiring this versatile chemical building block.
Chemical and Physical Properties
This compound, also known as 3-chloro-p-toluidine, is a compound with the molecular formula C₇H₈ClN.[1] Depending on the temperature, it can exist as a colorless to light orange or brown solid or liquid.[2] It is characterized by a mild, fishy, or mothball-like odor.[3][4]
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 95-74-9[1] |
| IUPAC Name | This compound[4] |
| Synonyms | 4-Amino-2-chlorotoluene, 3-Chloro-p-toluidine, 3-CPT[5] |
| Molecular Formula | C₇H₈ClN[1] |
| Molecular Weight | 141.60 g/mol [4][5] |
| InChIKey | RQKFYFNZSHWXAW-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(Cl)C=C(N)C=C1[1] |
Physical Properties
A summary of the key physical properties of this compound is provided below.
| Property | Value |
| Melting Point | 23-25 °C[6] |
| Boiling Point | 237-238 °C |
| Density | 1.167 - 1.175 g/cm³[6] |
| Flash Point | 100 °C (212 °F)[5] |
| Water Solubility | 1 g/L at 20 °C (Slightly soluble)[7] |
| Solubility in Organic Solvents | Soluble in chloroform, methanol, ethanol, and benzene.[7] |
| Refractive Index (n20/D) | 1.583 - 1.585[5] |
| Vapor Pressure | 4.973 - 8.666 Pa at 25 °C |
| pKa (conjugate acid) | 4.05 |
Reactivity and Incompatibilities
This compound is a stable compound under normal conditions. However, it may be sensitive to prolonged exposure to air and light.[3] It is a combustible substance.[3]
This compound is incompatible with and may react with the following:
-
Strong oxidizing agents[3]
-
Acids[3]
-
Acid chlorides[3]
-
Acid anhydrides[3]
-
Chloroformates[3]
-
Reducing agents[3]
When heated to decomposition, it emits toxic fumes of chlorine and nitrogen oxides.[8]
Experimental Protocols: Synthesis of this compound
Two primary methods for the synthesis of this compound are detailed below.
Synthesis via Reduction of 2-Chloro-4-nitrotoluene with Iron Powder
This method involves the reduction of a nitro group to an amine using iron powder in an acidic medium.
Materials:
-
2-Chloro-4-nitrotoluene
-
Iron powder
-
Hexafluoroisopropanol (HFIP)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a reaction tube, add 2-chloro-4-nitrotoluene (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).[9]
-
Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.[9]
-
Stir the reaction mixture at room temperature for 30 minutes.[9]
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[9]
-
Extract the product with ethyl acetate three times.[9]
-
Combine the organic layers and wash with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[9]
Synthesis via Catalytic Hydrogenation
This method employs catalytic hydrogenation to reduce the nitro group.
Materials:
-
2-Chloro-4-nitrotoluene (or ortho-chloro-nitrotoluene)
-
Methanol
-
Raney nickel catalyst or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-chloro-4-nitrotoluene in methanol (1:1 ratio) in a hydrogenation reaction kettle.[7]
-
Add the Raney nickel or Pd/C catalyst.[7]
-
Introduce hydrogen gas, maintaining a molar ratio of the nitro compound to hydrogen of 1:(3.5-4).[7]
-
Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.[7]
-
The reaction time is approximately 5-6 hours for 1 ton of starting material.[7]
-
After the reaction is complete, distill the resulting solution to obtain crude this compound.[7]
-
Further purify the crude product by vacuum distillation to obtain purified this compound with a purity of over 98%.[7]
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. Its primary applications include:
-
Dye and Pigment Manufacturing: It serves as a precursor for azo dyes and other colored compounds.
-
Pharmaceutical Synthesis: It can be used as a building block in the synthesis of pharmaceutical compounds.
-
Agrochemicals: It is used in the synthesis of herbicides, insecticides, and fungicides.[10] It is also used as an avicide to control bird populations.[3]
-
Organic Synthesis Intermediate: It is used in the preparation of other chemical intermediates, such as 2,4-dichlorotoluene.[7]
Safety and Handling
This compound is toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[8] It may also cause an allergic skin reaction.[8]
Handling Precautions:
-
Use in a well-ventilated area.[11]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Avoid contact with skin and eyes.[11]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke when using this product.[8]
Storage:
-
Store in a cool, well-ventilated area.[7]
-
Keep containers sealed.[7]
-
Store separately from strong oxidants, acids, acid anhydrides, acyl chlorides, and chloroformates.[7]
-
Protect from light.[7]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, synthesis, and applications of this compound. The tabulated data and detailed experimental protocols offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to the safety and handling guidelines is crucial when working with this compound.
References
- 1. This compound | CAS 95-74-9 [matrix-fine-chemicals.com]
- 2. This compound | 95-74-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 95-74-9 [chemicalbook.com]
- 4. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. canbipharm.com [canbipharm.com]
- 6. This compound [stenutz.eu]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 3-Chloro-4-methylaniline (CAS 95-74-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline, also known as 3-chloro-p-toluidine or 4-amino-2-chlorotoluene, is an aromatic amine with the chemical formula C₇H₈ClN. Identified by its CAS number 95-74-9, this compound serves as a critical intermediate in a variety of industrial and research applications. It is primarily utilized in the synthesis of dyes, pigments, pharmaceuticals, and pesticides. This guide provides an in-depth overview of its chemical properties, synthesis protocols, biological activities, and safety information, tailored for a technical audience.
Physicochemical Properties
This compound typically appears as a white, colorless, or light orange-to-yellow powder, lump, or clear liquid, depending on temperature and purity. It has limited solubility in water but is soluble in organic solvents like ethanol, benzene, chloroform, and methanol. The compound is stable under normal conditions but is sensitive to prolonged exposure to air and light. It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents.
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Melting Point | 25 - 26 °C | |
| Boiling Point | 237 - 242 °C | |
| Density | 1.17 - 1.2 g/cm³ | |
| Flash Point | 100.8 °C (212 °F) | |
| Water Solubility | 1 g/L (at 20 °C) | |
| Vapor Pressure | 4.973 - 8.666 Pa (at 25 °C) | |
| pKa | 4.05 (conjugate acid) | |
| LogP | 2.27 | |
| Refractive Index (n20/D) | 1.584 |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the reduction of 2-chloro-4-nitrotoluene. This transformation can be achieved via catalytic hydrogenation or chemical reduction.
Protocol 1: Catalytic Hydrogenation
This method employs a metal catalyst, such as Raney nickel or palladium on carbon, to facilitate the reduction of the nitro group with hydrogen gas. The liquid-phase catalytic hydrogenation process is considered more environmentally friendly and efficient than older chemical reduction methods.
Materials and Reagents:
-
2-chloro-4-nitrotoluene
-
Methanol (solvent)
-
Raney nickel or Palladium on carbon (catalyst)
-
Hydrogen gas (H₂)
-
Hydrogenation reactor
Procedure:
-
Dissolve 2-chloro-4-nitrotoluene in methanol (a 1:1 ratio is suggested).
-
Introduce the solution and the catalyst (e.g., Raney nickel) into a hydrogenation reactor.
-
Purge the reactor with an inert gas, then introduce hydrogen gas.
-
Maintain the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa. The molar ratio of 2-chloro-4-nitrotoluene to hydrogen should be approximately 1:(3.5-4).
-
Allow the reaction to proceed for 5-6 hours for a 1-ton scale.
-
Upon completion, the resulting solution is distilled to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation to achieve a purity of over 98%.
Caption: General workflow for the synthesis of this compound.
Protocol 2: Chemical Reduction with Iron Powder
This classic method utilizes iron powder in an acidic medium to reduce the nitro group.
Materials and Reagents:
-
2-chloro-4-nitrotoluene (1 eq.)
-
Iron powder (5 eq.)
-
Hexafluoroisopropanol (HFIP) (10 eq.)
-
2N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction tube/flask
Procedure:
-
Combine 2-chloro-4-nitrotoluene, iron powder, and HFIP in a reaction tube.
-
Slowly add 2N aqueous HCl to the mixture.
-
Stir the reaction mixture at room temperature for approximately 30 minutes.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography to yield pure this compound.
Applications and Key Reactions
This compound is a versatile intermediate in organic synthesis.
-
Dye and Pigment Industry : It is a precursor for azo dyes and the organic pigment intermediate 2B acid.
-
Agrochemicals : It is used in the production of pesticides, including the herbicide green malon and as an avicide (a substance to control birds).
-
Pharmaceuticals : The compound serves as a building block for various therapeutic agents.
-
Chemical Synthesis : It is a starting material for other important chemicals. For instance, it is used to prepare 2,4-dichlorotoluene and 2-chloro-4-cyanotoluene via the Sandmeyer reaction.
Example Application: Synthesis of 2,4-Dichlorotoluene
This process involves a diazotization reaction followed by a Sandmeyer reaction.
Caption: Workflow for the synthesis of 2,4-dichlorotoluene from this compound.
Biological Activity and Environmental Fate
Toxicology and Metabolism
This compound exhibits moderate toxicity and is classified as harmful if swallowed or in contact with skin. It can cause skin and eye irritation, and aromatic amines, in general, are considered potential carcinogens. The compound is known to cause damage to organs through acute or prolonged exposure.
In mammalian cells, it has been shown to disrupt energy metabolism by interacting with mitochondrial respiratory chain complexes I and II. It is also a metabolite of the herbicide atrazine. Studies have indicated it can cause tubule cell death in the kidneys of rats and liver lesions in mice. A hydroxylamine metabolite is thought to bind to liver proteins, potentially causing hepatic necrosis.
In bluegill sunfish, metabolism studies identified N-acetyl-3-chloro-p-toluidine, 4-acetamido-2-chlorobenzoic acid, and 4-amino-2-chlorobenzoic acid as metabolites.
Caption: Conceptual metabolic pathway of this compound.
Environmental Fate and Biodegradation
This compound is very toxic to aquatic life with long-lasting effects. It is expected to have moderate mobility in soil, although as a primary aromatic amine, it can form irreversible complexes with humic matter, leading to immobilization.
The compound is biodegradable. In aerobic conditions using water from the River Elbe, a biodegradation rate of 0.47 per hour was observed, corresponding to a half-life of 1.5 hours. The aerobic degradation pathway for anilines typically involves oxidative deamination to form catechol, which is then further broken down via ortho- or meta-cleavage pathways.
Caption: General aerobic biodegradation pathway for aniline compounds.
Safety and Toxicology Data
Strict safety precautions must be followed when handling this compound. This includes using personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding release into the environment.
GHS Hazard Information
| Code | Hazard Statement | Reference |
| H301/H302 | Toxic or Harmful if swallowed | |
| H311 | Toxic in contact with skin | |
| H315 | Causes skin irritation | |
| H317 | May cause an allergic skin reaction | |
| H319 | Causes serious eye irritation | |
| H370 | Causes damage to organs | |
| H372 | Causes damage to organs through prolonged or repeated exposure | |
| H410 | Very toxic to aquatic life with long lasting effects |
Quantitative Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 1053 mg/kg | |
| LD50 | Rat | Dermal | ~765 mg/kg | |
| LC50 | Rat | Inhalation | > 7.62 mg/L air | |
| LC50 | Danio rerio (fish) | Aquatic | 24.8 mg/L (96 h) | |
| EC50 | Daphnia magna | Aquatic | 0.62 mg/L (48 h) | |
| EC10 | Desmodesmus subspicatus (algae) | Aquatic | 1.8 mg/L (30 min) |
An In-depth Technical Guide to the Molecular Structure of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline, a substituted aromatic amine, serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, pharmaceuticals, and pesticides.[1] Its chemical structure, characterized by a benzene ring substituted with a chlorine atom, a methyl group, and an amino group, dictates its reactivity and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies for this compound, tailored for professionals in research and drug development.
Molecular Structure and Identification
This compound, also known as 3-chloro-p-toluidine, possesses a molecular formula of C₇H₈ClN.[2] The structure features a p-toluidine (4-methylaniline) core with a chlorine atom substituted at the meta position (position 3) relative to the amino group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 95-74-9 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| InChI | InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 |
| InChIKey | RQKFYFNZSHWXAW-UHFFFAOYSA-N |
| SMILES | CC1=CC(N)=C(Cl)C=C1 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a combustible solid that may appear as a white to light orange or yellow powder or lump.[1] It is slightly soluble in chloroform and methanol and has limited solubility in water.[1]
| Property | Value | Reference |
| Melting Point | 25 °C | [1] |
| Boiling Point | 237-238 °C (lit.) | [1] |
| Density | 1.17 g/cm³ | [1] |
| Vapor Pressure | 4.973-8.666 Pa at 25°C | [1] |
| Refractive Index | n20/D 1.584 (lit.) | [1] |
| Flash Point | 212 °F (100 °C) | [1] |
| Water Solubility | 1 g/L (20 °C) | [1] |
| pKa | 4.05 (+1) (25°C) | [1] |
| LogP | 2.27 | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.
Note: Detailed peak assignments and coupling constants can be found in specialized spectral databases. General interpretations are provided based on the known structure.
Infrared (IR) Spectroscopy
The IR spectrum indicates the functional groups present in the molecule. Key absorptions for this compound include:
-
N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic and methyl): Found around 2850-3100 cm⁻¹.
-
C=C stretching (aromatic): Appears in the 1400-1600 cm⁻¹ region.
-
C-N stretching: Generally seen between 1250-1350 cm⁻¹.
-
C-Cl stretching: Occurs in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for this compound would be expected at m/z 141, with an isotopic peak at m/z 143 due to the presence of the ³⁷Cl isotope.
Synthesis of this compound
Two primary methods for the synthesis of this compound are the reduction of 2-chloro-4-nitrotoluene using iron powder and the catalytic hydrogenation of the same precursor.
Experimental Protocol 1: Reduction with Iron Powder
This classic method involves the reduction of the nitro group to an amine using iron powder in the presence of an acid.
Materials:
-
2-chloro-4-nitrotoluene
-
Iron powder
-
Hexafluoroisopropanol (HFIP)
-
2N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction tube, mix 2-chloro-4-nitrotoluene (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).[1]
-
Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
Extract the product with ethyl acetate three times.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter the mixture and concentrate the organic phase under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1]
Experimental Protocol 2: Catalytic Hydrogenation
This method utilizes a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to reduce the nitro group. This is often considered a cleaner and more efficient method.
Materials:
-
2-chloro-4-nitrotoluene
-
Methanol
-
Raney nickel or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 2-chloro-4-nitrotoluene in methanol in a 1:1 ratio in a suitable hydrogenation reactor.[2]
-
Add the Raney nickel or Pd/C catalyst to the solution.[2]
-
Introduce hydrogen gas into the reactor, maintaining a molar ratio of 2-chloro-4-nitrotoluene to hydrogen of 1:(3.5-4).[2]
-
Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.[2]
-
The reduction reaction is typically complete within 5-6 hours for a 1-ton scale.[2]
-
After the reaction, distill the resulting solution to obtain the crude product.[2]
-
Further purify the crude product by vacuum distillation to yield this compound with a purity of over 98.00% as determined by gas chromatography.[2]
Reactivity and Safety
Reactivity: this compound is a stable compound but is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[1] It may be sensitive to prolonged exposure to air and light.[1]
Safety and Handling: this compound is toxic if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction and serious eye irritation.[3] It is also very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn. Work should be conducted in a well-ventilated area.
Visualizations
Caption: Key molecular and physical properties of this compound.
Caption: Synthetic pathways for this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 4-Amino-2-chlorotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 4-amino-2-chlorotoluene, a significant chemical intermediate. The information is presented to support research, development, and quality control activities.
Physical and Chemical Properties
4-Amino-2-chlorotoluene, also known as 2-chloro-4-aminotoluene or 3-chloro-4-methylaniline, is an organic compound with the chemical formula C₇H₈ClN.[1][2] Its physical properties are crucial for its handling, storage, and application in various synthetic processes.
Appearance: At room temperature, 4-amino-2-chlorotoluene can present as a grayish-white solid, an off-white low melting point crystal, or a colorless to light orange to yellow oily solid or liquid.[3][4][5][6][7] It has been described as having a weak fishy odor.[5]
Table 1: Quantitative Physical Data for 4-Amino-2-chlorotoluene
| Property | Value | Notes |
| Molecular Weight | 141.60 g/mol | [1][2][8] |
| Melting Point | 22-26 °C | [3][4][6][7][9] Some sources report a range up to 30°C.[2] |
| Boiling Point | 237-238 °C | At 760 mmHg.[3][4][9] |
| Density | ~1.17 g/mL | At 25 °C.[4][9] |
| Refractive Index | ~1.584 | At 20 °C.[3][4][9] |
| Water Solubility | < 1 g/L | At 20-22 °C.[3][4][6] |
| Flash Point | 100 °C (212 °F) | Closed cup.[4][9] |
| pKa | ~4.05 | [4] |
It is important to distinguish the free amine from its hydrochloride salt, 2-amino-4-chlorotoluene hydrochloride, which has a significantly higher melting point of 265-267 °C.[10][11]
Experimental Protocols for Physical Characterization
The determination of the physical properties of organic compounds like 4-amino-2-chlorotoluene follows standardized laboratory procedures.
1. Melting Point Determination
The melting point is determined using a melting point apparatus.[12]
-
Procedure: A small, dry sample of the compound is packed into a capillary tube.[12] The tube is placed in the heating block of the apparatus. The temperature is raised gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded as the melting point.[12]
2. Boiling Point Determination
The boiling point is typically determined by simple distillation.[12]
-
Procedure: The liquid is heated in a distillation flask. A thermometer is placed so that the bulb is just below the side arm of the flask to accurately measure the temperature of the vapor. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.[12]
3. Density Measurement
Density can be determined by measuring the mass of a known volume of the substance.
-
Procedure: A specific volume of the liquid is accurately measured using a pycnometer or a graduated cylinder. The mass of this volume is then determined using an analytical balance. The density is calculated by dividing the mass by the volume.
4. Solubility Testing
Solubility is assessed by mixing the solute with a solvent.[13][14]
-
Procedure: A small, measured amount of 4-amino-2-chlorotoluene is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, ether). The mixture is agitated, and the degree of dissolution is observed. The process can be repeated with increasing amounts of solute to determine the approximate solubility.[14]
Workflow for Physical Property Analysis
The following diagram illustrates a typical workflow for the physical characterization of a chemical sample like 4-amino-2-chlorotoluene.
Caption: Workflow for the physical characterization of an organic compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. 4-CHLORO-O-TOLUIDINE | Occupational Safety and Health Administration [osha.gov]
- 6. 2-Amino-4-chlorotoluene CAS 95-79-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 2-Amino-4-chlorotoluene(95-79-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 2-Chloro-4-aminotoluene (98%) - Amerigo Scientific [amerigoscientific.com]
- 9. 2-氯-4-氨基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. amherst.edu [amherst.edu]
Solubility of 3-Chloro-4-methylaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 3-chloro-4-methylaniline in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the known qualitative solubility information and provides detailed experimental protocols for researchers to determine precise quantitative data. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and other research and development activities.
Introduction to this compound
This compound, also known as 3-chloro-p-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN. It is a solid at room temperature and finds use as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Its solubility in various solvents is a crucial physical property that dictates its utility in different chemical processes, including reaction kinetics, purification, and formulation.
Qualitative and Limited Quantitative Solubility Data
| Solvent | Type | Reported Solubility | Citation(s) |
| Water | Polar Protic | 1 g/L (at 20 °C) | [1] |
| Methanol | Polar Protic | Slightly Soluble | [2] |
| Ethanol | Polar Protic | Soluble | [3][4] |
| Chloroform | Polar Aprotic | Slightly Soluble | [2] |
| Benzene | Non-Polar | Soluble | [4] |
| Carbon Tetrachloride | Non-Polar | Slightly Soluble | [3] |
Note: The terms "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
To address the gap in quantitative data, this section provides detailed methodologies for two common and effective techniques for determining the solubility of this compound in organic solvents: the gravimetric method and UV-Vis spectrophotometry.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, evaporating the solvent from a known volume of the solution, and weighing the remaining solute.
3.1.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Glass vials with screw caps
-
Volumetric flasks (various sizes)
-
Pipettes and syringes
-
Drying oven
-
Desiccator
3.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish on an analytical balance.
-
Transfer the filtered saturated solution into the pre-weighed evaporating dish.
-
Reweigh the dish containing the solution to determine the mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of the solvent should be considered. For volatile solvents, a fume hood is necessary.
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 mL ( g/100 mL) or mole fraction (χ).
-
Solubility in g/100 mL:
-
Mole Fraction (χ):
(The mass of the solvent is the difference between the mass of the solution and the mass of the solute).
-
UV-Vis Spectrophotometric Method
This method is particularly useful for compounds that absorb ultraviolet or visible light and can be more sensitive than the gravimetric method. It involves creating a calibration curve to relate absorbance to concentration.
3.2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
3.2.2. Experimental Procedure
-
Determination of Maximum Absorbance (λ_max):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λ_max.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1.2, step 1).
-
Withdraw a small, known volume of the clear, filtered supernatant.
-
Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Logical Relationships in Solubility Studies
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates the logical relationships influencing the solubility of this compound.
Conclusion
While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in readily accessible literature, this guide provides the foundational qualitative information and detailed experimental protocols necessary for researchers to determine this critical parameter. A thorough understanding of its solubility is paramount for the effective design of synthetic routes, purification strategies, and formulation development in various scientific and industrial applications. The provided workflows and logical diagrams offer a clear visual representation of the key processes and principles involved in solubility determination.
References
The Amino Group of 3-Chloro-4-methylaniline: A Technical Guide to Its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline is a key chemical intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1][2] The reactivity of this molecule is largely dictated by the functional groups on the aromatic ring: the activating amino group, the deactivating but ortho-, para-directing chloro group, and the activating methyl group. This technical guide provides an in-depth analysis of the reactivity of the amino group in this compound, offering insights into its basicity, nucleophilicity, and its role in various chemical transformations. This document is intended to be a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 95-74-9 | [3] |
| Molecular Formula | C₇H₈ClN | [3] |
| Molecular Weight | 141.60 g/mol | [3] |
| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | |
| Melting Point | 25 °C | |
| Boiling Point | 237-238 °C | |
| Water Solubility | 1 g/L (20 °C) | |
| pKa (of conjugate acid) | 4.05 (+1) (25°C) |
Reactivity of the Amino Group
The reactivity of the amino group in this compound is a balance of electronic and steric effects imparted by the substituents on the aromatic ring. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a weak base. The presence of the electron-donating methyl group at the para position enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity and basicity compared to aniline. Conversely, the electron-withdrawing chloro group at the meta position slightly diminishes this effect.
Basicity
The basicity of an aromatic amine is a measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The pKa of the conjugate acid of this compound is 4.05. This value indicates that it is a weak base, a characteristic feature of aromatic amines.
Nucleophilicity
The nucleophilic character of the amino group is central to its reactivity, allowing it to participate in a wide range of chemical reactions.
The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is often used as a protective strategy for the amino group in multi-step syntheses.[4]
Experimental Protocol: N-Acetylation of this compound
This protocol is adapted from a general procedure for the acetylation of halogenated anilines.[5]
-
Materials:
-
This compound
-
Acetic anhydride
-
Concentrated hydrochloric acid
-
Sodium acetate
-
Water
-
Ethanol (95%) for recrystallization
-
-
Procedure:
-
Dissolve this compound (e.g., 500 mg) in water (14 mL). The aniline may be immiscible.
-
Add concentrated hydrochloric acid (0.45 mL) to form the soluble aniline salt.
-
In a separate beaker, prepare a solution of sodium acetate (530 mg) in water (3 mL).
-
To the solution of the aniline hydrochloride, add acetic anhydride (0.6 mL) and swirl to mix.
-
Immediately add the sodium acetate solution. A precipitate of the N-acetylated product should form.
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent such as 95% ethanol to obtain pure N-(3-chloro-4-methylphenyl)acetamide.
-
N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or alcohols. The reaction with alkyl halides is a classical nucleophilic substitution. However, controlling over-alkylation to prevent the formation of tertiary amines can be challenging.[6] A common strategy to achieve mono-alkylation is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents in the presence of a suitable catalyst.[6]
Experimental Protocol: N-Alkylation of this compound with an Alcohol (Borrowing Hydrogen Methodology)
This is a general protocol for the N-alkylation of a substituted aniline.[6]
-
Materials:
-
This compound (1.0 mmol)
-
Alcohol alkylating agent (1.2 mmol)
-
Ruthenium or Iridium complex (catalyst, 1-2 mol%)
-
Potassium tert-butoxide (base, 1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the catalyst, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous toluene and the alcohol alkylating agent via syringe.
-
Stir the reaction mixture at a desired temperature (e.g., 80-120°C) for a specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions. One of the most common applications is azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component (e.g., a phenol or another aromatic amine) to form an azo dye.[7]
Experimental Protocol: Diazotization of this compound and Azo Coupling with 2-Naphthol
This protocol is adapted from a general procedure for the synthesis of azo dyes.
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure:
Part 1: Diazotization
-
Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 mmol) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.
Part 2: Azo Coupling
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
The amino group of this compound can also participate in modern palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.
Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling an amine with an aryl halide. In the context of this compound, the amino group can act as the nucleophile, reacting with another aryl halide. Alternatively, the chloro group on the aniline can undergo coupling with another amine. The latter is a more common application for aryl chlorides. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride with a Primary Amine
This is a general protocol that can be adapted for this compound as the aryl chloride.[8]
-
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2.0 mol%)
-
Josiphos-type Ligand (e.g., CyPF-tBu) (4.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 mmol)
-
Anhydrous Dioxane (5 mL)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, the Josiphos-type ligand, and K₃PO₄ to an oven-dried Schlenk flask.
-
Add this compound and the primary amine to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane via syringe.
-
Heat the mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture and quench with water.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Suzuki-Miyaura Coupling: While the amino group itself is not directly involved in the coupling, its presence on the aromatic ring influences the reactivity of the C-Cl bond in Suzuki-Miyaura reactions. This powerful C-C bond-forming reaction couples an organoboron reagent with an organohalide. The activation of the C-Cl bond in this compound for Suzuki coupling typically requires more forcing conditions and specialized catalyst systems compared to the corresponding bromides or iodides.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This is a general protocol that can be adapted for this compound.[1]
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
SPhos (phosphine ligand) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)
-
Degassed 1,4-dioxane and water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the palladium source and the phosphine ligand and add this to the Schlenk flask.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Electrophilic Aromatic Substitution
The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. In this compound, the positions ortho and para to the amino group are positions 2, 6, and 4. Position 4 is occupied by the methyl group, and position 3 is occupied by the chloro group. Therefore, electrophilic attack is expected to occur predominantly at positions 2 and 6.
-
Halogenation: Reaction with bromine water can lead to polybromination of the aromatic ring at the activated positions.
-
Nitration: Direct nitration with a mixture of nitric and sulfuric acids can be complex. The strongly acidic conditions can protonate the amino group, forming an anilinium ion which is deactivating and meta-directing. This can lead to a mixture of products.
-
Sulfonation: Reaction with fuming sulfuric acid leads to the formation of the corresponding aminobenzenesulfonic acid.
Conclusion
The amino group in this compound is a versatile functional group that governs much of the molecule's reactivity. Its basic and nucleophilic properties allow for a wide range of transformations, including N-acylation, N-alkylation, and diazotization. Furthermore, its influence on the aromatic system is crucial for both electrophilic substitution reactions and modern palladium-catalyzed cross-coupling reactions. A thorough understanding of the reactivity of this amino group is essential for its effective utilization in the synthesis of complex organic molecules for the pharmaceutical and chemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3-chloro-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details the theoretical basis for the regioselectivity of these reactions, considering the directing effects of the amino, chloro, and methyl substituents. It offers detailed experimental protocols, quantitative data where available, and predictive analysis for halogenation, nitration, sulfonation, and Friedel-Crafts reactions. The guide is intended to be a valuable resource for chemists engaged in the synthesis and functionalization of substituted anilines.
Introduction
This compound, also known as 4-amino-2-chlorotoluene, is a versatile aromatic amine widely used as a building block in organic synthesis.[1] Its utility stems from the presence of multiple functional groups on the benzene ring, which can be further modified to create a diverse range of complex molecules. Understanding the electrophilic substitution reactions of this compound is crucial for designing synthetic routes to novel drug candidates and other high-value chemicals.
This guide provides an in-depth analysis of the halogenation, nitration, sulfonation, and Friedel-Crafts reactions of this compound. It consolidates theoretical principles with practical experimental guidance to aid researchers in predicting and controlling the outcomes of these important transformations.
Regioselectivity in Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic substitution on the this compound ring is governed by the interplay of the directing effects of the three substituents: the strongly activating and ortho,para-directing amino group (-NH₂), the weakly deactivating but ortho,para-directing chloro group (-Cl), and the weakly activating and ortho,para-directing methyl group (-CH₃).[2][3]
The powerful activating and directing effect of the amino group dominates, primarily directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, the positions are also influenced by the other substituents.
-
Position 2: Ortho to the amino group and ortho to the chloro group. This position is sterically hindered and electronically deactivated by the adjacent chloro group's inductive effect.
-
Position 5: Para to the chloro group and meta to the methyl group. This position is activated by the methyl group and directed by the chloro group.
-
Position 6: Ortho to the amino group and meta to the chloro group. This position is sterically accessible and strongly activated by the amino group.
Based on the combined directing effects, electrophilic attack is most likely to occur at position 6 and position 2 , with position 6 generally being the more favored site due to reduced steric hindrance compared to position 2. Substitution at position 5 is also a possibility, particularly under certain reaction conditions.
To achieve predictable and high-yielding reactions, it is often necessary to protect the highly reactive amino group, typically by converting it to an acetanilide. The N-acetyl group is still an ortho,para-director but is less activating and provides steric bulk, which can enhance regioselectivity.
Halogenation
Halogenation of this compound can introduce bromine, chlorine, or iodine onto the aromatic ring. The regioselectivity is highly dependent on the reaction conditions and the nature of the halogenating agent.
Bromination
Direct bromination of anilines can be aggressive and lead to polybromination.[2] A more controlled approach involves the bromination of the corresponding acetanilide, N-(3-chloro-4-methylphenyl)acetamide.
Predicted Outcome: The incoming electrophile is directed by the activating N-acetyl group to the positions ortho to it. Therefore, the primary products are expected to be 2-bromo-5-chloro-4-methylacetanilide and 2,6-dibromo-3-chloro-4-methylacetanilide upon further bromination. Subsequent hydrolysis yields the corresponding anilines.
Experimental Protocol (Adapted from similar reactions):
A general procedure for the regioselective bromination of anilides involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[4]
| Parameter | Condition |
| Starting Material | N-(3-chloro-4-methylphenyl)acetamide |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Acetonitrile or Acetic Acid |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-4 hours |
| Work-up | Aqueous sodium thiosulfate quench, extraction |
Quantitative Data (Predicted):
While specific data for this compound is scarce, studies on similar anilides suggest that monobromination can be achieved with high selectivity at the less sterically hindered ortho position.[5][6]
| Product | Predicted Yield | Predicted Isomer Distribution |
| 2-Bromo-5-chloro-4-methylaniline | Good to Excellent | Major product |
| Other isomers | Minor |
Iodination
Iodination is typically carried out using iodine in the presence of an oxidizing agent or an activating silver salt.
Predicted Outcome: Similar to bromination, iodination of the acetylated derivative is expected to occur primarily at the position ortho to the N-acetyl group.
Experimental Protocol (Adapted from iodination of chlorinated anilines):
A common method for the iodination of anilines involves the use of iodine and a silver salt, such as silver sulfate.[7]
| Parameter | Condition |
| Starting Material | N-(3-chloro-4-methylphenyl)acetamide |
| Reagents | Iodine (I₂), Silver Sulfate (Ag₂SO₄) |
| Solvent | Ethanol or Methanol |
| Temperature | Room temperature |
| Reaction Time | 12-24 hours |
| Work-up | Filtration of silver iodide, extraction |
Quantitative Data (Predicted):
The regioselectivity of iodination can be high, favoring the para-iodo product in many aniline derivatives. For N-(3-chloro-4-methylphenyl)acetamide, the major product is predicted to be the 2-iodo derivative.
| Product | Predicted Yield |
| 2-Iodo-5-chloro-4-methylaniline | Moderate to Good |
Nitration
Direct nitration of anilines with strong acids can lead to oxidation and the formation of meta-substituted products due to the formation of the anilinium ion.[2] Therefore, protection of the amino group as an acetanilide is essential for achieving regioselective nitration.
Predicted Outcome: The nitration of N-(3-chloro-4-methylphenyl)acetamide is expected to yield the nitro group at the position ortho to the activating N-acetyl group.
Experimental Protocol (Adapted from nitration of N-acetyl-4-methylaniline): [8]
The nitration is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures.
| Parameter | Condition |
| Starting Material | N-(3-chloro-4-methylphenyl)acetamide |
| Reagents | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) |
| Solvent | Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | Pouring onto ice, filtration |
Quantitative Data (Predicted):
Based on the directing effects, the major product is expected to be the 2-nitro derivative.
| Product | Predicted Yield |
| 2-Nitro-5-chloro-4-methylaniline | Good |
Sulfonation
Sulfonation of anilines typically requires heating with concentrated sulfuric acid. The reaction proceeds through the formation of the anilinium salt, which then rearranges to the sulfonic acid.
Predicted Outcome: The sulfonation of this compound is expected to introduce the sulfonic acid group at the position ortho to the amino group that is less sterically hindered.
Experimental Protocol (Adapted from sulfonation of similar anilines): [9]
The "baking" process is a common method for the sulfonation of aromatic amines.
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 180-200 °C (Baking) |
| Reaction Time | 2-4 hours |
| Work-up | Neutralization with a base to isolate the sodium sulfonate salt |
Quantitative Data (Predicted):
The reaction is expected to yield the 2-amino-5-chloro-4-methylbenzenesulfonic acid as the major product.
| Product | Predicted Yield |
| 2-Amino-5-chloro-4-methylbenzenesulfonic acid | Good |
Friedel-Crafts Reactions
Anilines generally do not undergo Friedel-Crafts reactions because the amino group, being a Lewis base, reacts with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[2] Protection of the amino group as an acetanilide is therefore a prerequisite for successful Friedel-Crafts acylation. Friedel-Crafts alkylation is often problematic due to polyalkylation and rearrangement reactions.
Friedel-Crafts Acylation
Predicted Outcome: The Friedel-Crafts acylation of N-(3-chloro-4-methylphenyl)acetamide is expected to introduce the acyl group at the position ortho to the N-acetyl group.
Experimental Protocol (General procedure for Friedel-Crafts acylation of anilides): [10][11]
| Parameter | Condition |
| Starting Material | N-(3-chloro-4-methylphenyl)acetamide |
| Reagents | Acyl chloride (e.g., Acetyl chloride), Aluminum chloride (AlCl₃) |
| Solvent | Anhydrous Dichloromethane or Carbon Disulfide |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-6 hours |
| Work-up | Acidic aqueous work-up |
Quantitative Data (Predicted):
The yield of the acylated product can be moderate to good, with the major isomer being the one where acylation occurs at the less hindered ortho position.
| Product | Predicted Yield |
| N-(2-Acetyl-5-chloro-4-methylphenyl)acetamide | Moderate to Good |
Visualizations
Conclusion
The electrophilic substitution reactions of this compound are governed by the strong activating and ortho,para-directing influence of the amino group, with the chloro and methyl groups providing secondary directing effects. For controlled and regioselective outcomes, protection of the amino group as an acetanilide is a crucial step. This guide provides a theoretical framework and practical, albeit often extrapolated, protocols for the halogenation, nitration, sulfonation, and Friedel-Crafts acylation of this important synthetic intermediate. The provided information is intended to serve as a valuable starting point for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. Further experimental validation is recommended to determine the precise yields and isomer distributions for each reaction.
References
- 1. Page loading... [guidechem.com]
- 2. employees.oneonta.edu [employees.oneonta.edu]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 5. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. books.rsc.org [books.rsc.org]
- 9. CN105968033A - Production method of 3,4-dichloroaniline-6-sulfonic acid - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and Storage Conditions for 3-Chloro-4-methylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-methylaniline (CAS No. 95-74-9). Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity in research, development, and manufacturing applications. This document outlines its chemical properties, known instabilities, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior and stability.
| Property | Value |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid.[1] |
| Melting Point | 25 °C |
| Boiling Point | 237-238 °C |
| Solubility | Soluble in chloroform and methanol (slightly); sparingly soluble in water (1 g/L at 20 °C).[2] |
| pKa (conjugate acid) | 4.05 |
Stability Profile and Incompatibilities
This compound is generally stable under recommended storage conditions.[2] However, it is susceptible to degradation from exposure to air, light, and incompatible materials. Prolonged exposure to air and light may cause the material to darken in color.[3]
Key instabilities and incompatibilities include:
-
Air and Light Sensitivity: The compound is sensitive to prolonged exposure to air and light, which can lead to degradation.[3]
-
Oxidizing Agents: Reacts with strong oxidizing agents.[3]
-
Acids and Acid Derivatives: Incompatible with acids, acid chlorides, acid anhydrides, and chloroformates.[3]
-
Reducing Agents: Incompatible with reducing agents.[3]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of chlorine and nitrogen oxides.
Recommended Storage and Handling Conditions
To maintain the quality and integrity of this compound, the following storage and handling conditions are recommended:
| Condition | Recommendation |
| Temperature | Store in a cool, refrigerated environment, typically between 2-8°C. |
| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Light | Protect from light by storing in an opaque or amber-colored container. |
| Container | Keep the container tightly sealed to prevent exposure to air and moisture. |
| Ventilation | Store in a well-ventilated area. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the readily available literature, studies on analogous chloroanilines suggest the following potential degradation routes under various stress conditions:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. For chloroanilines, this can involve hydroxylation of the aromatic ring and reductive dehalogenation.
-
Hydrolysis: While generally stable to hydrolysis, forced conditions of extreme pH and temperature could potentially lead to degradation.
Experimental Protocols for Stability Assessment
The following sections provide detailed methodologies for conducting stability studies on this compound, based on established principles of forced degradation and regulatory guidelines.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods. The goal is to induce a partial degradation (typically 5-20%) to identify potential degradation products.
5.1.1. General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
5.1.2. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with the solvent to a final concentration of approximately 100 µg/mL for analysis.
-
A control sample should be prepared by neutralizing the acid and diluting without heating.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with the solvent to a final concentration of approximately 100 µg/mL for analysis.
-
A control sample should be prepared by neutralizing the base and diluting without heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the solvent to a final concentration of approximately 100 µg/mL for analysis.
-
A control sample should be prepared by diluting the stock solution with the solvent.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound to a vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent to a known concentration (e.g., 100 µg/mL) for analysis.
-
A control sample should be stored at the recommended storage temperature.
-
Photostability Testing (ICH Q1B Guideline)
Photostability testing is crucial to evaluate the impact of light exposure on the stability of the compound.
-
Sample Preparation:
-
Place a thin layer of the solid this compound in a chemically inert, transparent container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the samples to a light source that provides a combination of visible and ultraviolet (UV) light.
-
The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
-
Analysis:
-
After exposure, analyze both the light-exposed and the dark control samples for any physical changes (e.g., color change) and for the formation of degradation products using a validated stability-indicating analytical method.
-
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.
6.1. Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 239 nm) |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
6.2. Method Validation
The analytical method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
The following tables provide a structured summary of the stability profile and the analytical approach for this compound.
Table 2: Summary of Stability and Incompatibilities
| Factor | Observation/Recommendation |
| Long-term Storage | Stable when stored at 2-8°C under an inert atmosphere and protected from light. |
| Air Sensitivity | Sensitive to prolonged exposure to air. |
| Light Sensitivity | Sensitive to prolonged exposure to light; may darken in color.[3] |
| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[3] |
Table 3: Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Reagents/Parameters | Potential Degradation Products | Recommended Analytical Technique |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Hydroxylated and other related impurities | HPLC-UV/MS |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Hydroxylated and other related impurities | HPLC-UV/MS |
| Oxidation | 3% H₂O₂, Room Temp | N-oxides, nitroso, and polymeric impurities | HPLC-UV/MS |
| Thermal | 80°C (solid state) | To be determined | HPLC-UV, GC-MS |
| Photolytic | ≥1.2 million lux hours, ≥200 Wh/m² | Hydroxylated and dehalogenated products | HPLC-UV/MS |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the stability assessment of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light. Its primary liabilities are sensitivity to air and light, and incompatibility with strong oxidizing agents and acids. For researchers and drug development professionals, adherence to these storage and handling protocols is paramount to ensure the material's integrity. The experimental protocols and analytical methods outlined in this guide provide a robust framework for conducting comprehensive stability assessments, which are crucial for regulatory submissions and for ensuring the quality of research and development outcomes.
References
An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Chloro-4-methylaniline (CAS No. 95-74-9), a chemical intermediate used in the synthesis of dyes, pigments, pharmaceuticals, and pesticides.[1] Due to its toxicological profile, strict adherence to safety protocols is imperative to minimize risks to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[2][3] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4] The compound is also very toxic to aquatic life with long-lasting effects.[2][4]
GHS Hazard Statements:
-
H301: Toxic if swallowed[2]
-
H311: Toxic in contact with skin[2]
-
H315: Causes skin irritation[2]
-
H317: May cause an allergic skin reaction[2]
-
H319: Causes serious eye irritation[2]
-
H351: Suspected of causing cancer[4]
-
H373: May cause damage to organs through prolonged or repeated exposure[4]
-
H410: Very toxic to aquatic life with long lasting effects[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Appearance | Brown solid with a mild odor[2] |
| Molecular Formula | C7H8ClN[5] |
| Molecular Weight | 141.60 g/mol [5] |
| Melting Point | 24 °C (75.2 °F)[2] |
| Boiling Point | 243 °C (469.4 °F) at 1,013 hPa[2] |
| Flash Point | 100 °C (212 °F) at 1,013 mBar[2] |
| Auto-ignition Temperature | ≥ 500 °C (≥ 932 °F)[2] |
| Density | 1.17 g/cm³[2] |
| Vapor Pressure | 0.04 mm Hg at 25 °C[2] |
| Water Solubility | 1 g/L at 20 °C |
| log Pow (Octanol/Water Partition Coefficient) | 2.27[2] |
Toxicological Data
The following table summarizes the acute toxicity data for this compound.
| Route of Exposure | Species | Value |
| Oral | Rat (male) | LD50: 1,053 mg/kg bw[2] |
| Dermal | Rat | LD50: ca. 765 mg/kg bw[2] |
| Inhalation | Rat | LC50: > 7.62 mg/L air[2] |
Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is essential.
-
Engineering Controls : Work should be conducted in a well-ventilated area, such as a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[3]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection : Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected before use.[2]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[2]
-
Handling and Storage
-
Handling : Avoid contact with skin and eyes and avoid breathing dust or vapors.[3][4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers.[4] The substance may be sensitive to prolonged exposure to air and light.[2] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[3]
First Aid Measures
In case of exposure, immediate medical attention is required.
-
If Swallowed : Get emergency medical help immediately.[2] Rinse mouth.[2]
-
If on Skin : Immediately take off all contaminated clothing and wash the skin with plenty of water.[1][2] Get emergency medical help immediately.[2]
-
If in Eyes : Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing and seek medical attention.[1][3]
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[3]
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Personal Precautions : Wear appropriate personal protective equipment, including chemical-impermeable gloves and a respirator.[2]
-
Environmental Precautions : Prevent the chemical from entering drains or waterways.[2]
-
Containment and Cleanup : For small spills, use absorbent paper to pick up the material and seal it in a vapor-tight plastic bag for disposal.[6] For larger spills, contain the spill with dikes or absorbents and collect the material in suitable containers for disposal.[1][4] The contaminated area should be washed with 60-70% ethanol followed by a soap and water solution.[6]
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, foam, dry chemical, or carbon dioxide.[1][2]
-
Specific Hazards : The compound is combustible.[2] When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]
Visualizations
Logical Workflow for Handling a Chemical Spill
Caption: General workflow for responding to a chemical spill.
Signaling Pathway of Potential Health Effects from Exposure
Caption: Relationship between exposure routes and health effects.
References
An In-depth Technical Guide on the Toxicological Profile of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline (3-C-4-MA), also known as 3-chloro-p-toluidine, is an aromatic amine characterized by a benzene ring substituted with chlorine, a methyl group, and an amino group. It serves as a crucial intermediate in the synthesis of various commercial products, including dyes, pigments, and pesticides.[1] Its hydrochloride salt, Starlicide, is notably used as an avicide to control specific bird populations, such as starlings and gulls.[2][3] Given its industrial importance and deliberate environmental application, a thorough understanding of its toxicological profile is essential for assessing human health risks and environmental impact. This guide provides a comprehensive overview of the toxicology of 3-C-4-MA, summarizing key data, outlining experimental methodologies, and illustrating toxicological mechanisms.
Chemical and Physical Properties
Understanding the physicochemical properties of 3-C-4-MA is fundamental to predicting its environmental fate, bioavailability, and toxic potential. The compound is a brown solid with a mild odor and has limited solubility in water.[3]
| Property | Value | Reference |
| CAS Number | 95-74-9 | [3] |
| Molecular Formula | C₇H₈ClN | [3] |
| Molecular Weight | 141.60 g/mol | [3] |
| Appearance | Brown solid with a mild odor | [3] |
| Melting Point | 24-25 °C | [4] |
| Boiling Point | 237-243 °C at 1013 hPa | [4] |
| Density | 1.17 g/cm³ | [4] |
| Vapor Pressure | 0.04 mmHg at 25 °C | [4] |
| Water Solubility | < 1 mg/mL at 22 °C | [3] |
| Log P (octanol/water) | 2.27 | [4] |
Toxicokinetics and Mechanism of Toxicity
Absorption, Distribution, Metabolism, and Excretion (ADME)
Limited data is available on the toxicokinetics of 3-C-4-MA in mammals. Studies in rats following oral administration indicated that the compound is metabolized, with potential metabolites including 4-amino-2-chlorobenzoic acid and N-acetylated derivatives.[5] Covalent binding of the compound or its metabolites to proteins has been observed in the liver, kidney, lung, and erythrocytes of rats.[3][5]
In avian species, such as red-winged blackbirds and dark-eyed juncos, the elimination half-life of the hydrochloride salt is biphasic, with an initial rapid phase (0.16-0.62 hours) followed by a slower second phase (3.4-5.4 hours).[5]
Mechanism of Toxicity
The primary mechanisms of 3-C-4-MA toxicity are methemoglobinemia and disruption of cellular respiration.
Methemoglobin Formation: Like many aniline derivatives, 3-C-4-MA is metabolized to N-hydroxy metabolites, which are potent oxidizing agents.[6] These metabolites, such as phenylhydroxylamines, enter red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[7][8] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[7][9] This process can occur in a catalytic cycle, depleting cellular reducing agents like NADPH and glutathione.[8][9]
Mitochondrial Toxicity: this compound has been shown to disrupt cellular energy metabolism by interacting with mitochondrial respiratory chain complexes I and II. This interference with electron transport can impair ATP production and lead to cellular dysfunction and death, potentially contributing to the observed kidney and liver toxicity.
Toxicological Endpoints
Acute Toxicity
3-C-4-MA is classified as toxic if swallowed or in contact with skin.[4] Acute exposure can lead to symptoms such as cyanosis, headache, dizziness, and irritation of the skin, eyes, and respiratory tract.[10]
| Route | Species | Value | Reference |
| Oral (LD₅₀) | Rat (male) | 1053 mg/kg bw | [4] |
| Oral (LD₅₀) | Rat | 340 mg/kg bw | [3] |
| Dermal (LD₅₀) | Rat | ~765 mg/kg bw | [4] |
| Inhalation (LC₅₀) | Rat | > 7.62 mg/L air | [4] |
| Oral (LD₅₀) | Rat (male, hydrochloride salt) | 350 mg/kg bw | [5] |
| Oral (LD₅₀) | Rat (female, hydrochloride salt) | 302 mg/kg bw | [5] |
Irritation and Sensitization
The compound is a known skin and eye irritant.[4] It is also classified as a skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[4][11]
Genotoxicity
Carcinogenicity
A bioassay for carcinogenicity was conducted by the National Cancer Institute (NCI).[3][5]
| Species | Sex | Exposure Route | Duration | Result | Reference |
| Fischer 344 Rat | Male & Female | Feed | 78 weeks | No evidence of carcinogenicity | [5][10] |
| B6C3F1 Mouse | Male & Female | Feed | 78 weeks | No evidence of carcinogenicity | [5][10] |
Reproductive and Developmental Toxicity
There is currently no information available regarding the reproductive or developmental effects of this compound in mammals.[4][11] Studies in birds (Bobwhite quail) indicated that its hydrochloride salt (DRC-1339) adversely affected reproduction at dietary concentrations of 10 ppm and above.[5]
Ecotoxicity
3-C-4-MA is classified as very toxic to aquatic life with long-lasting effects.[4]
| Test | Species | Value | Duration | Reference |
| LC₅₀ (Fish) | Danio rerio | 24.8 mg/L | 96 h | [4] |
| EC₅₀ (Invertebrate) | Daphnia magna | 0.62 mg/L | 48 h | [4] |
| EC₁₀ (Algae) | Desmodesmus subspicatus | 1.8 mg/L | 30 min | [4] |
| EC₀ (Bacteria) | Pseudomonas putida | 125 mg/L | 30 min | [4] |
Experimental Protocols
Acute Oral Toxicity Protocol (Acute Toxic Class Method - OECD 423)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification. It employs a stepwise procedure with a small number of animals per step.[13][14][15]
Methodology:
-
Animals: Healthy, young adult rats (typically female) are used.[13] Animals are acclimatized for at least five days before dosing.[13]
-
Dose Levels: The test uses defined starting doses (e.g., 5, 50, 300, 2000 mg/kg).[16]
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
A group of three animals is used in each step.
-
The outcome of the first group determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the next higher dose is used.
-
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[16]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Classification: The substance is classified based on the number of mortalities observed at specific dose levels.
Bacterial Reverse Mutation Test Protocol (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[17]
Methodology:
-
Bacterial Strains: A set of at least five strains of Salmonella typhimurium and/or Escherichia coli is used to detect various types of mutations (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).[18]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9-mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[17]
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9-mix (or buffer) are combined in molten top agar.
-
This mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Procedure (Pre-incubation Method):
-
The test substance, bacterial culture, and S9-mix (or buffer) are incubated together (e.g., for 20-30 minutes at 37°C) before being mixed with top agar and plated.[18] This method is often more sensitive for certain classes of mutagens.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a concentration-related increase in revertant colonies that is reproducible and statistically significant compared to the negative control.
Conclusion
This compound demonstrates a toxicological profile characterized by moderate acute toxicity via oral and dermal routes, skin and eye irritation, and skin sensitization. Its primary mechanism of systemic toxicity involves the induction of methemoglobinemia, a hallmark of aniline derivative exposure. It has also been shown to interfere with mitochondrial function. Importantly, a long-term bioassay in both rats and mice showed no evidence of carcinogenicity. However, significant data gaps exist, particularly concerning its potential for genotoxicity, reproductive toxicity, and developmental toxicity in mammals. Given its industrial use and environmental presence, further research into these areas is warranted to complete a comprehensive risk assessment for human health.
References
- 1. This compound | 95-74-9 [chemicalbook.com]
- 2. "ACUTE AND CHRONIC TOXICITY OF COMPOUND DRC-1339 (3-CHLORO-4-METHYLANIL" by John D. Eisemann, Patricia A. Pipas et al. [digitalcommons.unl.edu]
- 3. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. longdom.org [longdom.org]
- 10. This compound hydrochloride | C7H9Cl2N | CID 62651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. oecd.org [oecd.org]
- 16. scribd.com [scribd.com]
- 17. biosafe.fi [biosafe.fi]
- 18. scantox.com [scantox.com]
Unveiling the Past: The Historical Context and Synthesis of 3-Chloro-4-methylaniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals, has a rich history rooted in the foundational era of organic chemistry. This technical guide provides a comprehensive overview of the historical discovery and synthesis of this important compound, alongside modern preparative methods. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to offer a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context and Discovery
The discovery of this compound is situated within the broader exploration of aromatic amines and their derivatives in the late 19th and early 20th centuries. Following the isolation and characterization of aniline and toluidines, chemists began systematically investigating the effects of substitution on the benzene ring. The Beilstein database, a comprehensive repository of organic compounds, records the first documented synthesis of this compound under the Beilstein Registry Number (BRN) 636511.
The earliest detailed preparation of this compound can be traced back to the work of Julius B. Cohen and Henry D. Dakin, published in the Journal of the Chemical Society, Transactions in 1901. Their research focused on the chlorination of aceto-p-toluidide and subsequent hydrolysis to the corresponding amine. This foundational work laid the groundwork for subsequent synthetic methodologies. The related compound, para-chloro-ortho-toluidine, was synthesized even earlier in 1870 by Beilstein and Kuhlberg, highlighting the active investigation into chlorinated toluidines during this period.
Synthetic Pathways: From Historical Firsts to Modern Methods
The synthesis of this compound has evolved from early laboratory-scale preparations to more efficient industrial processes. Below are detailed experimental protocols for both the historical and contemporary methods.
The Original Synthesis by Cohen and Dakin (1901)
The pioneering synthesis of this compound involved a two-step process starting from p-toluidine.
Step 1: Synthesis of 3-Chloro-4-acetotoluidide
The initial step involved the protection of the amino group of p-toluidine by acetylation, followed by chlorination.
-
Experimental Protocol:
-
p-Acetotoluidide is dissolved in glacial acetic acid.
-
A stream of chlorine gas is passed through the solution. The reaction progress is monitored, and the chlorination is stopped upon the absorption of the theoretical amount of chlorine.
-
The resulting solution is poured into water, causing the precipitation of crude 3-chloro-4-acetotoluidide.
-
The precipitate is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Hydrolysis of 3-Chloro-4-acetotoluidide to this compound
The final step is the deprotection of the amino group to yield the target compound.
-
Experimental Protocol:
-
The purified 3-chloro-4-acetotoluidide is heated under reflux with an aqueous solution of a strong acid, typically hydrochloric acid or sulfuric acid.
-
The reaction mixture is heated for several hours to ensure complete hydrolysis.
-
After cooling, the solution is made alkaline by the addition of a base, such as sodium hydroxide, to liberate the free amine.
-
The this compound, which may separate as an oil or solid, is then isolated.
-
Purification is achieved by steam distillation or recrystallization.
-
Historical Synthesis Workflow
Caption: Original synthesis pathway for this compound.
Modern Synthetic Methods
Current industrial production of this compound typically employs more direct and efficient routes, primarily through the reduction of a nitrated precursor.
1. Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene
This is a widely used industrial method.
-
Experimental Protocol:
-
2-Chloro-4-nitrotoluene is dissolved in a suitable solvent, such as methanol.
-
A catalyst, commonly Raney nickel or a supported palladium catalyst, is added to the solution.
-
The mixture is subjected to hydrogenation in an autoclave under elevated temperature and pressure.
-
Typical reaction conditions are a temperature of 90-95°C and a hydrogen pressure of 1.6-2.2 MPa.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
-
Modern Synthesis Workflow
Caption: Modern industrial synthesis of this compound.
2. Reduction with Sodium Sulfide
An alternative reduction method that avoids the use of high-pressure hydrogenation.
-
Experimental Protocol:
-
Sodium sulfide is dissolved in water or a suitable solvent.
-
3-Chloro-4-methylnitrobenzene is added to the sodium sulfide solution.
-
The mixture is heated to reflux, typically at a temperature of around 110°C, for several hours.
-
After the reaction is complete, the layers are separated.
-
The organic layer containing the crude this compound is then purified by distillation.
-
Quantitative Data
The following table summarizes key quantitative data associated with the synthesis and properties of this compound.
| Parameter | Historical Method (Cohen & Dakin, 1901) | Modern Catalytic Hydrogenation |
| Starting Material | p-Acetotoluidide | 2-Chloro-4-nitrotoluene |
| Key Reagents | Chlorine, Hydrochloric Acid | Hydrogen, Raney Nickel/Palladium |
| Reaction Temperature | Not explicitly stated for chlorination; Reflux for hydrolysis | 90-95°C |
| Reaction Pressure | Atmospheric | 1.6-2.2 MPa |
| Reported Yield | Not explicitly quantified in the original publication | >98% Purity |
| Melting Point (°C) | 29-30 | 29-30 |
| Boiling Point (°C) | 241 | 241 |
Conclusion
The journey of this compound from its initial synthesis in the early 20th century to its current large-scale industrial production reflects the significant advancements in synthetic organic chemistry. The foundational work of Cohen and Dakin provided the initial access to this valuable molecule, paving the way for the development of more efficient and scalable manufacturing processes that are crucial for the production of a wide range of commercial products. This guide provides a detailed historical and technical overview to aid researchers and professionals in understanding the chemistry of this important intermediate.
Methodological & Application
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic colorants extensively used in various industrial applications, including textiles, printing, leather, and biomedical research.[1][2][3] Their significance lies in their versatile color palette, straightforward synthesis, and the ability to tune their properties by modifying the chemical structure.[2][3] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aromatic amine.[4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 3-chloro-4-methylaniline as the diazo component. The presence of the chloro and methyl groups on the aniline ring can impart specific characteristics to the resulting dyes, such as altered shades, improved fastness properties, and potential for further functionalization. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, materials science, and drug development.
General Synthetic Pathway
The synthesis of azo dyes from this compound proceeds through two key stages:
-
Diazotization: this compound is converted into a reactive diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[4][5]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component (an electron-rich aromatic compound like a phenol or an amine) to form the stable azo dye.[7][8] This reaction is a classic example of electrophilic aromatic substitution.[4]
References
- 1. mrsl.roadmaptozero.com [mrsl.roadmaptozero.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Sandmeyer Reaction of 3-Chloro-4-methylaniline
These application notes provide a detailed protocol for the Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group, using 3-chloro-4-methylaniline as the starting material. This procedure is invaluable for researchers and professionals in drug development and organic synthesis, enabling the introduction of various functional groups onto the aromatic ring.
The Sandmeyer reaction is a two-step process.[1][2] The first step is the diazotization of a primary aromatic amine, in this case, this compound, to form a diazonium salt.[3] This is typically achieved using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[3] The resulting diazonium salt is then treated with a copper(I) salt, which catalyzes the replacement of the diazonium group with a halide or pseudohalide.[2][4]
Experimental Protocols
This section details the procedures for the diazotization of this compound and its subsequent conversion into various halogenated derivatives via the Sandmeyer reaction. The following protocols are adapted from a similar procedure for a structural isomer and provide a solid foundation for practical application.[5]
Diazotization of this compound
This initial step is critical for the formation of the reactive diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and a thermometer), dissolve this compound in the appropriate concentrated acid (HCl for chlorination, HBr for bromination).
-
Cool the mixture to a temperature between -5°C and 0°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained below 5°C. The rate of addition should be controlled to prevent excessive evolution of nitrogen gas.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5°C for an additional 30 minutes to ensure the diazotization is complete.
Sandmeyer Reaction: Halogenation
The freshly prepared diazonium salt solution is used directly in this step.
Materials:
-
Diazonium salt solution from the previous step
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a separate flask, prepare a solution of the corresponding copper(I) halide in the concentrated acid. For example, for chlorination, dissolve CuCl in concentrated HCl.
-
Cool this copper(I) halide solution to 0°C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) halide solution. This addition should be done in portions to control the vigorous evolution of nitrogen gas.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to approximately 50-70°C for 30-60 minutes to ensure the complete decomposition of the diazonium salt.[5]
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with water and brine, and then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by techniques such as distillation or column chromatography.
Data Presentation
The following table summarizes the quantitative data for a representative Sandmeyer bromination reaction adapted for this compound, based on a similar reported procedure.[5]
| Parameter | Value |
| Starting Material | |
| This compound | 1.00 mol (141.60 g) |
| Diazotization | |
| Hydrobromic Acid (47%) | 400 ml |
| Sodium Nitrite | 1.00 mol (69.00 g) |
| Water for NaNO₂ solution | 400 ml |
| Reaction Temperature | -5°C to 0°C |
| Reaction Time | 1.5 hours |
| Sandmeyer Reaction | |
| Copper(I) Bromide | 1.00 mol (143.45 g) |
| Hydrobromic Acid (47%) | 400 ml |
| Reaction Temperature | 0°C, then warmed to 70°C |
| Reaction Time | 30 minutes at 70°C |
| Product | |
| Expected Product | 2-Bromo-5-chloro-4-methyltoluene |
| Theoretical Yield | 220.49 g |
| Reported Yield (for isomer) | 72%[5] |
Mandatory Visualization
The following diagrams illustrate the key aspects of the Sandmeyer reaction.
References
Application Notes and Protocols for 3-Chloro-4-methylaniline in Agrochemical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline (95-74-9) is a crucial aromatic amine intermediate in the agrochemical industry. Its structural features are leveraged in the synthesis of various active ingredients, most notably the phenylurea herbicide chlorotoluron and the avicide 3-chloro-p-toluidine hydrochloride, commercially known as Starlicide. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the production of these agrochemicals.
I. Herbicide Production: Synthesis of Chlorotoluron
This compound is a primary precursor for the synthesis of chlorotoluron, a selective herbicide used for controlling broadleaf and grass weeds in cereal crops.[1]
A. Synthesis Pathway
The commercial synthesis of chlorotoluron from this compound is a two-step process:[1][2]
-
Phosgenation: this compound is reacted with phosgene (COCl₂) or a phosgene equivalent to form 3-chloro-4-methylphenyl isocyanate.
-
Amination: The resulting isocyanate is then reacted with dimethylamine to yield N'-(3-chloro-4-methylphenyl)-N,N-dimethylurea (chlorotoluron).
Caption: Workflow for the synthesis of Chlorotoluron.
B. Experimental Protocol: Synthesis of Chlorotoluron
The following protocol is a representative procedure based on established chemical principles for the synthesis of phenylurea herbicides.[1][3]
Step 1: Synthesis of 3-chloro-4-methylphenyl isocyanate
-
Materials:
-
This compound
-
Phosgene (or a safer equivalent like triphosgene)
-
Anhydrous inert solvent (e.g., toluene, chlorobenzene)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and a gas inlet/outlet system suitable for handling toxic gases, dissolve this compound in the anhydrous solvent.
-
Introduce phosgene gas into the stirred solution at a controlled rate. The reaction is typically carried out at a temperature range of 20-100°C.
-
The reaction progress is monitored by the cessation of hydrogen chloride (HCl) evolution.
-
Upon completion, excess phosgene and HCl are removed by purging with an inert gas.
-
The resulting solution of 3-chloro-4-methylphenyl isocyanate is used directly in the next step.
-
Step 2: Synthesis of Chlorotoluron
-
Materials:
-
3-chloro-4-methylphenyl isocyanate solution from Step 1
-
Dimethylamine (aqueous solution or gas)
-
-
Procedure:
-
Cool the isocyanate solution to 0-10°C.
-
Slowly add dimethylamine to the stirred solution. This reaction is exothermic and the temperature should be maintained below 30°C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
The product, chlorotoluron, will precipitate out of the solution.
-
The solid is collected by filtration, washed with water to remove any salts, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
C. Quantitative Data
The following table summarizes typical data for the synthesis of chlorotoluron.
| Parameter | Value | Reference |
| Purity of this compound | >98% | |
| Typical Yield of Chlorotoluron | >95% | |
| Melting Point of Chlorotoluron | 148 °C | [1] |
| Purity of final Chlorotoluron | >97.5% | [4] |
D. Mode of Action of Chlorotoluron
Chlorotoluron belongs to the phenylurea class of herbicides, which act by inhibiting photosynthesis.[1] Specifically, it blocks the electron transport chain in Photosystem II (PSII).
Caption: Chlorotoluron inhibits photosynthesis at PSII.
Chlorotoluron binds to the D1 protein of the PSII complex, specifically at the QB binding site. This binding prevents the plastoquinone molecule from docking and accepting electrons from QA, thereby interrupting the photosynthetic electron flow and leading to the death of the plant.[1]
II. Avicide Production: 3-Chloro-p-toluidine Hydrochloride (Starlicide)
The hydrochloride salt of this compound is a potent avicide known as Starlicide, used to control pest bird species.[5]
A. Synthesis of 3-Chloro-p-toluidine Hydrochloride
The synthesis involves a standard acid-base reaction.
-
Materials:
-
This compound
-
Hydrochloric acid (concentrated or as a solution in an appropriate solvent)
-
Anhydrous solvent (e.g., isopropanol, diethyl ether)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Slowly add a stoichiometric amount of hydrochloric acid to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
B. Mode of Action of Starlicide
The primary mode of action of Starlicide in susceptible bird species is irreversible kidney damage, leading to renal failure and uremic poisoning.[6][7] In less sensitive species, it can cause central nervous system depression at higher doses.[7]
Caption: Mechanism of Starlicide-induced mortality.
While the precise molecular mechanism is not fully elucidated, it is understood that metabolites of 3-chloro-p-toluidine are responsible for the nephrotoxicity.[5][8] Studies have identified metabolites such as 3-chloro-4-methylacetanilide (CAT) and N-[3-chloro-4-(hydroxymethyl)phenyl]acetamide (OH-CAT) in exposed birds.[5] The accumulation of the toxicant and its metabolites in the kidneys leads to cellular necrosis.[5]
C. Quantitative Toxicity Data
The toxicity of Starlicide is highly species-dependent.
| Species | LD₅₀ (mg/kg) | Toxicity Level | Reference |
| European Starling | 1-10 | Very Highly Toxic | [6] |
| Red-winged Blackbird | 1-10 | Very Highly Toxic | [9] |
| Bobwhite Quail | 51-500 | Moderately Toxic | [10] |
| Rat (oral) | 1500 | Slightly Toxic | [11] |
Conclusion
This compound is a versatile intermediate with significant applications in the agrochemical sector. Its use in the synthesis of the widely used herbicide chlorotoluron and the specialized avicide Starlicide highlights its importance. The provided protocols and data offer a valuable resource for researchers and professionals in the field of agrochemical development. Further research into the precise molecular mechanisms of Starlicide's nephrotoxicity could lead to the development of even more selective and safer avicides.
References
- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. Chlortoluron | C10H13ClN2O | CID 27375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- 5. 3-chloro-p-toluidine hydrochloride metabolism and detection of exposure in birds [mountainscholar.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. pestsmart.org.au [pestsmart.org.au]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Starlicide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GC-MS Analysis of 3-Chloro-4-methylaniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The purity of this compound is critical for the quality and efficacy of the final products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound and its reaction byproducts. This document provides detailed application notes and protocols for the GC-MS analysis of reaction mixtures from the synthesis of this compound.
The primary industrial synthesis route involves the reduction of 2-chloro-4-nitrotoluene.[1] This process can result in a variety of impurities, including unreacted starting materials, intermediates, and other related compounds. A robust analytical method is therefore essential for monitoring the reaction progress, ensuring product quality, and optimizing the synthesis process.
Potential Reaction Products and Impurities
The synthesis of this compound from p-nitrotoluene involves chlorination followed by reduction. The initial chlorination of p-nitrotoluene can yield a mixture of isomers, primarily 2-chloro-4-nitrotoluene, along with dichlorinated byproducts. The subsequent reduction of 2-chloro-4-nitrotoluene to this compound may be incomplete or lead to side reactions. Therefore, a typical reaction mixture may contain the following compounds:
-
Starting Material: p-Nitrotoluene
-
Intermediate: 2-Chloro-4-nitrotoluene
-
Main Product: this compound
-
Byproducts:
-
Isomeric Chloro-nitrotoluenes (e.g., 4-chloro-2-nitrotoluene, 4-chloro-3-nitrotoluene)
-
Dichloronitrotoluene isomers
-
p-Toluidine (from reduction of unchlorinated p-nitrotoluene)
-
Other chloro-methylaniline isomers
-
Dichloromethylaniline isomers
-
Experimental Protocols
Protocol 1: Sample Preparation of Reaction Mixture
Objective: To prepare a sample of the this compound reaction mixture for GC-MS analysis.
Materials:
-
Reaction mixture sample
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Sampling: Carefully collect a representative sample (approximately 100 mg) from the reaction vessel.
-
Dilution: Dissolve the sample in 10 mL of dichloromethane in a volumetric flask.
-
Drying: Add a small amount of anhydrous sodium sulfate to the solution to remove any residual water.
-
Mixing: Vortex the mixture for 30 seconds to ensure complete dissolution and drying.
-
Clarification: Centrifuge the sample at 3000 rpm for 5 minutes to pellet the sodium sulfate and any particulate matter.
-
Transfer: Carefully transfer the supernatant to a clean GC vial for analysis. For highly concentrated samples, a further dilution may be necessary.
Protocol 2: GC-MS Analysis
Objective: To separate, identify, and quantify the components of the prepared sample using GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MSD).
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% diphenyl - 95% dimethylpolysiloxane column (e.g., HP-5ms, DB-5ms) with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1) or Splitless for trace analysis |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 70°C, hold for 2 minutes |
| Ramp 1 | 10°C/min to 200°C, hold for 2 minutes |
| Ramp 2 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | 40 - 450 amu (Full Scan) |
| Solvent Delay | 3 minutes |
Data Acquisition and Processing:
-
Acquire data in full scan mode for qualitative analysis and identification of unknown peaks.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes.
-
Process the data using the instrument's software to identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified compounds using an internal standard or external standard calibration method.
Data Presentation
Table 1: GC-MS Data for this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) (Approximate) | Key Mass Fragments (m/z) |
| p-Nitrotoluene | 137.14 | ~10.5 | 137, 120, 91, 65 |
| 2-Chloro-4-nitrotoluene | 171.58 | ~12.8 | 171, 141, 125, 89 |
| 4-Chloro-2-nitrotoluene | 171.58 | ~12.5 | 171, 141, 125, 89 |
| 4-Chloro-3-nitrotoluene | 171.58 | ~13.2 | 171, 141, 125, 89 |
| This compound | 141.60 | ~11.7 | 141, 143, 106, 77 |
| p-Toluidine | 107.15 | ~8.5 | 107, 106, 77 |
| 3,4-Dichloroaniline | 162.02 | ~12.2 | 161, 163, 126, 90 |
| 3,5-Dichloroaniline | 162.02 | ~12.0 | 161, 163, 126, 90 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions used. Key mass fragments are listed in order of decreasing abundance for the most common isotopes.
Table 2: Quantitative Performance Data (Illustrative)
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Precision (%RSD) |
| This compound | 0.1 - 100 | 0.03 | 0.1 | < 5% |
| 2-Chloro-4-nitrotoluene | 0.1 - 100 | 0.05 | 0.15 | < 5% |
| 3,4-Dichloroaniline | 0.1 - 50 | 0.01 | 0.03 | < 10%[2] |
| 3,5-Dichloroaniline | 0.1 - 50 | 0.01 | 0.03 | < 10%[2] |
Note: This data is illustrative and should be determined for each specific instrument and method. The data for dichloroanilines is adapted from a study on human urine analysis and may not be directly transferable to a reaction mixture matrix without validation.[2]
Visualizations
Synthesis and Analysis Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prevalent methods for the large-scale synthesis of 3-Chloro-4-methylaniline, a key intermediate in the production of pharmaceuticals, dyes, and pigments.[1][2] This document outlines detailed experimental protocols, presents comparative data for different synthetic routes, and includes a visual workflow to guide laboratory and industrial applications.
Physicochemical Properties
This compound is a compound with the molecular formula C₇H₈ClN.[3] Depending on the temperature, it can exist as a solid or a liquid and typically appears light yellow to brown. It is soluble in organic solvents like chloroform and methanol but has limited solubility in water.
| Property | Value |
| Molecular Weight | 141.6 g/mol |
| Melting Point | 25 °C |
| Boiling Point | 237-238 °C |
| Density | 1.17 g/cm³[2] |
| Flash Point | 88.5 °C at 1013 hPa[2] |
| Water Solubility | 1 g/L (20 °C) |
Safety Precautions: this compound is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[2] It is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated area.[2] It is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.
Synthesis Methods
The industrial synthesis of this compound primarily involves the reduction of 2-chloro-4-nitrotoluene. The two main large-scale methods are chemical reduction using iron powder and catalytic hydrogenation.
Comparative Data of Synthesis Methods
| Parameter | Chemical Reduction (Iron Powder) | Catalytic Hydrogenation (Pd/C) | Catalytic Hydrogenation (Raney Ni) |
| Starting Material | 2-chloro-4-nitrotoluene | 2-chloro-4-nitrotoluene | 2-chloro-4-nitrotoluene |
| Reducing Agent | Iron Powder, HCl[4] | Hydrogen Gas[5] | Hydrogen Gas[3] |
| Catalyst | - | Palladium on Carbon[5] | Raney Nickel[3] |
| Solvent | Water, HFIP[4] | None (neat) or Methanol[3][5] | Methanol[3] |
| Temperature | 20 °C (Room Temperature)[4] | 30-400 °C (catalyst prep), 90-95 °C (reaction)[3][5] | 90-95 °C[3] |
| Pressure | Atmospheric | Not specified in detail, but hydrogenation is a pressure reaction | 1.6-2.2 MPa[3] |
| Reaction Time | 0.5 hours[4] | 5-6 hours for 1 ton scale[3] | 5-6 hours for 1 ton scale[3] |
| Reported Yield | 83%[4] | High, selectivity can reach 100% with additives[5] | >98% purity achieved[3] |
| Purification | Column Chromatography[4] | Rectification (Distillation)[5] | Vacuum Distillation[3] |
| Advantages | Mild reaction conditions | High yield and selectivity, environmentally cleaner | High purity, established industrial process |
| Disadvantages | Use of stoichiometric iron, potential for metal waste | Requires specialized high-pressure equipment | Requires specialized high-pressure equipment, handling of pyrophoric catalyst |
Experimental Protocols
Chemical Reduction using Iron Powder
This method is suitable for laboratory-scale synthesis and can be adapted for larger scales.
Materials:
-
2-chloro-4-nitrotoluene
-
Iron powder
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
-
2 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, combine 2-chloro-4-nitrotoluene (1 equivalent), HFIP (10 equivalents), and iron powder (5 equivalents).[4]
-
Slowly add 2 N aqueous HCl to the mixture while stirring.[4]
-
Continue stirring at room temperature for 30 minutes.[4]
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.[4]
-
Extract the product with ethyl acetate three times.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography to obtain this compound.[4]
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a cleaner, more modern approach suitable for industrial production.[5]
Materials:
-
4-nitrotoluene chlorination liquid (containing 2-chloro-4-nitrotoluene)
-
Carbon-supported palladium (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
The initial raw material is a 4-nitrotoluene chlorination liquid, which is allowed to stand to separate the aqueous layer. The resulting organic mixture primarily contains 2-chloro-4-nitrotoluene.[5]
-
This mixture is directly transferred to a hydrogenation reactor without further purification.[5]
-
The catalytic hydrogenation is performed using a carbon-supported palladium catalyst in the absence of organic solvents and dehalogenation inhibitors.[5]
-
The reaction is carried out under a hydrogen atmosphere. Specific temperature and pressure conditions are optimized based on the reactor design and catalyst activity, but catalyst preparation can occur at temperatures ranging from 30-400 °C.[5]
-
After the reaction is complete, the resulting liquid is separated from the catalyst.[5]
-
The crude product is purified by rectification (distillation) to yield this compound.[5]
Catalytic Hydrogenation using Raney Nickel
This is another established method for large-scale industrial synthesis.
Materials:
-
2-chloro-4-nitrotoluene
-
Methanol
-
Raney Nickel catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 2-chloro-4-nitrotoluene in methanol (1:1 ratio).[3]
-
Add the Raney Nickel catalyst to the solution in a high-pressure reactor.[3]
-
Introduce hydrogen gas, maintaining a molar ratio of 2-chloro-4-nitrotoluene to hydrogen of 1:(3.5-4).[3]
-
Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.[3]
-
The reaction time is approximately 5-6 hours for a 1-ton scale.[3]
-
After the reaction, the catalyst is filtered off.
-
The resulting solution is distilled to obtain crude this compound.[3]
-
The crude product is further purified by vacuum distillation to achieve a purity of over 98%.[3]
Visualized Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Catalyic Hydrogenation of 2-Chloro-4-nitrotoluene to 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline is a pivotal chemical transformation in the synthesis of various pharmaceuticals, agrochemicals, and dyes. This process involves the selective reduction of a nitro group in the presence of a sensitive chloro substituent, a common challenge in organic synthesis. The resulting product, this compound, is a valuable building block in the manufacturing of more complex molecules.
This document provides detailed application notes and experimental protocols for this catalytic hydrogenation, focusing on different catalytic systems. It is intended to be a comprehensive resource for researchers and professionals in the field of chemical and pharmaceutical development.
General Reaction Scheme
The overall chemical transformation is as follows:
2-Chloro-4-nitrotoluene → this compound
Caption: Reaction pathway for the hydrogenation of 2-chloro-4-nitrotoluene.
Factors Affecting the Reaction
Several factors can influence the efficiency and selectivity of the catalytic hydrogenation of 2-chloro-4-nitrotoluene:
-
Catalyst: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reduction.[1] Raney Nickel is another highly active catalyst often used for this transformation.[2] The catalyst loading and activity can significantly impact the reaction rate and selectivity.
-
Solvent: The reaction can be carried out in various solvents, such as methanol or ethanol, or even under solvent-free conditions.[3] Protic solvents are generally known to accelerate the rate of hydrogenation.
-
Temperature and Pressure: These parameters are crucial for controlling the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reaction times but may also increase the risk of side reactions, such as dehalogenation (the loss of the chlorine atom).
-
Dehalogenation Inhibitors: To prevent the undesired side reaction of dehalogenation, inhibitors can be added to the reaction mixture. For instance, tin compounds like SnCl₂ or SnCl₄ have been reported to suppress dehalogenation when using Raney Nickel.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various reported conditions for the catalytic hydrogenation of 2-chloro-4-nitrotoluene and related compounds, providing a comparative overview of different catalytic systems.
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Notes | Reference |
| Raney Nickel | Methanol | 90-95 | 1.6-2.2 | 5-6 hours | >98 | - | [2] |
| Modified Skeletal Nickel | Methanol | 55 | 1.0 | 100 min | 100 | Modified with SnCl₄·5H₂O to prevent dechlorination. | [4] |
| Palladium on Carbon | Solvent-free | 353 K (80°C) | 1.0 | - | High selectivity (>98.8%) | Low dehalogenation (<1.2%). | |
| Palladium on Carbon | Not specified | Not specified | Not specified | - | Not specified | General method for nitro group reduction. | [1] |
| Platinum Catalyst | Not specified | 85-120 | 0.7-1.2 | - | Not specified | For a similar compound (2-chloro-5-nitrotoluene). |
Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure. All operations should be conducted in a well-ventilated fume hood, and appropriate safety measures, such as the use of a blast shield, should be in place.
-
Palladium on carbon and Raney Nickel catalysts can be pyrophoric, especially after use when they are saturated with hydrogen. Handle these catalysts with care, and never allow them to dry in the air. The filter cake should be kept wet and disposed of properly.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the catalytic hydrogenation of 2-chloro-4-nitrotoluene using 10% Pd/C at atmospheric pressure.
Materials:
-
2-chloro-4-nitrotoluene
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) supply (e.g., in a balloon)
-
Nitrogen or Argon gas for inerting
-
Celite® for filtration
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrotoluene (1.0 eq). Dissolve the starting material in methanol (approximately 10-20 mL per gram of substrate).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove air.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of the substrate) to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and backfill the flask with hydrogen from a balloon. Repeat this cycle 2-3 times to ensure the atmosphere is saturated with hydrogen. Maintain a positive pressure of hydrogen using the balloon and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent (e.g., methanol or water) at all times. Do not allow it to dry in the air.
-
Solvent Removal: Remove the methanol from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Hydrogenation using Raney Nickel
This protocol outlines the hydrogenation of 2-chloro-4-nitrotoluene using Raney Nickel in a pressure reactor.
Materials:
-
2-chloro-4-nitrotoluene
-
Raney Nickel (typically supplied as a slurry in water)
-
Methanol
-
High-purity hydrogen gas
-
High-purity nitrogen gas
Equipment:
-
High-pressure reactor (e.g., Parr hydrogenator) with stirring and temperature control
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: If using Raney Nickel as a slurry in water, carefully decant the water and wash the catalyst with methanol several times under an inert atmosphere to replace the water with the reaction solvent.
-
Reactor Charging: In the pressure reactor, combine the 2-chloro-4-nitrotoluene dissolved in methanol with the prepared Raney Nickel catalyst. The catalyst loading is typically 5-10% by weight of the substrate.
-
Sealing and Purging: Seal the reactor and purge the system with high-purity nitrogen three times to remove all oxygen.
-
Hydrogen Purge: Following the nitrogen purge, purge the reactor with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0-2.0 MPa) and heat to the target temperature (e.g., 50-95°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen uptake ceases.
-
Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the Raney Nickel. As with Pd/C, the spent catalyst is pyrophoric and must be handled with extreme care, keeping it wet at all times.
-
Purification: Remove the solvent from the filtrate and purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 2-chloro-4-nitrotoluene.
References
- 1. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
reaction conditions for diazotization of 3-Chloro-4-methylaniline
Application Notes: Diazotization of 3-Chloro-4-methylaniline
Introduction
The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of the amino group into a highly versatile diazonium salt functionality (Ar-N₂⁺X⁻).[1][2][3][4] This process is fundamental to the synthesis of a vast array of organic compounds, most notably azo dyes, which represent the largest class of synthetic colorants.[5] The resulting diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂), allowing for the introduction of a wide range of substituents onto the aromatic ring through subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions).[1]
This compound is a key intermediate in the production of pigments, dyes, and agrochemicals. Its diazotization yields the corresponding 3-chloro-4-methylbenzenediazonium salt, a reactive species that can be coupled with various aromatic compounds (e.g., naphthols, phenols, or other amines) to produce azo dyes with specific desired colors and properties.[5][6] The presence of the chloro and methyl groups on the aromatic ring influences the electronic properties of the diazonium salt and, consequently, the characteristics of the final products.
Reaction Mechanism
The diazotization reaction is typically carried out in a cold aqueous acidic solution.[2][3] The process begins with the in situ formation of nitrous acid (HNO₂) from the reaction of an inorganic nitrite, such as sodium nitrite (NaNO₂), with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3] The nitrous acid is then protonated by the excess strong acid to form the nitrosonium ion (NO⁺), which is the key electrophilic species.[3] The nucleophilic primary amino group of this compound attacks the nitrosonium ion, initiating a series of proton transfer and dehydration steps that culminate in the formation of the relatively stable aromatic diazonium salt.[1][3]
Maintaining a low temperature, typically between 0 and 5 °C, is critical throughout the reaction to prevent the premature decomposition of the unstable diazonium salt, which would otherwise lead to the evolution of nitrogen gas and the formation of undesired phenolic byproducts.[5][6][7]
Reaction Conditions Summary
The following table summarizes the typical quantitative parameters for the diazotization of substituted anilines, applicable to this compound.
| Parameter | Value / Condition | Source(s) |
| Starting Material | This compound | - |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, conc.) | [5][6] |
| Molar Ratio (Amine:NaNO₂) | Approx. 1 : 1 to 1 : 1.3 | [5][8] |
| Molar Ratio (Amine:HCl) | Approx. 1 : 2.5 to 1 : 3 (Excess acid is required) | [5][8] |
| Solvent | Water / Aqueous Acid | [5][6] |
| Reaction Temperature | 0 - 5 °C | [5][6][7] |
| Reaction Time | 15 - 30 minutes | [6] |
| Completion Test | Starch-iodide paper (detects excess nitrous acid) | [6] |
| Quenching Agent | Sulfamic acid or Urea (to destroy excess nitrous acid) | [6] |
Detailed Experimental Protocol
This protocol describes the laboratory-scale preparation of 3-chloro-4-methylbenzenediazonium chloride solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Starch-iodide paper
-
Sulfamic Acid (or Urea)
Equipment:
-
250 mL Beaker
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Dropping funnel or Pasteur pipette
Procedure:
-
Preparation of the Amine Solution:
-
In a 250 mL beaker equipped with a magnetic stir bar, add a specific molar amount of this compound (e.g., 0.01 mol, 1.42 g).
-
To this, add a mixture of concentrated hydrochloric acid (e.g., 3 mL) and deionized water (e.g., 20 mL).[5]
-
Stir the mixture to dissolve the amine. The formation of the hydrochloride salt aids in its solubility.
-
-
Cooling:
-
Preparation of the Nitrite Solution:
-
In a separate 100 mL beaker, dissolve a molar equivalent of sodium nitrite (e.g., 0.01 mol, 0.70 g) in a small amount of cold deionized water (e.g., 10 mL).[5]
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine solution over a period of 15-20 minutes.[5]
-
Use a thermometer to monitor the internal temperature and ensure it does not rise above 5 °C. Add small pieces of ice directly to the reaction mixture if necessary to control the temperature.[7]
-
Continue stirring the mixture in the ice bath for an additional 15-30 minutes after the addition is complete to ensure the reaction goes to completion.[6]
-
-
Testing for Completion:
-
To confirm the presence of a slight excess of nitrous acid (indicating the complete consumption of the primary amine), place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate formation of a blue-black color indicates a positive result.[6]
-
If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after a few minutes.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
Once the diazotization is complete, any excess nitrous acid can be destroyed by adding a small amount of sulfamic acid or urea.[6] Add the quenching agent portion-wise until the reaction mixture no longer gives a positive test on starch-iodide paper.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of 3-chloro-4-methylbenzenediazonium chloride is unstable and should be used immediately in subsequent reactions, such as azo coupling.[5]
-
Workflow Diagram
Caption: Workflow for the diazotization of this compound.
References
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Chloro-4-methylaniline in Polymer Chemistry: An Overview of Potential Uses and Methodologies
Disclaimer: The direct application of 3-Chloro-4-methylaniline as a monomer in polymer chemistry is not extensively documented in publicly available scientific literature. While it is a valuable intermediate in the synthesis of various organic molecules such as dyes and pharmaceuticals, its use in the production of well-characterized polymers like polyanilines, polyimides, or polyamides is not well-established. This document, therefore, provides a prospective overview based on the general reactivity of substituted anilines and outlines potential synthetic routes and characterization methods that could be adapted for research in this area.
Introduction
This compound is an aromatic amine distinguished by the presence of a chlorine atom and a methyl group on the benzene ring. Its chemical structure, featuring a reactive amino group, theoretically allows it to participate in polymerization reactions. Substituted anilines are known to be used in the synthesis of various polymers, where the substituents on the aromatic ring can influence the polymer's properties, such as solubility, conductivity, and thermal stability.
Potential Applications in Polymer Synthesis
Based on the functional group chemistry of anilines, this compound could potentially be utilized in the following areas of polymer chemistry:
-
Synthesis of Substituted Polyanilines: Polyaniline is a well-known conducting polymer. The introduction of substituents like chlorine and a methyl group onto the aniline monomer can modify the resulting polymer's electronic and physical properties. The presence of the chloro and methyl groups would likely affect the polymer's solubility, processability, and conductivity. Oxidative polymerization is the typical method for synthesizing polyanilines.
-
Monomer for Polyamides and Polyimides: The amino group of this compound can react with carboxylic acid derivatives (e.g., diacid chlorides) to form polyamides or with dianhydrides to form polyimides. These polymers are known for their high thermal stability and mechanical strength. The chloro and methyl substituents would become part of the polymer backbone and could alter properties such as flame retardancy, solubility, and thermal characteristics.
Hypothetical Experimental Protocols
The following are generalized protocols for the synthesis of polymers that could potentially incorporate this compound. These are based on standard polymerization techniques for related monomers.
3.1. Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes a hypothetical synthesis of a substituted polyaniline.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Ammonia solution
-
Deionized water
Procedure:
-
Dissolve a specific molar amount of this compound in 1 M HCl solution in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5 °C) in an ice bath.
-
Separately, dissolve a stoichiometric amount of ammonium persulfate (as an initiator) in 1 M HCl.
-
Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution.
-
Allow the reaction to proceed for several hours (e.g., 24 hours) at the controlled temperature. A color change to dark green or black typically indicates polymerization.
-
Filter the resulting polymer precipitate and wash it sequentially with 1 M HCl and deionized water until the filtrate becomes colorless.
-
To obtain the de-doped (emeraldine base) form, the polymer powder is treated with an ammonia solution.
-
Finally, wash the polymer with deionized water and methanol to remove any remaining impurities and oligomers, and then dry it under vacuum.
3.2. Synthesis of a Polyamide from this compound and a Diacid Chloride
This protocol outlines a potential pathway to a polyamide.
Materials:
-
This compound
-
A suitable diacid chloride (e.g., terephthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or other aprotic polar solvent
-
An acid scavenger (e.g., pyridine or triethylamine)
-
Methanol
Procedure:
-
In a nitrogen-purged reaction flask, dissolve this compound and the acid scavenger in the anhydrous aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the diacid chloride, either as a solid or dissolved in the same solvent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.
Potential Polymer Properties and Characterization
Should polymers be successfully synthesized from this compound, their properties would be of significant interest.
Table 1: Anticipated Properties of Polymers Derived from this compound
| Property | Potential Influence of this compound | Characterization Technique |
| Solubility | The chloro and methyl groups may increase solubility in organic solvents compared to unsubstituted analogs by disrupting chain packing. | Solubility tests in various solvents (e.g., NMP, DMF, DMSO) |
| Thermal Stability | The aromatic and halogenated structure could impart good thermal stability and potentially flame-retardant properties. | Thermogravimetric Analysis (TGA) |
| Electrical Conductivity | For polyaniline-type polymers, the substituents would affect the electronic properties and doping levels, likely decreasing conductivity. | Four-point probe method |
| Molecular Weight | The reactivity of the monomer and polymerization conditions will determine the molecular weight, affecting mechanical properties. | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. | The rigidity of the aromatic backbone would lead to a high glass transition temperature (Tg). | Differential Scanning Calorimetry (DSC) |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the hypothetical polymerization processes.
Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 6-chloro-7-methyl-substituted quinazoline derivatives, starting from the readily available 3-chloro-4-methylaniline. Quinazoline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their role as potent enzyme inhibitors.[1] This document outlines a two-step synthetic route, followed by protocols for further derivatization. Additionally, it details the biological context of these compounds, particularly as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, and provides a diagram of the associated signaling pathway.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process to construct the core quinazolinone structure, followed by a functionalization step to introduce further diversity.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-chloro-5-methylbenzoic acid
This protocol is adapted from established methods for the carboxylation of anilines and the chlorination of related aminobenzoic acids.
Reaction:
Materials:
-
This compound
-
Sodium metal
-
Dry toluene
-
Carbon dioxide (gas)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Carboxylation (Kolbe-Schmitt Reaction Adaptation):
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add dry toluene.
-
Carefully add sodium metal to the toluene and heat the mixture to reflux with vigorous stirring to form a fine sodium dispersion.
-
Cool the mixture to room temperature and add this compound dropwise.
-
Heat the reaction mixture under a slow stream of dry carbon dioxide gas.
-
Maintain the reaction at a high temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and cautiously quench with ethanol, followed by water.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the crude aminobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
-
Chlorination:
-
To a solution of the crude aminobenzoic acid in anhydrous DMF, add N-Chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-4-chloro-5-methylbenzoic acid.
-
Step 2: Synthesis of 6-Chloro-7-methylquinazolin-4(3H)-one (Niementowski Reaction)
The Niementowski reaction provides a classic and effective method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[2] Both conventional heating and microwave-assisted protocols are provided.
Reaction:
Protocol 2A: Conventional Heating
Materials:
-
2-Amino-4-chloro-5-methylbenzoic acid
-
Formamide
Procedure:
-
In a round-bottom flask, mix 2-amino-4-chloro-5-methylbenzoic acid with an excess of formamide.
-
Heat the reaction mixture at 130-150°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to obtain 6-chloro-7-methylquinazolin-4(3H)-one.
Protocol 2B: Microwave-Assisted Synthesis
The use of microwave irradiation can significantly reduce reaction times and improve yields in the Niementowski synthesis.[3]
Materials:
-
2-Amino-4-chloro-5-methylbenzoic acid
-
Formamide
-
Acidic alumina (optional, as a solid support)
Procedure:
-
In a microwave-safe vessel, mix 2-amino-4-chloro-5-methylbenzoic acid and formamide. For a solvent-free reaction, the reactants can be adsorbed onto a solid support like acidic alumina.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 100-300 W) and temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes).
-
After the reaction, cool the vessel to room temperature.
-
If a solid support is used, extract the product with a suitable solvent (e.g., ethanol).
-
Precipitate the product by adding cold water, then filter, wash, and dry as described in the conventional protocol.
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 2-4 hours | 5-15 minutes |
| Temperature | 130-150°C | ~150°C |
| Typical Yield | Moderate to Good | Good to Excellent |
| Energy Consumption | High | Low |
Step 3: Synthesis of 4-Substituted-6-chloro-7-methylquinazolines
Further derivatization at the 4-position can be achieved via chlorination followed by nucleophilic substitution.
Reaction:
Materials:
-
6-Chloro-7-methylquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Appropriate nucleophile (e.g., aniline, morpholine, etc.)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Dioxane, DMF)
Procedure:
-
Chlorination:
-
Reflux 6-chloro-7-methylquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride for several hours.
-
After the reaction is complete, remove the excess reagent under reduced pressure.
-
Triturate the residue with cold saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the crude 4,6-dichloro-7-methylquinazoline.
-
Filter, wash with water, and dry the product.
-
-
Nucleophilic Substitution:
-
Dissolve the 4,6-dichloro-7-methylquinazoline in a suitable anhydrous solvent.
-
Add the desired nucleophile and a base (e.g., triethylamine) to the solution.
-
Heat the reaction mixture at reflux or under microwave irradiation until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to obtain the final 4-substituted-6-chloro-7-methylquinazoline derivative.
-
Biological Activity and Signaling Pathway
Quinazoline derivatives are well-known for their potent biological activities, particularly as anticancer agents. Many of these compounds function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell proliferation, differentiation, and survival.[4] Overexpression or mutation of EGFR is implicated in the progression of various cancers.[5] The 6-chloro-7-methyl substitution pattern on the quinazoline core can be a key feature for potent and selective EGFR inhibition.
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of intracellular events. This signaling pathway ultimately leads to cellular responses like proliferation and survival. Inhibitors of this pathway can block these signals and thus inhibit the growth of cancer cells.
Caption: EGFR signaling pathway and inhibition.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 6-chloro-7-methylquinazolin-4(3H)-one.
| Step | Reaction | Reactants | Method | Reaction Time | Temperature | Yield (%) |
| 1 | Carboxylation & Chlorination | This compound, CO₂, NCS | Conventional | Several hours | High Temp / RT | 60-70 |
| 2 | Niementowski Reaction | 2-Amino-4-chloro-5-methylbenzoic acid, Formamide | Conventional | 2-4 hours | 130-150°C | 70-85 |
| 2 | Niementowski Reaction | 2-Amino-4-chloro-5-methylbenzoic acid, Formamide | Microwave | 5-15 minutes | ~150°C | 85-95 |
| 3 | Chlorination | 6-Chloro-7-methylquinazolin-4(3H)-one, SOCl₂ | Conventional | 2-3 hours | Reflux | 80-90 |
| 3 | Nucleophilic Substitution | 4,6-Dichloro-7-methylquinazoline, Aniline | Conventional | 4-6 hours | Reflux | 65-80 |
Conclusion
The protocols outlined in these application notes provide a reliable and efficient pathway for the synthesis of 6-chloro-7-methyl-substituted quinazoline derivatives from this compound. The use of microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield for the key ring-forming step. The resulting quinazoline scaffold is a valuable platform for the development of novel therapeutic agents, particularly those targeting the EGFR signaling pathway, which is a critical target in cancer drug discovery. These detailed methodologies and the accompanying biological context are intended to support researchers in the fields of medicinal chemistry and drug development.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Laboratory Procedure for the Purification of 3-Chloro-4-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is critical for the quality, safety, and efficacy of the final products. This document provides detailed protocols for three common laboratory-scale purification techniques for this compound: column chromatography, recrystallization, and vacuum distillation. Additionally, methods for purity assessment are outlined.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing an effective purification strategy.[1][2]
| Property | Value |
| CAS Number | 95-74-9 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.60 g/mol |
| Appearance | White or colorless to light orange to yellow powder, lump, or clear liquid |
| Melting Point | 25 °C |
| Boiling Point | 237-238 °C (at 760 mmHg) |
| Solubility | Slightly soluble in chloroform and methanol. Limited solubility in water (1 g/L at 20 °C). |
| Stability | Stable under normal conditions. Sensitive to prolonged exposure to air and light. |
Purification Protocols
Crude this compound can be purified by several methods depending on the nature of the impurities and the desired final purity. The following are detailed protocols for the most common and effective laboratory-scale techniques.
Column Chromatography
Column chromatography is a versatile technique for separating this compound from both more polar and less polar impurities. Silica gel is a common stationary phase for this purification.[3][4][5]
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. A typical starting point is a 9:1 or 8:2 (v/v) mixture of hexanes:ethyl acetate.
-
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Expected Purity and Yield:
| Parameter | Estimated Value |
| Purity | >98% (by GC-MS or HPLC) |
| Yield | 80-90% |
Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial for successful recrystallization. For anilines, a mixed solvent system such as ethanol and water is often effective.[6][7]
Experimental Protocol:
-
Solvent System: Ethanol and Water
-
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Expected Purity and Yield:
| Parameter | Estimated Value |
| Purity | >99% (by GC-MS or HPLC) |
| Yield | 70-85% |
Vacuum Distillation
Vacuum distillation is suitable for purifying thermally stable liquids or low-melting solids. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.
Experimental Protocol:
-
Apparatus: A standard vacuum distillation setup including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum source, and a pressure gauge.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point and pressure. For a related compound, 3-chloro-2-methylaniline, the boiling point is 115-117 °C at 10 mmHg.[4] A similar range can be expected for this compound.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Expected Purity and Yield:
| Parameter | Estimated Value |
| Purity | >99% (by GC-MS or HPLC) |
| Yield | 85-95% |
Purity Assessment
The purity of the purified this compound should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity and identifying any volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of non-volatile compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing anilines.[8]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification and for preliminary purity assessment.
Experimental Workflows
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow for purification by column chromatography.
Caption: Detailed workflow for purification by recrystallization.
References
- 1. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 95-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 95-74-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 3-Chloro-4-methylaniline for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 3-Chloro-4-methylaniline to enhance its detectability and improve chromatographic performance for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The following sections detail validated methods using common derivatization approaches: acylation and silylation for GC-MS, and fluorescent labeling for HPLC.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Derivatization is often essential for the GC-MS analysis of polar compounds like this compound. The primary amino group of this analyte can cause poor peak shape and thermal degradation in the GC system. By converting the amino group to a less polar and more stable derivative, chromatographic resolution, sensitivity, and reproducibility are significantly improved.
Acylation with Acetic Anhydride
Acylation with acetic anhydride is a robust and cost-effective method for derivatizing primary amines. The reaction converts the polar amino group into a less polar and more volatile N-acetyl derivative.
Materials:
-
This compound standard solution (e.g., 100 µg/mL in a suitable aprotic solvent like ethyl acetate or toluene)
-
Acetic anhydride (analytical grade)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Procedure:
-
Pipette 100 µL of the this compound standard or sample extract into a GC vial.
-
If the sample is in an aqueous solution, it must be extracted into an aprotic solvent and dried prior to derivatization.
-
Add 50 µL of anhydrous pyridine, which acts as a catalyst.
-
Add 100 µL of acetic anhydride to the vial.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
The excess reagent and by-products are generally volatile and can be injected directly. Alternatively, for cleaner samples, the reaction mixture can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in ethyl acetate.
-
The sample is now ready for GC-MS analysis.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
| Quantifier Ion | To be determined based on the mass spectrum of the N-acetyl derivative. |
| Qualifier Ions | To be determined based on the mass spectrum of the N-acetyl derivative. |
Validation data for the acetylation of a similar chloroaniline.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 90 - 110% |
| Precision (RSD) | < 15% |
Silylation with BSTFA
Silylation is a very common and effective derivatization technique for compounds with active hydrogens. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation reagent that reacts with the amino group of this compound to form a volatile and thermally stable trimethylsilyl (TMS) derivative. The addition of a catalyst, such as trimethylchlorosilane (TMCS) or pyridine, can enhance the reaction rate.[1][2][3]
Materials:
-
This compound standard solution (e.g., 100 µg/mL in a suitable aprotic solvent like pyridine or acetonitrile)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous, optional catalyst)
-
GC vials with inserts
Procedure:
-
Pipette 100 µL of the this compound standard or dried sample extract into a GC vial.
-
Add 50 µL of anhydrous pyridine (if not already the solvent).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
The GC-MS parameters for the analysis of the TMS derivative would be similar to those used for the acetylated derivative, with potential adjustments to the oven temperature program based on the volatility of the silylated compound.
Validation data for the silylation of aromatic amines.[4]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.2 - 2 ng/mL |
| Recovery | 85 - 115% |
| Precision (RSD) | < 15% |
Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.
Fluorescent Labeling with Dansyl Chloride
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to produce intensely fluorescent sulfonamide derivatives. This method offers excellent sensitivity for the HPLC analysis of this compound.[5][6]
Materials:
-
This compound standard solution (e.g., 10 µg/mL in acetonitrile)
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetonitrile (HPLC grade)
-
HPLC vials
Procedure:
-
Pipette 100 µL of the this compound standard or sample solution into an HPLC vial.
-
Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for HPLC-fluorescence analysis.
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (specific gradient to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Det. | Excitation: 340 nm, Emission: 525 nm |
Validation data for the dansylation of aromatic amines.
| Parameter | Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/L |
| Recovery | 95 - 105% |
| Precision (RSD) | < 5% |
Fluorescent Labeling with Fluorescamine
Fluorescamine is a highly specific reagent for primary amines, reacting rapidly at room temperature to form fluorescent pyrrolinone products. This method is fast and offers high sensitivity.[7][8]
Materials:
-
This compound standard solution (e.g., 10 µg/mL in acetonitrile)
-
Fluorescamine solution (e.g., 0.3 mg/mL in acetone)
-
Borate buffer (0.2 M, pH 8.2)
-
Acetonitrile (HPLC grade)
-
HPLC vials
Procedure:
-
Pipette 100 µL of the this compound standard or sample solution into an HPLC vial.
-
Add 100 µL of 0.2 M borate buffer (pH 8.2).
-
Rapidly add 200 µL of the fluorescamine solution while vortexing. The reaction is nearly instantaneous.
-
The sample is ready for immediate HPLC-fluorescence analysis.
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water containing a buffer (e.g., phosphate buffer, pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Det. | Excitation: 390 nm, Emission: 475 nm |
Validation data for the fluorescamine derivatization of primary amines.[7]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/L |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-4-methylaniline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline, also known as 4-amino-2-chlorotoluene, is a key aromatic amine intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and pigments.[1] Its substituted aniline structure provides a versatile scaffold for the construction of complex organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a focus on its role in the preparation of bioactive compounds and other valuable chemical intermediates.
Compound Data
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95-74-9 | |
| Molecular Formula | C₇H₈ClN | |
| Molecular Weight | 141.60 g/mol | |
| Appearance | White or colorless to light orange/yellow powder or lump | |
| Melting Point | 25 °C | |
| Boiling Point | 237-238 °C | |
| Density | 1.17 g/cm³ | [2] |
| Solubility | Soluble in chloroform, methanol (slightly). 1 g/L in water (20 °C). | |
| pKa | 4.05 (+1) at 25°C | |
| LogP | 2.27 |
Application 1: Synthesis of Urea-Based Kinase Inhibitors
This compound serves as a crucial building block for the synthesis of diaryl urea derivatives, a class of compounds known for their potent inhibition of various protein kinases.[3] These kinases, such as Raf, are pivotal components of signaling pathways that regulate cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[1] The urea moiety in these inhibitors typically forms key hydrogen bond interactions within the ATP-binding site of the target kinase.[1]
While the well-known kinase inhibitor Sorafenib utilizes a 4-chloro-3-(trifluoromethyl)aniline core, the synthetic principles are readily adaptable for creating novel analogs from this compound to explore structure-activity relationships (SAR).
Experimental Workflow: Synthesis of a Diary Urea Kinase Inhibitor Analog
Caption: General workflow for the synthesis of a diaryl urea kinase inhibitor analog.
Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-hydroxyphenyl)urea
This protocol describes a general procedure for the synthesis of a diaryl urea analog using this compound.
Materials:
-
This compound
-
Triphosgene (or other phosgene equivalent like CDI)
-
4-Aminophenol
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Formation of 3-Chloro-4-methylphenyl isocyanate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous toluene.
-
To this solution, add a solution of triphosgene (0.4 equivalents) in anhydrous toluene dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess phosgene. The resulting solution containing the isocyanate is typically used directly in the next step without isolation.
Step 2: Urea Formation
-
In a separate flask, dissolve 4-aminophenol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C and add the previously prepared solution of 3-chloro-4-methylphenyl isocyanate dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization to afford the pure 1-(3-chloro-4-methylphenyl)-3-(4-hydroxyphenyl)urea.
Quantitative Data (Representative):
| Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1-(3-Chloro-4-methylphenyl)-3-(aryl)urea | This compound | Isocyanate/Carbamate | Toluene/DCM | 60-85% | >95% (by HPLC) |
(Note: Yields are representative and can vary based on the specific substrates and reaction conditions.)
Associated Signaling Pathway: RAF/MEK/ERK Pathway
Many diaryl urea kinase inhibitors, such as Sorafenib, target the RAF/MEK/ERK signaling cascade, a critical pathway in cancer cell proliferation and survival.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of diaryl ureas.
Application 2: Synthesis of Dichlorinated Toluene Derivatives via Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for the conversion of aromatic amines into a variety of other functional groups via a diazonium salt intermediate.[4] this compound can be effectively transformed into 2,4-dichlorotoluene, an important intermediate for dyes and agrochemicals, using this reaction.[5]
Experimental Workflow: Sandmeyer Reaction
Caption: General workflow for the Sandmeyer reaction of this compound.
Protocol: Synthesis of 2,4-Dichlorotoluene
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Diazotization
-
In a beaker, prepare a solution of this compound (1 equivalent) in concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.
-
Continue stirring for an additional 15-20 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
Step 2: Sandmeyer Reaction
-
In a separate reaction vessel, prepare a solution of copper(I) chloride (1.1 equivalents) in concentrated HCl. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Combine the ether extracts and wash them sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by fractional distillation to obtain pure 2,4-dichlorotoluene.
Quantitative Data (Representative):
| Product | Starting Material | Key Reagents | Yield | Boiling Point |
| 2,4-Dichlorotoluene | This compound | NaNO₂, CuCl | 75-85% | 198-201 °C |
Application 3: Synthesis of Aryl Nitriles via Sandmeyer Cyanation
In a similar fashion to chlorination, the diazonium salt of this compound can be converted to an aryl nitrile, 2-chloro-4-cyanotoluene. This transformation is valuable as the nitrile group can be further elaborated into carboxylic acids, amides, or amines, opening up diverse synthetic pathways.
Protocol: Synthesis of 2-Chloro-4-cyanotoluene
This protocol follows the same initial diazotization step as for the synthesis of 2,4-dichlorotoluene. The key difference is the use of a copper(I) cyanide solution in the Sandmeyer step.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ice
-
Toluene
-
Saturated aqueous ferrous sulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Diazotization
-
Prepare the diazonium salt solution from this compound as described in the protocol for 2,4-dichlorotoluene.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium cyanide.
-
Cool this solution to 0-5 °C and slowly add the cold diazonium salt solution with efficient stirring.
-
After the initial effervescence subsides, warm the reaction mixture to 50-60 °C for about 30 minutes to ensure complete reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture and extract the product with toluene.
-
Wash the organic extracts with a saturated aqueous ferrous sulfate solution (to complex any residual cyanide), followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to yield 2-chloro-4-cyanotoluene.
Quantitative Data (Representative):
| Product | Starting Material | Key Reagents | Yield |
| 2-Chloro-4-cyanotoluene | This compound | NaNO₂, CuCN | 65-75% |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the construction of biologically active diaryl ureas and as a precursor for various substituted toluenes via the Sandmeyer reaction highlights its importance in medicinal chemistry and the broader chemical industry. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this important intermediate. Adherence to appropriate safety precautions is essential when working with anilines, phosgene equivalents, and cyanide salts.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methylaniline
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 3-Chloro-4-methylaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic pathway involves two main steps: the chlorination of p-nitrotoluene to form 2-chloro-4-nitrotoluene, followed by the reduction of the nitro group to an amine.[1][2]
Q2: Which reduction method is recommended for converting 2-chloro-4-nitrotoluene?
A2: While chemical reduction using iron powder and acid is a viable method, liquid-phase catalytic hydrogenation is generally preferred.[1] Catalytic hydrogenation typically offers higher yields, better product quality, and is a more environmentally friendly process compared to chemical reduction, which can produce significant iron sludge.[1]
Q3: What are the most common catalysts used for the catalytic hydrogenation of 2-chloro-4-nitrotoluene?
A3: Several catalysts are effective, including Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel.[1][3] The choice of catalyst can significantly impact selectivity and yield.
Q4: A common side reaction is dehalogenation. How can this be minimized?
A4: Dehalogenation, the removal of the chlorine atom to produce 4-methylaniline, is a frequent issue, especially with Pd/C catalysts.[4] To minimize this, you can:
-
Switch to a milder catalyst: Raney Nickel or iron-based reduction methods are less prone to causing dehalogenation.[4]
-
Add an inhibitor: The addition of tin compounds like SnCl₂ or SnCl₄ can suppress the dehalogenation reaction, leading to selectivity greater than 99.9%.[1]
-
Optimize reaction conditions: Lowering the reaction temperature and hydrogen pressure can disfavor the hydrodechlorination side reaction.[4]
Q5: My final product has a yellow or orange tint. What causes this and how can I prevent it?
A5: Colored impurities often indicate the formation of azo and azoxy by-products.[4] This typically occurs due to incomplete reduction, where nitroso and hydroxylamine intermediates can condense. To prevent this, ensure the reaction goes to completion by using an adequate amount of the reducing agent and verifying catalyst activity.[4]
Q6: How can I purify the final this compound product?
A6: After the reaction, the crude product can be purified through several methods. The most common techniques are fractional distillation under vacuum and silica gel column chromatography.[3][5] The choice depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem: Consistently low yield.
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Verify that the reaction has gone to completion. For iron/acid reductions, this can be observed when the condensate in the reflux column loses its yellow color.[2] For catalytic hydrogenations, monitor hydrogen uptake. Extend the reaction time or slightly increase the temperature if necessary. Also, confirm the activity of your catalyst, as it can degrade over time.[4]
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Solution: Carefully control reaction parameters. For chlorination, maintain the temperature between 55-70°C to maximize the desired product and minimize over-chlorination.[6] For hydrogenation, optimize temperature and pressure based on the catalyst system used (see data tables below).
-
-
Possible Cause 3: Loss during Workup.
-
Solution: Ensure efficient extraction of the product. After neutralization, perform multiple extractions with a suitable organic solvent. The combined organic layers should be washed with brine, dried over an anhydrous salt like Na₂SO₄, and carefully concentrated under reduced pressure to avoid loss of the product.[5]
-
Problem: Product purity is low, with multiple unidentified peaks in GC/LC-MS.
-
Possible Cause 1: Impure Starting Materials.
-
Possible Cause 2: Formation of Dichloro Isomers.
-
Solution: During the initial chlorination of p-nitrotoluene, the formation of dichloronitrotoluene can occur if an excess of chlorine is used or the reaction is run for too long.[2] Stop the chlorination once the desired conversion (typically 95-98%) has been achieved to minimize these by-products.[2]
-
-
Possible Cause 3: Incompatibility of Reagents.
-
Solution: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[7] Ensure that all reagents and equipment used during workup and storage are free from these substances. The product can also be sensitive to prolonged exposure to air and light.[7]
-
Data Presentation
Table 1: Comparison of Reduction Methods for 2-Chloro-4-nitrotoluene
| Reduction Method | Reagents/Catalyst | Typical Conditions | Reported Yield | Selectivity | Reference |
| Chemical Reduction | Iron powder, 2N HCl, HFIP | Room Temperature, 30 min | ~83% | Good | [5] |
| Catalytic Hydrogenation | Raney Nickel, Methanol | 90-95°C, 1.6-2.2 MPa H₂ | >98% (Purity) | High | [3] |
| Catalytic Hydrogenation | Pd-Fe/C (bimetallic) | 25-100°C, 0.2-3.0 MPa H₂ | >99.9% | >99.9% | [1] |
| Catalytic Hydrogenation | Pt/C with Dehalogenation Inhibitor | Not specified | >99.7% | >99.7% | [1] |
Table 2: Optimized Catalytic Hydrogenation Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd-Fe/C or Raney Nickel with SnCl₂ additive | Pd-Fe/C shows high conversion and selectivity. Raney Nickel with an inhibitor minimizes dehalogenation.[1] |
| Solvent | Alcohols (e.g., Methanol, Ethanol) or Alcohol-Water mixtures | Good solubility for the starting material and compatibility with the reaction.[1][3] |
| Temperature | 25 - 100°C | Lower temperatures can help reduce side reactions like dehalogenation.[1][4] |
| Hydrogen Pressure | 0.2 - 3.0 MPa | Higher pressure can increase reaction rate but may also increase dehalogenation. Optimization is key.[1][3] |
Experimental Protocols
Protocol 1: Reduction of 2-Chloro-4-nitrotoluene using Iron Powder
-
Reaction Setup: In a reaction tube or flask, add the nitro compound (1 eq.), hexafluoroisopropanol (HFIP, 10 eq.), and iron powder (5 eq.).[5]
-
Acid Addition: Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture while stirring.[5]
-
Reaction: Stir the mixture at room temperature for 30 minutes.[5]
-
Neutralization: Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5]
-
Extraction: Extract the product from the aqueous layer three times using a suitable organic solvent (e.g., Ethyl Acetate).[5]
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by silica gel column chromatography.[5]
Protocol 2: Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene
-
Reaction Setup: In a suitable high-pressure reactor, add 2-chloro-4-nitrotoluene, a solvent (e.g., methanol), and the chosen catalyst (e.g., Raney Nickel or Pd/C).[3] If required, add a dehalogenation inhibitor.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired level (e.g., 1.6-2.2 MPa).[3]
-
Reaction: Heat the mixture to the target temperature (e.g., 90-95°C) with vigorous stirring. Monitor the reaction by observing hydrogen uptake.[3]
-
Workup: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst.[4]
-
Purification: Remove the solvent from the filtrate by distillation. The resulting crude product can be further purified by vacuum distillation to achieve high purity (>98%).[3]
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
- 1. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN102701996A - A method for preparing this compound - Google Patents [patents.google.com]
- 7. This compound | 95-74-9 [chemicalbook.com]
Technical Support Center: 3-Chloro-4-methylaniline Storage and Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Chloro-4-methylaniline to prevent oxidation and ensure experimental integrity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Discoloration of this compound (Yellowing or Browning) | Oxidation due to exposure to air (oxygen) and/or light. This is a common issue with aromatic amines.[1] | 1. Verify Purity: Before use, assess the purity of the discolored material using appropriate analytical techniques (e.g., HPLC, GC-MS) to determine if it is suitable for your application. 2. Purification: If the impurities are deemed unacceptable, consider purifying the material (e.g., by distillation or chromatography). However, for high-purity applications, it is often more reliable to use a fresh, unoxidized batch. 3. Implement Preventative Storage: Discard the oxidized material if purification is not feasible or if it compromises your results. Adhere strictly to the recommended storage protocols outlined in the FAQs below to prevent future oxidation.[2] |
| Inconsistent Experimental Results | Use of degraded this compound. Oxidation byproducts can interfere with reactions and assays. | 1. Use a Fresh Aliquot: If you suspect degradation in a previously opened bottle, use a fresh, unopened container of this compound for your next experiment to see if consistency is restored. 2. Re-evaluate Storage of Opened Bottles: Ensure that once a bottle is opened, it is properly resealed under an inert atmosphere and stored correctly. Consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk chemical to air. |
| Precipitate Formation in Solution | Formation of insoluble oxidation byproducts or reaction with incompatible solvents or storage containers. | 1. Identify Precipitate: If possible, analyze the precipitate to understand its composition. This can help confirm if it is an oxidation byproduct. 2. Review Solvent and Container Compatibility: Ensure the solvent and storage container material are compatible with this compound. It is soluble in chloroform and methanol (slightly) but has low water solubility. Information on specific plastic compatibility is limited; glass is generally preferred. 3. Filter Solution (with caution): For immediate use, it might be possible to filter the solution to remove the precipitate. However, the soluble oxidized species will remain. For sensitive applications, it is best to discard the solution and prepare a fresh one with unoxidized starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize oxidation, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Atmosphere: Under an inert gas atmosphere, such as nitrogen or argon, to displace oxygen.[3]
-
Light: Protected from light by using an amber glass bottle and storing it in a dark location.[1][2]
-
Container: In a tightly sealed, appropriate container (amber glass is recommended).[3]
Q2: My this compound has darkened. What happened?
A2: The darkening of this compound, often to a yellow or brown color, is a visual indicator of oxidation. Aromatic amines are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[3]
Q3: What are the potential byproducts of this compound oxidation?
A3: While specific studies on this compound are limited, the oxidation of anilines can lead to a variety of byproducts, including nitroso, nitro, and polymeric compounds. Photodegradation of similar chloroanilines can produce species like chlorophenols and benzoquinones. These impurities can be detrimental to sensitive experiments.
Q4: Can I use an antioxidant to prevent the oxidation of this compound?
A4: Yes, the use of antioxidants can be an effective preventative measure. A combination of stabilizers is often more effective. This can include:
-
Oxygen Scavengers: Such as N,N-diethylhydroxylamine.
-
Radical Scavengers: Such as Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol).
-
Light Stabilizers: Such as UV absorbers.
The addition of such stabilizers should be done carefully to avoid introducing other impurities. The concentration of the antioxidant package is typically in the range of 0.01-0.5% by weight.
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1] Contact with these materials should be avoided.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Source(s) |
| Storage Temperature | 2-8 °C | |
| Water Solubility | 1 g/L (at 20 °C) | |
| Boiling Point | 237-238 °C | |
| Melting Point | 25 °C |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage
Objective: To create an oxygen-free environment for the storage of this compound to prevent oxidation.
Materials:
-
Container of this compound with a septum-sealed cap.
-
Source of dry, high-purity nitrogen or argon gas with a regulator.
-
Needle-equipped tubing for gas delivery.
-
Venting needle.
-
Parafilm or a secure cap.
Procedure:
-
Ensure your container of this compound is sealed with a septum cap.
-
Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace above the liquid.
-
Insert a second, shorter needle through the septum to act as a vent for the displaced air.
-
Gently flush the headspace with the inert gas for 2-5 minutes. The flow rate should be low to avoid splashing the chemical.
-
Remove the vent needle first, allowing a slight positive pressure of the inert gas to build up.
-
Remove the gas inlet needle.
-
For extra security, wrap the cap and septum area with Parafilm.
-
Store the container under the recommended conditions (2-8°C, protected from light).
Protocol 2: Addition of an Antioxidant Stabilizer (General Guidance)
Objective: To add a stabilizing agent to this compound to inhibit oxidation during long-term storage.
Materials:
-
This compound.
-
Selected antioxidant (e.g., BHT).
-
Inert atmosphere glove box or Schlenk line.
-
Analytical balance.
-
Appropriate glassware.
Procedure:
-
All operations should be performed under an inert atmosphere (e.g., in a glove box) to prevent exposure to air during the process.
-
Calculate the required amount of antioxidant. For example, for a 0.1% w/w concentration in 100g of this compound, you would need 0.1g of the antioxidant.
-
Accurately weigh the desired amount of the antioxidant.
-
Add the antioxidant to the this compound.
-
Gently stir or swirl the mixture until the antioxidant is fully dissolved.
-
Transfer the stabilized solution to a clean, dry, amber glass bottle suitable for long-term storage.
-
Blanket the headspace of the storage container with an inert gas (as per Protocol 1) before sealing.
-
Store under recommended conditions.
Visualizations
Caption: Hypothetical oxidation pathway of this compound.
References
optimization of reaction parameters for 3-Chloro-4-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Chloro-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial methods for synthesizing this compound are the catalytic hydrogenation and the chemical reduction of 2-chloro-4-nitrotoluene. The catalytic hydrogenation route is generally preferred due to its higher yield, better product quality, and more environmentally friendly nature compared to the chemical reduction process, which often suffers from low yields and significant waste generation.[1]
Q2: Which catalyst is most effective for the catalytic hydrogenation of 2-chloro-4-nitrotoluene?
A2: Several catalysts are effective, including Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney nickel.[1][2] The choice of catalyst can significantly impact selectivity and the extent of side reactions, particularly dehalogenation. For instance, modified catalysts like a two-component Pd-Fe/C have been reported to achieve high conversion rates (100%) and selectivity for this compound (>99.9%).[1]
Q3: What are the common side reactions and byproducts in the synthesis of this compound?
A3: The most common and problematic side reaction during catalytic hydrogenation is dehalogenation, which results in the formation of 4-methylaniline (p-toluidine). Other potential byproducts include intermediates from incomplete reduction, such as azo and azoxy compounds, which can arise if the reaction conditions are not optimal.[1]
Q4: How can I minimize the formation of the dehalogenation byproduct?
A4: Minimizing dehalogenation is a critical aspect of optimizing the synthesis. Strategies include:
-
Catalyst Selection and Modification: Using catalysts specifically designed to suppress dehalogenation, or adding inhibitors. For example, adding tin compounds like SnCl₂ or SnCl₄ to a Raney nickel system can lead to 100% conversion and selectivity.[1]
-
Control of Reaction Conditions: Lowering the reaction temperature and pressure can help reduce the rate of dehalogenation.[3]
-
Use of Additives: The introduction of acidic media can inhibit dehalogenation.[4]
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by several methods, including:
-
Vacuum Distillation: This is a common method for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel column chromatography can be used for further purification to obtain a high-purity product.[5][6]
-
Recrystallization: This can be an effective method for removing impurities, particularly colored byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Inactive or poisoned catalyst | - Ensure the catalyst is fresh and has not been improperly stored. - Check starting materials and solvents for impurities that could act as catalyst poisons. |
| Insufficient hydrogen pressure or poor agitation | - Increase hydrogen pressure within the recommended range for the specific catalyst. - Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer. | |
| Suboptimal reaction temperature | - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. | |
| High Levels of Dehalogenation Byproduct (4-methylaniline) | Highly active, non-selective catalyst | - Switch to a more selective catalyst system (e.g., modified Pd/C, Raney Nickel with inhibitors). |
| Reaction temperature or pressure is too high | - Lower the reaction temperature and/or hydrogen pressure. | |
| Prolonged reaction time | - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction. | |
| Presence of Colored Impurities (e.g., red or orange) | Formation of azo and azoxy byproducts due to incomplete reduction | - Ensure complete conversion of the starting material by extending the reaction time or increasing catalyst loading if necessary. - Optimize hydrogen pressure and temperature to favor complete reduction. |
| Difficult Purification | Presence of multiple closely-related impurities | - Analyze the impurity profile using techniques like GC-MS or HPLC to identify the byproducts. - Based on the impurities, select the most appropriate purification method (e.g., fractional distillation, column chromatography with a specific solvent system). |
Experimental Protocols
Catalytic Hydrogenation of 2-Chloro-4-nitrotoluene
This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.
Materials:
-
2-chloro-4-nitrotoluene
-
Palladium on carbon (e.g., 5% Pd/C) or Raney Nickel
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus
Procedure:
-
Charge the autoclave with 2-chloro-4-nitrotoluene, the chosen solvent, and the catalyst. The catalyst loading is typically in the range of 0.05% to 0.4% by weight of the 2-chloro-4-nitrotoluene.[1]
-
Seal the autoclave and purge the system several times with an inert gas to remove any oxygen.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 0.2-3.0 MPa).[1]
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-100 °C).[1]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing the crude this compound can then be purified by vacuum distillation or other suitable methods.
Data Presentation
Table 1: Comparison of Reaction Parameters for Catalytic Hydrogenation
| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | Selectivity for this compound | Reference |
| Pd-Fe/C | 25-100 | 0.2-3.0 | Alcohol or Alcohol-Water | >99.9% | [1] |
| Raney Nickel with SnCl₄/SnCl₂ | Not specified | Not specified | Methanol | 100% | [1] |
| Pt/C with dehalogenation inhibitor | Not specified | Not specified | Organic Solvent | 99.7% | [1] |
| Pd/C (unmodified) | 80 | 1.0 | Solvent-free | >98.8% (dehalogenation <1.2%) | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
- 1. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 2. 2-Chloro-4-nitrotoluene | 121-86-8 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 95-74-9 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
managing exothermic reactions in 3-Chloro-4-methylaniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
This technical support center provides essential guidance on safely managing the exothermic reactions inherent in the synthesis of 3-Chloro-4-methylaniline, a key intermediate in the pharmaceutical and chemical industries. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which steps are exothermic?
A1: The most common and industrially significant method for synthesizing this compound is the reduction of 2-chloro-4-nitrotoluene. This reduction is the primary exothermic step and requires careful management to prevent thermal runaway. The two main approaches for this reduction are:
-
Catalytic Hydrogenation: This method involves the reaction of 2-chloro-4-nitrotoluene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[1][2] This process is highly exothermic and requires a specialized high-pressure reactor with precise temperature and pressure control.[1]
-
Chemical Reduction: This route utilizes reducing agents like iron powder in an acidic medium (e.g., hydrochloric acid or acetic acid).[3] The reaction of the iron with the acid and the subsequent reduction of the nitro group generate a significant amount of heat.
Q2: How can I quantify the heat of reaction for the reduction of 2-chloro-4-nitrotoluene?
A2: Quantifying the heat of reaction is crucial for safe scale-up. This can be achieved through experimental techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC).[4] These methods provide data on the maximum heat release and the adiabatic temperature rise, which are essential for designing adequate cooling systems.[4] While simulations and group contribution methods can offer initial estimates, experimental data is more reliable.[4]
Q3: What are the key parameters to monitor and control during the exothermic reduction of 2-chloro-4-nitrotoluene?
A3: Careful monitoring and control of the following parameters are critical for safety and product quality:
-
Temperature: Continuous monitoring of the internal reaction temperature is paramount. Set and maintain a specific reaction temperature, and have a system in place to cool the reaction if it exceeds the set point.
-
Reagent Addition Rate: The rate at which the reducing agent (in chemical reduction) or hydrogen gas (in catalytic hydrogenation) is introduced directly controls the rate of heat generation. A slow, controlled addition is crucial.
-
Stirring/Agitation: Efficient mixing is vital to prevent the formation of localized hot spots and ensure even heat distribution throughout the reactor.[4]
-
Pressure (for Catalytic Hydrogenation): In catalytic hydrogenation, both the hydrogen pressure and the reactor pressure must be carefully monitored and controlled.
Q4: What are the signs of a potential runaway reaction, and what immediate actions should be taken?
A4: A runaway reaction is a dangerous situation where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. Key signs include:
-
A sudden, uncontrolled rise in the internal reaction temperature.
-
A rapid increase in pressure inside the reactor.
-
Vigorous, uncontrolled boiling or fuming of the reaction mixture.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Maximize Cooling: Fully engage all cooling systems (e.g., cooling jacket, cooling coils).
-
Emergency Quenching: If the temperature continues to rise, be prepared to add a pre-determined quenching agent to stop the reaction. This could be a cold solvent or a chemical that deactivates the catalyst or reacts with the reducing agent.
-
Evacuation: If the situation cannot be brought under control, evacuate the area immediately and follow established emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sudden Temperature Spike | - Addition of reducing agent or catalyst is too fast.- Inadequate cooling.- Poor agitation leading to localized hot spots. | - Immediately stop the addition of reagents.- Increase the cooling rate.- Ensure the stirrer is functioning correctly and at an appropriate speed. |
| Reaction Fails to Initiate | - Catalyst is not active.- Insufficient acid in chemical reduction.- Low reaction temperature. | - Check the quality and age of the catalyst.- Ensure the correct amount of acid has been added.- Gently warm the reaction mixture to the recommended initiation temperature. Be prepared for a delayed exotherm. |
| Incomplete Reaction | - Insufficient amount of reducing agent.- Reaction time is too short.- Poor temperature control (too low). | - Add more reducing agent cautiously, monitoring the temperature closely.- Extend the reaction time.- Ensure the reaction is maintained at the optimal temperature. |
| Formation of Impurities | - Overheating of the reaction mixture.- Incorrect stoichiometry of reagents. | - Maintain strict temperature control throughout the reaction.- Carefully measure and add all reagents in the correct proportions. |
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-chloro-4-nitrotoluene
This protocol outlines a general procedure for the catalytic hydrogenation of 2-chloro-4-nitrotoluene. Caution: This reaction should only be performed by trained personnel in a properly equipped high-pressure laboratory.
Materials:
-
2-chloro-4-nitrotoluene
-
Ethanol (or other suitable solvent)
-
5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)
-
High-pressure autoclave with temperature and pressure controls, a gas inlet, a vent, and a mechanical stirrer.
-
Hydrogen gas
Procedure:
-
Reactor Setup: In the autoclave, combine 2-chloro-4-nitrotoluene and ethanol. Add the Pd/C catalyst.
-
Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) three times to remove any oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.95 MPa).[5]
-
Reaction Initiation: Begin stirring and gradually heat the reactor to the target temperature (e.g., 40°C).[5] The reaction is exothermic, so the heating may need to be reduced or stopped once the reaction initiates.
-
Temperature Control: Carefully monitor the internal temperature and use the reactor's cooling system to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas.
-
Completion and Work-up: Once the hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture to remove the catalyst.
-
Isolation: The this compound can be isolated from the filtrate by solvent evaporation and further purification if necessary.
Method 2: Chemical Reduction of 2-chloro-4-nitrotoluene with Iron Powder
This protocol provides a general procedure for the chemical reduction of 2-chloro-4-nitrotoluene using iron powder.
Materials:
-
2-chloro-4-nitrotoluene
-
Iron powder (fine mesh)
-
Ethanol (or water)
-
Hydrochloric acid (or acetic acid)
-
Sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser.
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Initial Setup: In the reaction vessel, create a suspension of iron powder in ethanol or water. Add a small amount of hydrochloric acid to activate the iron.
-
Controlled Addition: Gently heat the iron suspension to reflux. Slowly add the 2-chloro-4-nitrotoluene in small portions or as a solution in ethanol. The addition rate should be controlled to maintain a steady reflux and prevent a rapid temperature increase. Use the cooling bath as needed to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Completion and Neutralization: Once the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Work-up: Filter the mixture to remove the iron salts. Extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography.[6]
Visualizations
Caption: A typical experimental workflow for managing exothermic reactions.
Caption: A logical workflow for troubleshooting temperature excursions.
References
minimizing tar formation in diazotization of substituted anilines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize tar formation and other side reactions during the diazotization of substituted anilines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation or a dark brown/black coloration in my diazotization reaction?
A1: Tar formation or a dark coloration is most often a result of the decomposition of the thermally unstable diazonium salt.[1] The two main causes for this decomposition are:
-
Elevated Temperatures: The reaction temperature rising above the optimal 0-5 °C range is the most common culprit. Diazonium salts are notoriously unstable at higher temperatures and will decompose, often forming phenolic byproducts and evolving nitrogen gas.[1][2][3]
-
Insufficient Acidity: If the reaction medium is not acidic enough, the newly formed diazonium salt can couple with unreacted parent aniline. This azo coupling side reaction produces colored impurities that contribute to the dark appearance of the mixture.[1]
Q2: Why is maintaining a low temperature (0-5 °C) so critical?
A2: Diazonium salts are highly reactive and thermally unstable intermediates.[1][4] Maintaining a temperature between 0-5 °C is essential to prevent their rapid decomposition.[1][2] If the temperature rises, the C-N bond in the diazonium salt can cleave, leading to the evolution of nitrogen gas (N₂) and the formation of highly reactive aryl cations, which then react with water to form phenols, contributing significantly to tar formation and reducing the yield of the desired product.[2][3]
Q3: What is the role of strong acid, and how much should I use?
A3: Strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are crucial for two primary reasons:
-
They react with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ.[1][5]
-
They protonate the starting aniline, forming the anilinium salt. This prevents the free amine from acting as a nucleophile and coupling with the diazonium salt, a major side reaction.[1]
Typically, 2.5 to 3 molar equivalents of acid relative to the aniline are used to ensure the medium remains sufficiently acidic throughout the reaction.[6]
Q4: My yield is consistently low, even without significant tarring. What are other potential issues?
A4: Low yields can stem from several factors beyond decomposition:
-
Purity of Aniline: The starting aniline must be pure. Impurities can lead to side reactions and the formation of unwanted byproducts.[7]
-
Incomplete Dissolution: The aniline must be fully dissolved in the acid before adding the nitrite solution. If the aniline salt is not fully soluble, the reaction will be incomplete.[1]
-
Reagent Degradation: Ensure you are using high-purity aniline and a freshly prepared sodium nitrite solution.[1]
-
Slow Nitrite Addition: The sodium nitrite solution must be added slowly and dropwise. A rapid addition can cause localized temperature spikes, leading to decomposition, and can also generate excess nitrous acid, which can decompose.[1][7][8]
Q5: How do electron-donating or electron-withdrawing substituents on the aniline affect the reaction?
A5: The electronic nature of the substituents on the aromatic ring influences the stability of the diazonium salt and the reaction rate.
-
Electron-Withdrawing Groups (e.g., -NO₂): These groups decrease the basicity of the aniline, making the initial nitrosation step slower.[1] However, they generally increase the stability of the resulting diazonium salt.
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the basicity of the aniline and accelerate the rate of diazotization.[9] However, the resulting diazonium salts can be less stable.
Q6: How can I quickly confirm that the diazonium salt has formed successfully?
A6: A simple qualitative test involves adding a small aliquot of the cold reaction mixture to a basic solution of a coupling agent, such as 2-naphthol (beta-naphthol). The immediate formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1][4]
Troubleshooting Guide
This guide addresses common problems encountered during the diazotization of substituted anilines.
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| Reaction mixture turns dark brown/black or oily (Tar Formation) | 1. Decomposition of diazonium salt: Temperature has risen above 5 °C.[1] 2. Azo coupling side reaction: Insufficient acid concentration.[1] | 1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic reaction.[1][7] 2. Increase the concentration of the mineral acid to ensure the starting amine is fully protonated.[1] |
| Low or No Product Yield | 1. High reaction temperature: Leads to diazonium salt decomposition.[1][2] 2. Insufficient acid: Incomplete reaction and side reactions.[1] 3. Incomplete dissolution of aniline: The amine salt is not fully in solution.[1] 4. Degradation of reagents: Old or impure aniline or sodium nitrite.[1] | 1. Use an ice-salt bath for better temperature control and monitor the internal temperature closely. 2. Use a sufficient excess of strong mineral acid (e.g., 2.5-3 equivalents).[6] 3. Ensure the aniline is completely dissolved in the acid before cooling and adding the nitrite solution. Gentle warming may be necessary before cooling.[1] 4. Use high-purity starting materials and a freshly prepared sodium nitrite solution.[1] |
| Foaming or Excessive Gas Evolution | 1. Nitrogen (N₂) evolution: Indicates rapid decomposition of the diazonium salt due to high temperature.[1][10] | 1. Immediately check and lower the reaction temperature. 2. Slow down the rate of addition of the sodium nitrite solution.[1] |
| Solid Precipitates Out of Solution During Reaction | 1. Amine salt insolubility: The salt of the starting aniline is not fully soluble in the acidic medium.[1] 2. Diazonium salt precipitation: This can be normal if the diazonium salt itself has low solubility in the reaction medium. | 1. Ensure sufficient acid is used to form the soluble salt. You may need to adjust the volume of the solvent.[1] 2. If the precipitate is the diazonium salt, proceed to the next step, ensuring the mixture is well-stirred to maintain a homogenous suspension.[1] |
Data Presentation: Key Parameters for Minimizing Tar Formation
| Parameter | Optimal Condition | Rationale & Impact on Tar Formation |
| Temperature | 0-5 °C | Critical. Above this range, the diazonium salt rapidly decomposes, forming phenolic tars and N₂ gas. This is the single most important factor.[1][2][3] |
| Acid | Strong Mineral Acid (HCl, H₂SO₄) | Strong acids are required to generate the nitrosonium ion (NO⁺) and to fully protonate the aniline, preventing self-coupling which forms colored impurities.[1] |
| Acid Stoichiometry | 2.5 - 3.0 equivalents | An excess ensures the reaction medium remains strongly acidic, suppressing side reactions that lead to tar.[6] |
| NaNO₂ Addition Rate | Slow, dropwise | Prevents localized temperature increases from the exothermic reaction, thereby minimizing decomposition and tar formation.[7] |
| Aniline Purity | High Purity (>98%) | Impurities can catalyze decomposition or participate in side reactions, leading to discolored products and tar.[7] |
| Solvent | Aqueous Acid | Water is typically the solvent. For some substrates, non-aqueous conditions with reagents like tert-butyl nitrite can be used to avoid water-related side products.[11][12] |
Experimental Protocols
General Protocol for Clean Diazotization
This protocol provides a reproducible method for the diazotization of a primary aromatic amine.
Materials and Reagents:
-
Substituted Aniline (1.0 molar equivalent)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (2.5-3.0 molar equivalents)
-
Sodium Nitrite (NaNO₂) (1.05-1.1 molar equivalents)
-
Distilled Water
-
Ice
-
Starch-iodide paper (for checking for excess nitrous acid)
-
Standard laboratory glassware (beakers, flasks, dropping funnel, magnetic stirrer)
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Solution:
-
In a beaker or flask equipped with a magnetic stirrer, add the substituted aniline (1.0 eq.).
-
Slowly add a solution of distilled water and concentrated HCl (2.5-3.0 eq.). Stir until the aniline is completely dissolved. Gentle warming may be required for some aniline salts, but the solution must be thoroughly cooled before the next step.[1][6]
-
Cool the solution to 0-5 °C in an ice-salt bath. It is crucial to maintain this temperature throughout the reaction.[7]
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq.) in a small amount of cold distilled water.[1]
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, vigorously stirred amine solution over 15-30 minutes.[4]
-
Monitor the internal temperature of the reaction mixture closely with a thermometer and ensure it does not rise above 5 °C.[1] The addition rate should be controlled to manage the exothermic nature of the reaction.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1][4]
-
A slight excess of nitrous acid can be confirmed by touching a drop of the reaction mixture to starch-iodide paper, which should turn blue/black.
-
The resulting cold solution of the diazonium salt is unstable and should be used immediately in the subsequent reaction step without isolation.[3][7]
-
Safety Precautions:
-
Diazotization reactions should always be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, gloves) is mandatory.
-
Aromatic amines are often toxic.
-
Solid diazonium salts are explosive when dry and must never be isolated. Always keep them in a cold aqueous solution.[13]
Mandatory Visualization
Caption: Troubleshooting workflow for tar formation in diazotization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 11. researchgate.net [researchgate.net]
- 12. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purifying 3-Chloro-4-methylaniline with Column Chromatography
Welcome to the technical support center for the purification of 3-Chloro-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing column chromatography for this specific application. Here you will find detailed experimental protocols, answers to frequently asked questions, and comprehensive troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase.[1] A flash-grade silica gel with a particle size of 230-400 mesh is a suitable choice for good resolution and efficient separation.[2]
Q2: Which mobile phase (eluent) should I use for the purification of this compound?
A2: A non-polar/polar solvent system is typically employed. The most common and effective mobile phase is a mixture of hexane (or petroleum ether) and ethyl acetate.[3][4] The optimal ratio of these solvents should be determined by preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value of 0.2-0.4 for this compound. Due to the basic nature of the aniline group, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to prevent peak tailing.[5]
Q3: How can I determine the optimal solvent system for my column?
A3: The ideal solvent system is best determined by running several TLC plates with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The goal is to find a solvent mixture that gives your desired compound, this compound, a retention factor (Rf) between 0.2 and 0.4. This Rf range generally provides the best separation on a column.[6]
Q4: What are the common impurities I should expect when purifying this compound?
A4: If this compound is synthesized by the reduction of 2-chloro-4-nitrotoluene, common impurities may include unreacted starting material (2-chloro-4-nitrotoluene) and potentially other isomeric byproducts.[1][7] The presence of these impurities can often impart a yellowish or brownish color to the crude product.[8]
Q5: Is it better to use isocratic or gradient elution for this purification?
A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture. For simple purifications where the impurities are well-separated from the product on TLC, isocratic elution with the optimized solvent system is sufficient. If the crude material contains multiple impurities with a wide range of polarities, a step or linear gradient elution (gradually increasing the percentage of ethyl acetate in hexane) can provide a better and faster separation.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Triethylamine
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20) containing 0.5% triethylamine.
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto separate TLC plates and develop them in the prepared eluent systems.
-
Visualize the plates under a UV lamp to identify the spots.
-
Select the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound spot and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the least polar eluent mixture you plan to use.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column using a pipette.
-
Dry Loading (Recommended for samples not easily soluble in the mobile phase): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to determine their composition. Spot every few fractions on a single TLC plate, alongside a spot of the original crude mixture.
-
Identify the fractions that contain the pure this compound.
-
-
Product Isolation:
-
Combine all fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Suggested TLC Screening Solvents for this compound Purification
| Solvent System (Hexane:Ethyl Acetate) | Triethylamine (v/v) | Expected Rf Range (Approximate) | Notes |
| 95:5 | 0.5% | 0.1 - 0.2 | Good starting point for highly non-polar impurities. |
| 90:10 | 0.5% | 0.2 - 0.4 | Often a good starting point for the target compound. |
| 85:15 | 0.5% | 0.3 - 0.5 | Use if the compound has a low Rf in 90:10. |
| 80:20 | 0.5% | 0.4 - 0.6 | For eluting more polar compounds. |
Troubleshooting Guide
Issue 1: The compound is not moving from the baseline (Rf ≈ 0).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Issue 2: The compound runs with the solvent front (Rf ≈ 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the percentage of hexane.
Issue 3: Peak tailing is observed on the TLC plate and/or during column elution.
-
Possible Cause: The basic amine group of this compound is interacting with the acidic silanol groups on the silica gel surface.[9][10]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your mobile phase.[5] This will neutralize the acidic sites on the silica gel and improve the peak shape.
Issue 4: The collected fractions are not pure, and there is an overlap between the product and impurities.
-
Possible Cause 1: The chosen solvent system does not provide adequate separation.
-
Solution 1: Re-evaluate your TLC screening to find a solvent system that gives better separation between the spots.
-
Possible Cause 2: The column was overloaded with the crude sample.
-
Solution 2: Use a larger column or reduce the amount of crude material loaded onto the column.
-
Possible Cause 3: The column was not packed properly, leading to channeling.
-
Solution 3: Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Issue 5: The purified product is still colored (yellowish/brownish).
-
Possible Cause: Co-elution with colored impurities.
-
Solution: If the colored impurity has a slightly different Rf, fine-tuning the solvent system or using a longer column may improve separation. In some cases, a subsequent purification step like recrystallization might be necessary.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. agilent.com [agilent.com]
addressing poor solubility of 3-Chloro-4-methylaniline in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor solubility of 3-chloro-4-methylaniline in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an aromatic amine with limited solubility in water (approximately 1 g/L at 20°C) but is generally soluble in organic solvents.[1][2] Its moderate lipophilicity, indicated by a LogP value of around 2.27, contributes to its poor aqueous solubility.[1][3] It is slightly soluble in methanol and chloroform and soluble in ethanol.[1][2][4][5]
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: Several factors can contribute to the poor solubility of this compound. These include:
-
Low Polarity of the Compound: The compound has a relatively nonpolar aromatic structure, leading to poor solubility in polar solvents like water.
-
High Crystal Lattice Energy: As a solid at room temperature (melting point ~25-26°C), energy is required to break down the crystal lattice before solvation can occur.[1][2][5]
-
Inappropriate Solvent Choice: The principle of "like dissolves like" is crucial. The polarity of your chosen solvent may not be compatible with this compound.
-
Low Temperature: Solubility is generally temperature-dependent. Running the reaction at a low temperature will decrease the solubility of the solute.
Q3: Can I improve the solubility by converting it to a salt?
A3: Yes. As a weak base (pKa of the conjugate acid is 4.05), this compound can be protonated by an acid to form a hydrochloride salt.[2][4][6] This salt has significantly higher aqueous solubility. This is a common strategy, particularly for purification or for reactions conducted in protic or aqueous media.[7][8]
Q4: Are there any incompatible solvents or reagents I should be aware of?
A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[1][5][9] Reactions with these substances can lead to degradation or hazardous side reactions, which may also affect its solubility profile by consuming the starting material.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClN | [5] |
| Molecular Weight | 141.60 g/mol | [1][4] |
| Physical State | Solid (powder to lump) or clear liquid | [1] |
| Appearance | White, colorless to light orange or yellow | [1] |
| Melting Point | 25 - 26 °C | [1][2] |
| Boiling Point | 237 - 244 °C | [2][9] |
| Water Solubility | 1 g/L (at 20 °C) | [1][2] |
| pKa (conjugate acid) | 4.05 | [1][2][4] |
| LogP | 2.27 | [1][3] |
Table 2: Reported Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Limited / Insoluble (1 g/L at 20 °C) | [1][2][3][9] |
| Ethanol | Soluble | [2][4] |
| Methanol | Slightly Soluble | [1][5] |
| Chloroform | Slightly Soluble | [1][5] |
| Carbon Tetrachloride | Slightly Soluble | [2][4] |
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound during your experiments.
Caption: Troubleshooting workflow for poor solubility.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
This protocol outlines basic steps to improve the dissolution of this compound in a compatible organic solvent.
-
Solvent Selection: Choose a solvent in which this compound has known or predicted solubility (see Table 2). Aprotic polar solvents like Tetrahydrofuran (THF), Dioxane, or N,N-Dimethylformamide (DMF) are often effective.
-
Initial Attempt: To your reaction vessel, add the chosen solvent, followed by a magnetic stir bar. Begin stirring and slowly add the this compound powder or liquid.
-
Gentle Heating: If solubility is poor at room temperature, gently warm the mixture. Increase the temperature in 5-10°C increments, monitoring for dissolution. Do not exceed the boiling point of the solvent or a temperature that would compromise your reactants.
-
Co-Solvent Addition: If the compound remains partially insoluble, consider adding a small amount of a co-solvent in which it is highly soluble. Add the co-solvent dropwise until the solution becomes clear.
-
Sonication: For stubborn solubility issues, place the reaction vessel in an ultrasonic bath for 5-15 minute intervals. Sonication can help break up solid agglomerates and promote dissolution.
Protocol 2: Improving Aqueous Solubility via Salt Formation
This protocol is suitable for creating an aqueous stock solution or for reactions where the hydrochloride salt is the desired starting material.
-
Initial Suspension: Suspend the measured amount of this compound in the desired volume of deionized water. The mixture will appear as a cloudy suspension or an undissolved solid.
-
Acidification: While stirring vigorously, add a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) dropwise.
-
Monitor pH and Clarity: Monitor the pH of the solution. As the aniline is protonated to form its water-soluble ammonium salt, the solution will become clear. Continue adding acid until all solid has dissolved. The final pH will be acidic.
-
Neutralization (Optional): If the reaction requires the free base, the acidic solution can be neutralized with a suitable base (e.g., sodium bicarbonate) just before use, though this will likely cause the free aniline to precipitate out of the aqueous solution.
Caption: Effect of pH on the aqueous solubility of aniline.
References
- 1. This compound (95-74-9) for sale [vulcanchem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 95-74-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound hydrochloride | C7H9Cl2N | CID 62651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. This compound | 95-74-9 [chemicalbook.com]
handling and quenching of hazardous reagents in 3-Chloro-4-methylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the safe handling and quenching of hazardous reagents encountered during the synthesis of 3-Chloro-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary routes for the synthesis of this compound:
-
Reduction of 2-chloro-4-nitrotoluene: This is a common and well-documented method. The reduction of the nitro group to an amine can be achieved using various reducing agents, including iron powder in acidic medium (e.g., with hydrochloric acid), catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst), or sodium sulfide (the Zinin reduction).[1][2]
-
Direct chlorination of 4-methylaniline (p-toluidine): This method involves the electrophilic aromatic substitution of 4-methylaniline with a suitable chlorinating agent. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). Careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Q2: What are the main hazardous reagents I need to be aware of in these syntheses?
Both synthesis routes involve several hazardous reagents that require careful handling and quenching:
-
Chlorinating Agents (e.g., Chlorine gas, Sulfuryl Chloride, N-Chlorosuccinimide): These are corrosive, toxic, and can react violently with water and other nucleophiles. Inhalation can cause severe respiratory irritation.
-
Reducing Agents:
-
Iron Powder: Finely divided iron powder can be flammable and pose a dust explosion hazard.
-
Hydrogen Gas (H₂): Highly flammable and can form explosive mixtures with air. Requires specialized high-pressure equipment for catalytic hydrogenation.
-
Sodium Sulfide (Na₂S): Toxic and corrosive. Contact with acids liberates highly toxic hydrogen sulfide gas.
-
-
Acids and Bases (e.g., Hydrochloric Acid, Sodium Hydroxide): These are corrosive and can cause severe burns.
-
Starting Materials and Product:
-
2-Chloro-4-nitrotoluene: Toxic and an irritant.
-
4-methylaniline: Toxic and a suspected carcinogen.
-
This compound: Toxic if swallowed or in contact with skin, and causes skin and eye irritation. Aromatic amines are generally considered potentially carcinogenic.
-
Q3: What are the general principles for quenching unreacted hazardous reagents in these syntheses?
The key principle is to convert the reactive, hazardous reagent into a less harmful, more stable substance. This is typically achieved by reacting it with a suitable quenching agent under controlled conditions.
-
Chlorinating Agents: Quenched by reacting with a reducing agent (e.g., sodium bisulfite, sodium thiosulfate) or a weak base (e.g., sodium bicarbonate solution) to neutralize acidic byproducts.
-
Acids: Neutralized by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, with cooling.
-
Excess Reducing Agents:
-
Iron Powder: Can be filtered off after the reaction is complete and the mixture is neutralized. The filtered iron waste should be handled as hazardous material.
-
Sodium Sulfide: Can be quenched by careful addition to a large excess of an oxidizing agent like sodium hypochlorite (bleach), though this reaction is exothermic and should be done with caution. For laboratory scale, it is often sufficient to dilute the aqueous waste stream significantly before disposal, in accordance with local regulations.
-
Q4: What personal protective equipment (PPE) should I use?
Always wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
A flame-resistant lab coat.
-
Chemically resistant gloves (nitrile or neoprene are often suitable, but check compatibility with the specific reagents).
-
Work in a well-ventilated fume hood.
Troubleshooting Guides
Synthesis Route 1: Reduction of 2-chloro-4-nitrotoluene
Troubleshooting Common Issues in the Reduction of 2-chloro-4-nitrotoluene
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive reducing agent (e.g., old iron powder). Insufficient acid to activate the iron. Low reaction temperature. | Use fresh, finely divided iron powder. Ensure the dropwise addition of acid is initiated and that an exothermic reaction begins. Gently warm the reaction mixture to initiate the reaction. |
| Incomplete Reaction | Insufficient amount of reducing agent. Short reaction time. Poor mixing. | Use a larger excess of the reducing agent. Increase the reaction time and monitor by TLC or GC. Ensure vigorous stirring to keep the solid reagents suspended. |
| Formation of Side Products (e.g., Dehalogenation) | Over-reduction, especially in catalytic hydrogenation. High reaction temperature or hydrogen pressure. | In catalytic hydrogenation, use a more selective catalyst or add a dehalogenation inhibitor.[2] Lower the reaction temperature and pressure.[3] For iron-based reductions, ensure the reaction is not run for an excessively long time after the starting material is consumed. |
| Difficult Product Isolation | Emulsion formation during aqueous workup. Product precipitation with iron salts. | Add brine to the aqueous layer to break up emulsions. Ensure the reaction mixture is made sufficiently basic to precipitate iron hydroxides before filtering. Filter the hot reaction mixture through a pad of celite to remove fine iron residues. |
Synthesis Route 2: Chlorination of 4-methylaniline
Troubleshooting Common Issues in the Chlorination of 4-methylaniline
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion of Starting Material | Inactive chlorinating agent (e.g., hydrolyzed sulfuryl chloride). Insufficient amount of chlorinating agent. Low reaction temperature. | Use a fresh bottle of the chlorinating agent. Ensure the stoichiometry is correct. Allow the reaction to warm to the appropriate temperature after the addition of the chlorinating agent. |
| Formation of Multiple Isomers (Poor Regioselectivity) | Reaction temperature is too high. Incorrect solvent or catalyst. | Maintain a low temperature during the addition of the chlorinating agent. Screen different solvents to optimize selectivity. For some anilines, the use of a catalyst can improve regioselectivity. |
| Formation of Di- and Tri-chlorinated Products | Excess chlorinating agent. Reaction run for too long. | Use a stoichiometric amount or a slight excess of the chlorinating agent. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Dark-colored Reaction Mixture/Product | Oxidation of the aniline starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the workup is performed promptly after the reaction is complete. |
Experimental Protocols
Protocol 1: Reduction of 2-chloro-4-nitrotoluene with Iron Powder
This protocol is a representative procedure and may require optimization.
Reagents and Approximate Quantities
| Reagent | Molar Eq. | Quantity (for 10g 2-chloro-4-nitrotoluene) |
| 2-chloro-4-nitrotoluene | 1.0 | 10.0 g |
| Iron Powder (<100 mesh) | 5.0 | 16.3 g |
| Ethanol | - | 100 mL |
| Water | - | 25 mL |
| Concentrated HCl | catalytic | ~2 mL |
| Sodium Bicarbonate | excess | As needed |
| Ethyl Acetate | - | ~150 mL |
| Brine | - | ~50 mL |
| Anhydrous Sodium Sulfate | - | As needed |
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-nitrotoluene, ethanol, water, and iron powder.
-
Reaction Initiation: Heat the mixture to a gentle reflux with vigorous stirring. Slowly add the concentrated hydrochloric acid dropwise via a dropping funnel. An exothermic reaction should be observed.
-
Reaction: Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Quenching and Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the evolution of gas ceases and the pH of the aqueous layer is ~8. This neutralizes the excess acid.
-
Filter the hot mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Chlorination of 4-methylaniline with Sulfuryl Chloride (Representative)
This is a general procedure and requires careful handling of sulfuryl chloride.
Reagents and Approximate Quantities
| Reagent | Molar Eq. | Quantity (for 5g 4-methylaniline) |
| 4-methylaniline | 1.0 | 5.0 g |
| Dichloromethane (anhydrous) | - | 100 mL |
| Sulfuryl Chloride | 1.05 | 3.5 mL |
| Saturated Sodium Bisulfite Solution | excess | ~50 mL |
| Saturated Sodium Bicarbonate Solution | excess | ~50 mL |
| Brine | - | ~50 mL |
| Anhydrous Magnesium Sulfate | - | As needed |
Procedure:
-
Setup: Dissolve 4-methylaniline in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add sulfuryl chloride dropwise to the stirred solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add saturated sodium bisulfite solution to quench any unreacted sulfuryl chloride. Stir for 15-20 minutes.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acidic byproducts (HCl and H₂SO₄). Continue adding until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely be a mixture of isomers and should be purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound via reduction.
Caption: Workflow for the synthesis of this compound via chlorination.
Caption: Logical relationship between synthesis routes, hazards, and mitigation.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-4-methylaniline for Researchers and Drug Development Professionals
An In-depth Analysis of Synthetic Pathways to a Key Chemical Intermediate
3-Chloro-4-methylaniline is a crucial intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and dyes. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and professionals in the chemical and pharmaceutical industries. This guide provides a detailed comparison of the most common synthesis routes for this compound, supported by experimental data and protocols to aid in the selection of the most suitable method for specific applications.
Executive Summary
The primary industrial synthesis of this compound involves a two-step process: the chlorination of p-nitrotoluene to yield 2-chloro-4-nitrotoluene, followed by the reduction of the nitro group. This guide focuses on the comparative analysis of the different reduction methods for 2-chloro-4-nitrotoluene, which are the most pivotal in determining the overall efficiency and sustainability of the process. The three main reduction routes evaluated are:
-
Catalytic Hydrogenation
-
Iron Powder Reduction
-
Sodium Sulfide Reduction
Catalytic hydrogenation emerges as the most promising route for industrial-scale production due to its high yield, selectivity, and cleaner environmental profile. However, the initial investment in specialized equipment and catalysts can be a determining factor. Chemical reduction methods, particularly using iron powder, offer a lower-cost alternative, though they are often associated with lower yields and significant waste generation.
Comparison of Synthesis Routes
The selection of a synthesis route is a trade-off between yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the three primary reduction methods of 2-chloro-4-nitrotoluene.
| Parameter | Catalytic Hydrogenation | Iron Powder Reduction | Sodium Sulfide Reduction |
| Starting Material | 2-Chloro-4-nitrotoluene | 2-Chloro-4-nitrotoluene | 2-Chloro-4-nitrotoluene |
| Typical Yield | >95%[1] | ~83-90%[2][3] | High (data varies) |
| Product Purity | >98%[4] | Good, requires purification | >98.5% (amine oil)[5] |
| Reaction Temperature | 25-120°C[1][6] | 50-90°C[3][7] | 70-110°C[5] |
| Reaction Pressure | 0.2-3.0 MPa[6] | Atmospheric | Atmospheric |
| Reaction Time | 2-10 hours[1] | 0.5-29 hours[2][3] | ~4 hours (reflux)[5] |
| Key Reagents | H₂, Catalyst (Pd/C, Pt/C, Raney Ni)[1][4][6] | Fe powder, Acid (e.g., HCl)[2] | Sodium sulfide |
| Solvent | Alcohols, Water, or none[4][6] | Water, HFIP[2] | Water |
| Environmental Impact | Low, by-product is water[8] | High, significant iron sludge waste[6][8] | Moderate, sulfur-containing waste |
| Safety Concerns | Handling of hydrogen gas under pressure | Handling of strong acids | Handling of corrosive and toxic sodium sulfide |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory and industrial practices.
Route 1: Catalytic Hydrogenation
This method is favored for its high efficiency and clean reaction profile.[6]
Materials:
-
2-Chloro-4-nitrotoluene
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogen gas
-
Autoclave/Hydrogenation reactor
Procedure:
-
The hydrogenation reactor is charged with 2-chloro-4-nitrotoluene and the solvent (e.g., a 1:1 ratio with methanol).[4]
-
The catalyst (e.g., Pd-Fe/C, 0.05-0.4% of the substrate mass) is added to the mixture.[6]
-
The reactor is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is heated to the desired temperature (e.g., 90-95°C) and pressurized with hydrogen to the target pressure (e.g., 1.6-2.2 MPa).[4]
-
The reaction is stirred vigorously for the required duration (e.g., 5-6 hours for a 1-ton scale).[4]
-
Reaction completion is monitored by techniques such as TLC or GC.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by vacuum distillation to achieve a purity of over 98%.[4]
Route 2: Iron Powder Reduction (Béchamp Reduction)
A classical and cost-effective method for the reduction of nitroarenes.
Materials:
-
2-Chloro-4-nitrotoluene
-
Iron powder (carbonyl iron powder is highly effective)[9]
-
Hydrochloric acid (or other acid activators like ammonium chloride)[2][9]
-
Sodium bicarbonate or other base for neutralization
Procedure:
-
A reaction vessel is charged with 2-chloro-4-nitrotoluene, iron powder (e.g., 5 equivalents), and a solvent such as water or hexafluoroisopropanol (HFIP).[2]
-
The mixture is stirred, and an aqueous solution of hydrochloric acid (e.g., 2N HCl) is added slowly.[2]
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., room temperature or up to 50°C).[2][3]
-
The reaction is stirred for a period ranging from 30 minutes to several hours, with completion monitored by TLC or GC.[2][3]
-
After the reaction is complete, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.[2]
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[2]
-
The solvent is evaporated under reduced pressure to yield the crude product, which is then purified by column chromatography or distillation.[2]
Route 3: Sodium Sulfide Reduction
An alternative chemical reduction method, particularly useful in certain laboratory settings.
Materials:
Procedure:
-
An aqueous solution of sodium sulfide is prepared in a reaction vessel.
-
2-Chloro-4-nitrotoluene is added to the sodium sulfide solution at a controlled temperature, typically between 70-80°C.[5]
-
The mixture is heated to reflux (around 110°C) and maintained for approximately 4 hours.[5]
-
After the reaction is complete, the mixture is cooled, and the organic layer (amine oil) is separated.[5]
-
The crude product is then purified by distillation to obtain this compound.[5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical relationships and workflows of the described synthesis routes.
References
- 1. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. longdom.org [longdom.org]
- 4. Page loading... [guidechem.com]
- 5. CN102701996A - A method for preparing this compound - Google Patents [patents.google.com]
- 6. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 3-Chloro-4-methylaniline and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-chloro-4-methylaniline and its key positional isomers. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification in complex mixtures, which is a common challenge in synthetic chemistry, drug development, and quality control. This document outlines the expected variations in their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by references to publicly available spectral databases. Detailed experimental protocols for acquiring such data are also provided.
Introduction
This compound is a substituted aniline that, along with its isomers, serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise substitution pattern of the chloro and methyl groups on the aniline ring significantly influences the molecule's chemical and physical properties, as well as its biological activity and toxicity. Consequently, robust analytical methods are required to differentiate between these isomers. This guide focuses on the application of IR, ¹H NMR, and Mass Spectrometry to distinguish this compound from its common positional isomers.
Comparative Spectroscopic Data
The following tables summarize the expected key spectroscopic features of this compound and several of its isomers. Due to the nature of spectroscopic databases, specific peak values can vary slightly based on experimental conditions. Researchers are encouraged to consult the cited databases for detailed spectral data.
Table 1: Comparison of Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | N-H Stretch: Two bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric). C-H Stretch (Aromatic): ~3100-3000 cm⁻¹. C-H Stretch (Aliphatic, -CH₃): ~2950-2850 cm⁻¹. C=C Stretch (Aromatic): ~1620-1580 cm⁻¹. N-H Bend: ~1620 cm⁻¹. C-N Stretch: ~1300-1250 cm⁻¹. C-Cl Stretch: ~800-600 cm⁻¹. |
| 4-Chloro-2-methylaniline | Similar to this compound, with expected subtle shifts in the fingerprint region (below 1500 cm⁻¹) due to the different substitution pattern. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,4-trisubstituted benzene ring. |
| 2-Chloro-4-methylaniline | Similar to this compound, with expected subtle shifts in the fingerprint region. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,4-trisubstituted benzene ring. |
| 5-Chloro-2-methylaniline | Similar to this compound, with expected subtle shifts in the fingerprint region. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,4-trisubstituted benzene ring. |
| 2-Chloro-6-methylaniline | The N-H stretching bands may be broader or shifted due to potential intramolecular hydrogen bonding between the amino group and the ortho-chloro substituent. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,3-trisubstituted benzene ring. |
| 3-Chloro-2-methylaniline | Similar to this compound, with expected subtle shifts in the fingerprint region. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,3-trisubstituted benzene ring. |
| 4-Chloro-3-methylaniline | Similar to this compound, with expected subtle shifts in the fingerprint region. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,4-trisubstituted benzene ring. |
| 2-Chloro-5-methylaniline | Similar to this compound, with expected subtle shifts in the fingerprint region. The out-of-plane C-H bending vibrations will be characteristic of a 1,2,4-trisubstituted benzene ring. |
Note: For detailed IR spectra, refer to databases such as SpectraBase and ChemicalBook.[1][2][3][4][5][6][7]
Table 2: Comparison of ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -CH₃ Signal (δ, ppm) | -NH₂ Signal (δ, ppm) |
| This compound | Three distinct signals in the aromatic region, with splitting patterns determined by their coupling to each other. The proton between the amino and chloro groups will likely be a singlet or a narrow doublet. The two protons ortho and meta to the methyl group will show characteristic doublet or doublet of doublets splitting. | A singlet around 2.2-2.3 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm. |
| 4-Chloro-2-methylaniline | Three distinct signals in the aromatic region. The proton between the two substituents will likely be a singlet. The other two protons will be doublets. | A singlet around 2.1-2.2 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm. |
| 2-Chloro-4-methylaniline | Three distinct signals in the aromatic region. The proton between the amino and chloro groups will be a singlet. The other two protons will be doublets. | A singlet around 2.2-2.3 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm.[8] |
| 5-Chloro-2-methylaniline | Three distinct signals in the aromatic region, with characteristic splitting patterns for a 1,2,4-trisubstituted ring. | A singlet around 2.1-2.2 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm.[9] |
| 2-Chloro-6-methylaniline | Two signals in the aromatic region, a triplet and a doublet, due to the plane of symmetry. | A singlet around 2.2-2.3 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm.[10] |
| 3-Chloro-2-methylaniline | Three distinct signals in the aromatic region, with characteristic splitting patterns for a 1,2,3-trisubstituted ring. | A singlet around 2.2-2.3 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm.[11] |
| 4-Chloro-3-methylaniline | Three distinct signals in the aromatic region, with characteristic splitting patterns for a 1,2,4-trisubstituted ring. | A singlet around 2.3-2.4 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm. |
| 2-Chloro-5-methylaniline | Three distinct signals in the aromatic region, with characteristic splitting patterns for a 1,2,4-trisubstituted ring. | A singlet around 2.2-2.3 ppm. | A broad singlet, typically in the range of 3.5-4.5 ppm. |
Note: Chemical shifts and coupling constants are highly dependent on the solvent and concentration. For detailed ¹H NMR data, consult databases such as PubChem and ChemicalBook.[8][9][10][11][12]
Table 3: Comparison of Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 141/143 (M⁺, M⁺+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom. | 106 (M⁺ - Cl) , loss of chlorine radical. 105 (M⁺ - HCl) , loss of hydrogen chloride. Further fragmentation of the aniline ring. |
| Isomers | All positional isomers will exhibit the same molecular ion peaks at m/z 141/143 with a ~3:1 isotopic ratio. | The relative intensities of the fragment ions, particularly those resulting from the loss of the chloro and methyl groups and subsequent rearrangements, may differ slightly between isomers. However, these differences are often subtle and may not be sufficient for unambiguous identification without the use of high-resolution mass spectrometry or tandem MS techniques. The primary fragmentation pathway for most isomers will involve the loss of a chlorine radical (to m/z 106) or a methyl radical (to m/z 126/128). |
Note: For detailed mass spectral data, including relative intensities, refer to databases such as PubChem and the NIST WebBook.[13][14][15]
Experimental Protocols
The following are general protocols for the spectroscopic analysis of chloromethylaniline isomers. Instrument parameters should be optimized for the specific sample and equipment used.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of the analyte to identify functional groups and obtain a fingerprint for comparison.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into contact with the crystal using a pressure arm, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the infrared spectrum of the sample.
-
Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum to determine the number and connectivity of protons in the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve a homogeneous magnetic field.
-
Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts of the signals are referenced to TMS (0 ppm).
-
Analysis: The chemical shifts, integration values, and coupling patterns of the signals are analyzed to elucidate the structure of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the analyte from any impurities and obtain its mass spectrum to determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation:
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used for separation.
-
Oven Program: The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure good separation of components.
-
-
MS Detection (Electron Ionization - EI):
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (typically at 70 eV) to form a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The isotopic pattern of the molecular ion is examined for the presence of chlorine.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: A logical workflow for the spectroscopic identification of chloromethylaniline isomers.
Conclusion
The spectroscopic techniques of IR, ¹H NMR, and mass spectrometry provide complementary information that, when used in conjunction, allows for the confident differentiation of this compound from its positional isomers. Mass spectrometry confirms the molecular formula and the presence of a chlorine atom. Infrared spectroscopy identifies the key functional groups and provides a unique fingerprint for each isomer. Crucially, ¹H NMR spectroscopy offers the most definitive data for distinguishing between the isomers by revealing the precise substitution pattern on the aromatic ring through the chemical shifts and coupling constants of the aromatic protons. By following the outlined experimental protocols and comparing the acquired data with reference spectra, researchers can achieve accurate and reliable identification of these important chemical building blocks.
References
- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-2-methylaniline(95-69-2) IR Spectrum [m.chemicalbook.com]
- 4. This compound(95-74-9) IR Spectrum [chemicalbook.com]
- 5. 3-Chloro-2-methylaniline(87-60-5) IR Spectrum [m.chemicalbook.com]
- 6. 3-CHLORO-N-METHYLANILINE(7006-52-2) IR Spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Chloro-4-methylaniline(615-65-6) 1H NMR spectrum [chemicalbook.com]
- 9. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum [chemicalbook.com]
- 11. 3-Chloro-2-methylaniline(87-60-5) 1H NMR [m.chemicalbook.com]
- 12. This compound(95-74-9) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide to Catalysts for the Reduction of 2-Chloro-4-Nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of 2-chloro-4-nitrotoluene to its corresponding aniline, 2-chloro-4-aminotoluene, is a critical transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The primary challenge in this process is achieving high selectivity for the reduction of the nitro group while minimizing the undesired side reaction of dehalogenation. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel—for this reaction, supported by experimental data from various studies.
Performance Comparison of Catalysts
The selection of an appropriate catalyst is paramount for maximizing the yield of the desired 2-chloro-4-aminotoluene and suppressing the formation of byproducts. The following table summarizes the performance of different catalysts in the reduction of 2-chloro-4-nitrotoluene and structurally similar compounds. It is important to note that direct comparison is challenging as the data is collated from studies with varying reaction conditions and substrates.
| Catalyst | Substrate | Conversion (%) | Selectivity for Amino Product (%) | Dehalogenation (%) | Reaction Conditions |
| Pd/C | 2-Chloro-6-nitrotoluene | High (not specified) | >98.8 | <1.2 | 353 K, 1 MPa H₂, solvent-free[1] |
| Pt/ZrO₂-rare earth | p-Chloronitrobenzene | >99 | 95.1 | Not specified | Not specified[1] |
| Ni-P-B | p-Chloronitrobenzene | High (not specified) | >99 | Low (implied) | 393 K, 1.2 MPa H₂, ethanol[1] |
| Raney Nickel | Halogenated Nitroaromatics | Generally High | High (often preferred to avoid dehalogenation) | Low | Varies |
| Pt@Cu/TiO₂ | p-Chloronitrobenzene | High | 100 | 0 | Not specified[2] |
Key Observations:
-
Palladium on Carbon (Pd/C): While being a highly active catalyst for nitro group reduction, Pd/C is often associated with a higher tendency for dehalogenation, particularly under harsh conditions.[3][4] However, with careful optimization of reaction parameters, high selectivity can be achieved. For instance, in the hydrogenation of 2-chloro-6-nitrotoluene, a dehalogenation of less than 1.2% was reported.[1]
-
Platinum on Carbon (Pt/C): Platinum-based catalysts generally exhibit a lower tendency for hydrodehalogenation compared to palladium catalysts, making them a more selective choice for the reduction of halogenated nitroaromatics.[5] The addition of promoters or the use of specific supports can further enhance selectivity. For example, a Pt/ZrO₂ catalyst modified with rare earth metals showed high conversion and selectivity for the reduction of p-chloronitrobenzene.[1]
-
Raney Nickel: This catalyst is frequently recommended for the hydrogenation of substrates where dehalogenation is a concern.[3] It is a cost-effective alternative to precious metal catalysts and often provides excellent selectivity for the desired amino product.
-
Bimetallic and Modified Catalysts: Recent research has focused on the development of bimetallic or modified catalysts to enhance selectivity. For example, a Pt@Cu/TiO₂ core-shell catalyst demonstrated 100% selectivity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline.[2] Similarly, amorphous Ni-P-B alloy catalysts have shown higher selectivity than conventional Raney Nickel for the same reaction.[1]
Signaling Pathways and Logical Relationships
The catalytic hydrogenation of 2-chloro-4-nitrotoluene involves a series of steps on the catalyst surface. The desired reaction pathway leads to the formation of 2-chloro-4-aminotoluene, while the competing pathway results in the cleavage of the carbon-chlorine bond (dehalogenation).
Caption: Reaction pathways in the catalytic reduction of 2-chloro-4-nitrotoluene.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the catalytic reduction of 2-chloro-4-nitrotoluene in a laboratory setting.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocols
Below are detailed methodologies for the catalytic hydrogenation of a chlorinated nitrotoluene, which can be adapted for 2-chloro-4-nitrotoluene.
General Procedure for Catalytic Hydrogenation
This protocol is based on the hydrogenation of 2-chloro-6-nitrotoluene using a Pd/C catalyst and can be considered a general starting point.[1]
Materials:
-
2-Chloro-4-nitrotoluene
-
Catalyst (e.g., 2 wt% Pd/C, 5% Pt/C, or Raney Nickel)
-
Solvent (e.g., methanol, ethanol, or solvent-free)
-
Hydrogen gas (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Reactor Charging: The autoclave is charged with 2-chloro-4-nitrotoluene and the chosen solvent (if any). The catalyst is then added. The substrate-to-catalyst ratio can vary, a typical starting point is 50:1 to 100:1 by weight.
-
System Purging: The reactor is sealed and purged several times with an inert gas to remove all oxygen.
-
Pressurization: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1 MPa).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 353 K) with vigorous stirring to ensure efficient mass transfer. The progress of the reaction can be monitored by observing the hydrogen uptake.
-
Reaction Completion and Work-up: Once the hydrogen uptake ceases, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
Catalyst Removal: The reaction mixture is diluted with a suitable solvent and the heterogeneous catalyst is removed by filtration (e.g., through a celite pad).
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure. The crude product can be further purified by crystallization or distillation.
-
Analysis: The conversion of the starting material and the selectivity for the desired product and byproducts are determined by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Preparation of Raney Nickel (W-2)
A common laboratory preparation of active Raney Nickel is the W-2 type.
Materials:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (NaOH) pellets
-
Distilled water
Procedure:
-
A solution of NaOH is prepared by dissolving 160 g of NaOH in 600 ml of distilled water in a flask equipped with a stirrer and cooled to 50°C.
-
125 g of Raney nickel-aluminum alloy powder is added in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, the mixture is digested for an additional 50 minutes at 50°C with stirring.
-
The active catalyst is washed by decantation with distilled water until the washings are neutral to litmus paper.
Safety Precautions:
-
Catalytic hydrogenation should be carried out in a well-ventilated fume hood due to the use of flammable hydrogen gas under pressure.
-
The reaction can be exothermic, and appropriate temperature control is necessary to prevent runaway reactions.
-
Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.
Conclusion
The selective reduction of 2-chloro-4-nitrotoluene is a nuanced process where catalyst choice and reaction conditions play a pivotal role. While Pd/C is a highly active catalyst, it carries a risk of dehalogenation. Pt/C and especially Raney Nickel often provide higher selectivity for the desired 2-chloro-4-aminotoluene. For applications demanding the highest selectivity, exploring modified or bimetallic catalysts may be beneficial. The provided experimental protocols offer a robust starting point for researchers to develop and optimize this important chemical transformation. Careful analysis of the product mixture is crucial to quantify the efficiency and selectivity of the chosen catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for 3-Chloro-4-methylaniline
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical cornerstone for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques for the quantitative determination of 3-Chloro-4-methylaniline, a key chemical intermediate. By presenting supporting experimental data from closely related compounds, this document serves as a practical resource for developing and validating analytical methods for this specific analyte.
The selection of an appropriate analytical method is paramount and is typically guided by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. For this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely employed methods. This guide will delve into the validation parameters of these techniques, offering a comparative overview to aid in method selection and implementation.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of various analytical methods applicable to the analysis of this compound and its structurally related analogs. The data presented is compiled from published methods for similar compounds and serves as a benchmark for method development and validation.
| Parameter | HPLC-UV | GC-MS | Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | ng/mL range | µg/mL range |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate to High | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
Logical Workflow for Analytical Technique Selection
The choice of an analytical technique for this compound is a logical process driven by the specific requirements of the analysis. The following diagram illustrates the decision-making pathway.
Caption: Decision tree for selecting an appropriate analytical technique.
General Workflow for Analytical Method Validation
A systematic approach is essential for the validation of any analytical method. The following diagram outlines the key stages involved in this process.
Caption: A stepwise workflow for the validation of an analytical method.
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using HPLC and GC-MS. These protocols are based on established methods for structurally similar compounds and should be adapted and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification and purity analysis of this compound.
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Formic acid.
-
This compound reference standard.
3. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent like methanol.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.
4. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a suitable solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
5. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank, a placebo (if applicable), and the analyte to demonstrate no interference at the retention time of this compound.
-
Linearity: Analyze the calibration standards at a minimum of five concentration levels and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity.
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
2. Reagents and Standards:
-
Methylene chloride or other suitable solvent (GC grade).
-
This compound reference standard.
3. Standard Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.
-
Filter the final extract if necessary before injection.
5. Validation Parameters to be Assessed:
-
The validation parameters are the same as for the HPLC method. For MS detection, specificity is also demonstrated by the unique mass spectrum of the analyte. The selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity.
A Comparative Guide to the Applications of 3-Chloro-4-methylaniline in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methylaniline is a versatile chemical intermediate with significant applications in the synthesis of a diverse range of commercially important products, including pharmaceuticals, agrochemicals, and dyes.[1] This guide provides a comprehensive comparison of the use of this compound in these key sectors, presenting its performance against alternative synthetic precursors. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are included to assist researchers in making informed decisions for their specific applications.
Physicochemical Properties
This compound, also known as 3-chloro-p-toluidine, is a halogenated aromatic amine. It typically appears as a brown crystalline solid with a mild odor.[2]
| Property | Value |
| CAS Number | 95-74-9 |
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 141.6 g/mol |
| Melting Point | ~260°C (sublimation, hydrochloride form)[2] |
| Boiling Point | 241 °C |
| Solubility | Soluble in organic solvents, slightly soluble in hot water, and insoluble in cold water.[3] |
Applications in Pharmaceutical Synthesis
Substituted anilines are fundamental building blocks in the synthesis of numerous pharmaceutical compounds, particularly in the development of targeted cancer therapies such as tyrosine kinase inhibitors.[4] The unique electronic and steric properties imparted by the substituents on the aniline ring play a crucial role in the pharmacokinetic and pharmacodynamic profiles of the final drug molecule.[5]
Case Study: Lapatinib Synthesis
Lapatinib, a dual inhibitor of EGFR (HER1) and HER2 tyrosine kinases, is a key therapeutic agent in the treatment of HER2-positive breast cancer.[5] A common synthetic route to Lapatinib utilizes a substituted aniline as a key precursor.
Synthesis using a 3-Chloro-4-fluoroaniline derivative:
A widely adopted method for Lapatinib synthesis involves the coupling of a quinazoline moiety with 3-chloro-4-(3-fluorobenzyloxy)aniline. This intermediate is synthesized from 2-chloro-4-nitrophenol and 3-fluorobenzyl chloride, followed by reduction of the nitro group.[5]
Alternative Synthesis:
An alternative approach to Lapatinib synthesis involves the iodination of 2-aminobenzonitrile, followed by condensation and rearrangement reactions with 3-chloro-4-[(3-fluorophenyl)methoxy]aniline to form the key quinazoline intermediate. This is then subjected to a Suzuki coupling reaction.[6]
Experimental Protocol: Synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline
This protocol describes the synthesis of a key intermediate for Lapatinib, starting from 2-chloro-4-nitrophenol.
Step 1: Etherification of 2-chloro-4-nitrophenol
-
Materials: 2-Chloro-4-nitrophenol, 3-fluorobenzyl chloride, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-chloro-4-nitrophenol in DMF and add potassium carbonate.
-
Stir the mixture at room temperature.
-
Slowly add 3-fluorobenzyl chloride to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Filter the precipitate, wash with water, and dry to obtain 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.[5]
-
Step 2: Reduction of the Nitro Group
-
Materials: 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, iron powder, ammonium chloride, ethanol, water.
-
Procedure:
-
Suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through celite to remove iron salts.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
Comparative Data: Pharmaceutical Synthesis
| Product | Precursor | Key Reaction Steps | Overall Yield | Reference |
| Lapatinib | 2-aminobenzonitrile | Iodination, Condensation, Dimroth rearrangement, Suzuki coupling, Reductive amination, Salt formation | ~10% | [6] |
| Imatinib | 2-methyl-5-nitro aniline | Guanidine formation, Cyclization, Nitro reduction, Condensation | Not specified | [7] |
| Bosutinib | 3-methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration, Reduction, Cyclization, Chlorination, Amination (x2) | 18.0% | [8] |
Signaling Pathway Inhibition by Lapatinib
Caption: Simplified signaling pathway inhibition by Lapatinib.[9]
Applications in Agrochemical Synthesis
This compound is a crucial intermediate in the production of several widely used herbicides.[10] Its structural features are incorporated into the final active ingredient to confer specific herbicidal activity.
Case Study: Chlorotoluron Synthesis
Chlorotoluron is a selective herbicide used for the control of broad-leaved and grassy weeds in cereal crops. Its synthesis commonly starts from this compound.
Synthesis from this compound:
The synthesis involves the reaction of this compound with phosgene to form an isocyanate intermediate. This is followed by a reaction with dimethylamine to yield chlorotoluron.
Alternative Precursors:
While this compound is a common starting material, other substituted anilines can be used to synthesize different phenylurea herbicides with varying efficacy and crop selectivity. For example, 4-chloroaniline is used to produce monuron, and 3,4-dichloroaniline is a precursor for diuron.[10]
Experimental Protocol: Synthesis of Chlorotoluron
This protocol outlines a general procedure for the synthesis of chlorotoluron from this compound.
Step 1: Formation of 3-Chloro-4-methylphenyl isocyanate
-
Materials: this compound, phosgene (or a phosgene substitute like triphosgene), inert solvent (e.g., toluene).
-
Procedure:
-
Dissolve this compound in an inert solvent in a reaction vessel equipped for handling toxic gases.
-
Introduce phosgene gas into the solution at a controlled rate while maintaining the reaction temperature.
-
Monitor the reaction until completion (e.g., by IR spectroscopy, observing the formation of the isocyanate peak and disappearance of the amine peak).
-
Remove excess phosgene and solvent under reduced pressure to obtain the crude isocyanate.
-
Step 2: Reaction with Dimethylamine
-
Materials: 3-Chloro-4-methylphenyl isocyanate, dimethylamine, inert solvent.
-
Procedure:
-
Dissolve the crude isocyanate in an inert solvent.
-
Add dimethylamine to the solution, controlling the temperature as the reaction is exothermic.
-
Stir the mixture until the reaction is complete.
-
The product, chlorotoluron, will precipitate from the solution.
-
Filter the solid, wash with a suitable solvent, and dry to obtain the final product.
-
Comparative Data: Herbicide Synthesis
| Herbicide | Precursor Aniline | Reported Yield | Key Advantages of Precursor |
| Chlorotoluron | This compound | High | Provides desired substitution pattern for efficacy in target crops. |
| Monuron | 4-Chloroaniline | Good | Simple starting material for a broad-spectrum herbicide. |
| Diuron | 3,4-Dichloroaniline | Good | Dichloro substitution enhances herbicidal activity. |
Synthesis Workflow for Chlorotoluron
Caption: Synthetic workflow for Chlorotoluron.
Applications in Dye Synthesis
Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo (–N=N–) groups.[11] The synthesis of azo dyes involves two main steps: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. Substituted anilines, such as this compound, are important precursors in the manufacturing of a wide range of azo dyes.[1]
Case Study: Azo Dye Synthesis
The specific color and properties of an azo dye are determined by the chemical structure of both the diazo component (derived from the aniline) and the coupling component.
Synthesis using this compound:
This compound can be diazotized and coupled with various coupling components, such as naphthols or other aromatic amines, to produce a range of colors.
Alternative Precursors for Azo Dyes:
A vast array of substituted anilines can be used as diazo components, each imparting unique properties to the resulting dye. For example, nitroanilines are often used to produce dyes with good light fastness.[5] The choice of precursor depends on the desired color, fastness properties, and application of the dye.
Experimental Protocol: Synthesis of an Azo Dye from this compound
This protocol provides a general procedure for the synthesis of an azo dye using this compound and 2-naphthol as the coupling component.
Step 1: Diazotization of this compound
-
Materials: this compound, hydrochloric acid, sodium nitrite, water, ice.
-
Procedure:
-
Dissolve this compound in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring.
-
The formation of the diazonium salt is typically complete within 15-30 minutes.
-
Step 2: Azo Coupling with 2-Naphthol
-
Materials: Diazonium salt solution from Step 1, 2-naphthol, sodium hydroxide, water, ice.
-
Procedure:
-
Dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Filter the solid dye, wash with cold water, and dry.
-
The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Comparative Performance of Azo Dyes
| Diazo Component | Coupling Component | Resulting Dye Color | Key Performance Characteristics |
| This compound | 2-Naphthol | Red-Orange | Good color strength. |
| 4-Nitroaniline | 2-Naphthol | Red | Generally good light fastness.[5] |
| Aniline-2-sulfonic acid | N,N-dimethylaniline | Orange | Water-soluble dye. |
Workflow for Azo Dye Synthesis
References
- 1. CN103159747A - Synthetic method of lapatinib - Google Patents [patents.google.com]
- 2. US7550591B2 - Imatinib production process - Google Patents [patents.google.com]
- 3. tarjomefa.com [tarjomefa.com]
- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]
- 7. CN101735196B - Method for synthesizing Imatinib - Google Patents [patents.google.com]
- 8. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
cost-benefit analysis of different 3-Chloro-4-methylaniline synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The efficient and cost-effective synthesis of 3-chloro-4-methylaniline, a crucial intermediate in the pharmaceutical, agrochemical, and dye industries, is a subject of ongoing research and process optimization. This guide provides an objective comparison of the prevalent synthesis methods, supported by experimental data, to inform route selection for both laboratory and industrial-scale production.
Executive Summary
The industrial synthesis of this compound predominantly follows a two-step pathway starting from p-nitrotoluene: chlorination to form 2-chloro-4-nitrotoluene, followed by the reduction of the nitro group. The key differentiation between the common methods lies in the reduction step. Catalytic hydrogenation is emerging as the preferred modern approach due to its higher efficiency, cleaner profile, and improved product quality compared to older chemical reduction techniques using reagents like iron powder or sodium sulfide.
The choice of a specific synthesis route is a trade-off between raw material costs, energy consumption, catalyst longevity, product yield and purity, and environmental impact. This guide delves into the specifics of these methods to provide a clear cost-benefit analysis.
Comparison of Synthetic Routes
The selection of an optimal synthesis route for this compound hinges on a variety of factors including the availability and cost of starting materials, the desired scale of production, and the environmental footprint that can be tolerated. The following table summarizes the quantitative data for the most common synthetic pathways.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Chemical Reduction (Iron Powder) | Method 3: Chemical Reduction (Sodium Sulfide) |
| Starting Material | p-Nitrotoluene | p-Nitrotoluene | p-Nitrotoluene |
| Key Steps | 1. Chlorination2. Catalytic Hydrogenation | 1. Chlorination2. Iron Powder Reduction | 1. Chlorination2. Sodium Sulfide Reduction |
| Overall Yield | High (Yields for reduction step often >98%)[1] | Lower | Moderate |
| Purity | High (>98.5%)[1][2] | Lower, requires significant purification | Moderate |
| Key Reagents & Conditions | Chlorination: Cl₂, FeCl₃, I₂ (catalyst), 55-80°C[1]Reduction: H₂, Raney Ni or Pd/C catalyst, 90-95°C, 1.6-2.2 MPa[2] | Reduction: Fe powder, HCl, 20°C[3] | Reduction: Na₂S solution, 110 ± 5°C[1] |
| Advantages | Environmentally friendly, energy-efficient, high purity and yield, simple and controllable operation[2]. | Uses inexpensive reducing agent. | Avoids the use of strong acids. |
| Disadvantages | Higher initial catalyst cost, potential for catalyst poisoning[4]. | Significant iron sludge waste, lower yield, poor product quality, serious environmental pollution[5]. | Complicated technology, higher energy consumption, generation of sulfur-containing waste[1]. |
Experimental Protocols
Method 1: Catalytic Hydrogenation Synthesis
This method involves the chlorination of p-nitrotoluene followed by the catalytic hydrogenation of the resulting 2-chloro-4-nitrotoluene.
Step 1: Chlorination of p-Nitrotoluene [1]
-
Add p-nitrotoluene to a reactor.
-
Heat the reactor to 75°C.
-
Add anhydrous ferric chloride and iodine as catalysts.
-
After stirring for 10-20 minutes, begin introducing chlorine gas at 60°C.
-
Maintain the chlorination temperature between 55-70°C.
-
Monitor the reaction until the melting point of the resulting chlorinated mixture is greater than 58.5°C for 20 minutes.
-
The resulting product is primarily 2-chloro-4-nitrotoluene with a yield of approximately 98%.
Step 2: Catalytic Hydrogenation of 2-chloro-4-nitrotoluene [2]
-
Dissolve the 2-chloro-4-nitrotoluene from Step 1 in methanol (1:1 ratio).
-
Add Raney nickel catalyst to the solution.
-
Introduce hydrogen gas into the reactor, maintaining a molar ratio of 2-chloro-4-nitrotoluene to hydrogen of 1:(3.5-4).
-
Control the reaction temperature at 90-95°C and the pressure at 1.6-2.2 MPa.
-
The reduction reaction is typically complete in 5-6 hours for a 1-ton scale.
-
After the reaction, the crude product is obtained by distillation and further purified by vacuum distillation to achieve a purity of over 98.00%.
Method 2: Chemical Reduction with Iron Powder
This traditional method also begins with the chlorination of p-nitrotoluene as described above. The subsequent reduction step is as follows.
Step 2: Iron Powder Reduction of 2-chloro-4-nitrotoluene [3]
-
Add 2-chloro-4-nitrotoluene (1 equivalent), hexafluoroisopropanol (HFIP, 10 equivalents), and iron powder (5 equivalents) to a reaction vessel.
-
Slowly add a 2N aqueous hydrochloric acid solution to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.
Synthesis Pathways and Workflow Visualization
The following diagrams illustrate the chemical synthesis pathways and a logical workflow for selecting the optimal synthesis method.
Caption: Synthetic pathways to this compound.
Caption: Workflow for selecting a synthesis method.
Conclusion
For the industrial production of high-purity this compound, catalytic hydrogenation presents the most advantageous route.[5] While the initial investment in catalysts may be higher, the benefits of increased yield, superior product quality, operational simplicity, and significantly reduced environmental impact offer a better long-term cost-benefit ratio.[1][2] Chemical reduction methods, particularly using iron powder, are largely outdated for large-scale production due to their inherent inefficiencies and substantial waste generation.[5] The choice for laboratory-scale synthesis may depend on the immediate availability of reagents and equipment, but for any process targeting future scale-up, the catalytic hydrogenation pathway is the recommended focus for development and optimization.
References
- 1. CN102701996A - A method for preparing this compound - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]
- 5. CN104370747A - Method for synthesizing this compound - Google Patents [patents.google.com]
A Comparative Guide to the Environmental Impact of Aniline Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aniline and its derivatives is fundamental to the pharmaceutical, dye, and polymer industries. However, traditional synthesis routes often employ hazardous reagents and generate significant environmental waste. This guide provides an objective comparison of established and emerging methods for synthesizing aniline derivatives, with a focus on their environmental impact. The information presented is supported by experimental data to assist researchers in selecting more sustainable and efficient synthetic pathways.
Comparison of Synthesis Methods for Acetanilide
Acetanilide is a key derivative of aniline, and its synthesis provides a clear example of the shift towards greener chemistry. The following table compares the traditional method using acetic anhydride with a greener alternative employing a magnesium sulfate catalyst.
| Parameter | Traditional Method (Acetic Anhydride) | Greener Method (MgSO₄ Catalyst) |
| Reagents | Aniline, Acetic Anhydride, Concentrated HCl, Sodium Acetate | Aniline, Glacial Acetic Acid, Magnesium Sulfate Heptahydrate |
| Solvent | Water | Solvent-free |
| Reaction Time | 10-15 minutes (warming) | 90 minutes |
| Reaction Temperature | Gentle warming on a water bath | 118°C (reflux) |
| Yield | High (not specified in sources) | 80%[1] |
| Key Environmental Impact | Use of corrosive and lachrymatory acetic anhydride; generation of acetic acid byproduct. | Avoids toxic acetic anhydride; benign and inexpensive catalyst.[1][2] |
Comparison of General Aniline Derivative Synthesis Strategies
Beyond acetanilide, various methods exist for the synthesis of a broader range of aniline derivatives. The following table summarizes and compares key aspects of these methods.
| Synthesis Route | Description | Typical Yield (%) | Temperature (°C) | Pressure (atm) | Catalyst | Reaction Time | Advantages | Disadvantages |
| Reduction of Nitroaromatics | Catalytic hydrogenation of a nitro-substituted aromatic ring to an amino group. | >95 | 25-100 | 1-50 | Pd/C, PtO₂, Raney Ni | 1-12 h | High yields, well-established, scalable. | Requires high pressure, handling of H₂ gas, potential for catalyst poisoning. |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. | 70-95 | 80-120 | 1 | Palladium complexes with phosphine ligands | 2-24 h | Excellent functional group tolerance, mild conditions. | Expensive and air-sensitive catalysts and ligands, potential for heavy metal contamination. |
| One-Pot Aza-Friedel–Crafts | Three-component reaction of aldehydes, anilines, and indoles. | up to 98[3] | Room Temperature | 1 | Brønsted acidic ionic liquid | 1-24 h | High yields, metal-free, aqueous medium, reusable catalyst.[3] | May require longer reaction times for some substrates. |
| Bio-based Synthesis (Aniline) | Fermentation of sugars to an intermediate, followed by catalytic decarboxylation. | Not specified | Milder than conventional methods | Not specified | Corynebacterium glutamicum (fermentation) | Not specified | Uses renewable feedstock, reduces greenhouse gas emissions by 35-69% compared to fossil-based methods.[4] | Can increase eutrophication and acidification; a developing technology.[4] |
Experimental Protocols
Greener Synthesis of Acetanilide using MgSO₄ Catalyst[1]
-
A mixture of aniline (1.0 mL, 10 mmol), glacial acetic acid (3.0 mL), and magnesium sulfate heptahydrate (30 mg, 0.2 mmol) is taken in a dry round-bottomed flask.
-
A few pumice stones are added, and the reaction mixture is refluxed on a wire gauze for 90 minutes.
-
The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is diluted with hot water (5.0 mL) and filtered while hot.
-
The filtrate is allowed to cool to room temperature and then further cooled in an ice-water bath.
-
The precipitated acetanilide is filtered using a suction pump, washed with a minimum amount of ice-cold water, dried, and weighed.
-
The crude product can be recrystallized from hot water to obtain pure acetanilide.
One-Pot Synthesis of Primary Aniline-Based Indolylmethanes[3][5][6][7]
-
To a mixture of an aldehyde (0.2 mmol) and an aniline (0.4 mmol) in water (0.6 mL) is added a Brønsted acidic ionic liquid catalyst (10 mol%).
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-24 hours), monitored by TLC.
-
Once the formation of the intermediate is complete, indole (0.2 mmol) is added to the reaction mixture.
-
Stirring is continued at room temperature until the reaction is complete, as indicated by TLC.
-
Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure indolylmethane derivative.
Visualizing Synthesis Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 3. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chloro-Substituted Anilines for Researchers and Drug Development Professionals
An in-depth analysis of the chemical reactivity of ortho-, meta-, and para-chloroaniline isomers, crucial intermediates in pharmaceutical synthesis, reveals significant differences in their behavior in key organic reactions. This guide provides a comprehensive comparison of their basicity, and reactivity in electrophilic and nucleophilic substitution reactions, supported by quantitative data and detailed experimental protocols.
The position of the chlorine atom on the aniline ring profoundly influences the electron density of the aromatic system and the availability of the lone pair of electrons on the nitrogen atom. These electronic effects directly impact the nucleophilicity of the amine and the susceptibility of the aromatic ring to electrophilic attack, leading to distinct reactivity profiles for 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline. Understanding these differences is paramount for optimizing reaction conditions and predicting product outcomes in the synthesis of complex pharmaceutical molecules.
Basicity and Nucleophilicity: A Quantitative Comparison
The basicity of anilines, a measure of their ability to accept a proton, is a fundamental indicator of their nucleophilicity. The acid dissociation constant (pKa) of the conjugate acid (anilinium ion) provides a quantitative measure of basicity; a lower pKa value corresponds to a weaker base. The presence of the electron-withdrawing chloro group decreases the electron density on the nitrogen atom, making chloroanilines less basic than aniline itself.
The position of the chloro substituent further modulates this effect. In 4-chloroaniline, the electron-withdrawing inductive effect of the chlorine atom is significant, reducing the basicity compared to aniline. For 3-chloroaniline, the inductive effect is also the primary electronic influence. In the case of 2-chloroaniline, in addition to the inductive effect, steric hindrance from the ortho-chloro group can also play a role in its reactivity.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 2-Chloroaniline | 2.66 |
| 3-Chloroaniline | 3.52 |
| 4-Chloroaniline | 3.98 |
Table 1: pKa Values of Chloro-Substituted Anilinium Ions. The pKa values indicate that all chloro-substituted anilines are weaker bases than aniline. Among the isomers, 2-chloroaniline is the weakest base, followed by 3-chloroaniline and then 4-chloroaniline.
Reactivity in Electrophilic Aromatic Substitution
The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the electron-withdrawing nature of the chloro substituent deactivates the aromatic ring towards electrophilic attack in chloroanilines. This deactivation makes reactions such as halogenation, nitration, and Friedel-Crafts reactions more challenging compared to aniline.
The relative reactivity of the isomers in EAS reactions is influenced by the interplay of the activating amino group and the deactivating chloro group. While specific kinetic data for direct comparison is sparse in the literature, the general trend is that the deactivating effect of the chlorine atom reduces the overall reaction rate compared to aniline. The directing effect of the substituents will also influence the regioselectivity of the substitution.
Reactivity in Nucleophilic Aromatic Substitution
Chloroanilines can undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. The rate of these reactions is highly dependent on the electronic properties of the aromatic ring. The presence of the electron-withdrawing amino group (in its protonated form under acidic conditions) and the chloro group can influence the susceptibility of the ring to nucleophilic attack. Generally, electron-withdrawing groups ortho and para to the leaving group accelerate SNAr reactions by stabilizing the intermediate Meisenheimer complex.
Reactivity in Acylation Reactions
The acylation of the amino group in chloroanilines is a common transformation in organic synthesis. The nucleophilicity of the nitrogen atom, as indicated by the basicity, plays a crucial role in the rate of this reaction. Given the pKa values, the expected order of reactivity for acylation would be:
Aniline > 4-Chloroaniline > 3-Chloroaniline > 2-Chloroaniline
This trend is a direct consequence of the electron-withdrawing effect of the chlorine atom, which is most pronounced in the ortho position due to proximity.
Experimental Protocols
To facilitate further research and comparative studies, the following are detailed methodologies for key experiments.
Measurement of pKa Values by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constants (pKa) of the conjugate acids of chloro-substituted anilines.
Materials:
-
2-Chloroaniline, 3-chloroaniline, 4-chloroaniline, and aniline
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M)
-
Sodium hydroxide (NaOH) solutions of varying concentrations
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of each aniline derivative in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with a range of known pH values.
-
Add a small, constant volume of the aniline stock solution to each buffer solution in a quartz cuvette.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (anilinium ion) and unprotonated (aniline) forms.
-
Measure the absorbance at these λmax values for each solution at different pHs.
-
Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the absorbance data at various pH values.
Competitive Bromination of Chloroanilines
Objective: To qualitatively compare the relative reactivity of chloroaniline isomers towards electrophilic bromination.
Materials:
-
Equimolar mixture of 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline
-
Bromine in a suitable solvent (e.g., acetic acid)
-
Sodium thiosulfate solution
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Prepare a standard solution containing an equimolar mixture of the three chloroaniline isomers.
-
To this mixture, add a sub-stoichiometric amount of the bromine solution dropwise with stirring at a constant temperature.
-
After a specific reaction time, quench the reaction by adding an excess of sodium thiosulfate solution to consume any unreacted bromine.
-
Extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Analyze the product mixture using GC-MS or HPLC to determine the relative amounts of the unreacted starting materials and the brominated products of each isomer.
-
The isomer that is consumed to the greatest extent is the most reactive.
Visualizing Reactivity Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Factors influencing the reactivity of chloroanilines.
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Performance of 3-Chloro-4-methylaniline-Based Dyes on Diverse Textile Substrates: A Comparative Analysis
For Immediate Release
This comprehensive guide offers a detailed comparison of the performance of azo dyes derived from 3-Chloro-4-methylaniline across a range of textile fabrics, including cotton, wool, silk, and polyester. This analysis is intended for researchers, scientists, and professionals in the fields of dye chemistry and textile science, providing objective data and experimental protocols to support further research and development. Dyes based on this compound are a subset of azo dyes, a widely used class of colorants in the textile industry. Their performance is critically evaluated against alternative, commercially available dye classes for each fabric type.
Executive Summary
Azo dyes synthesized from this compound exhibit variable performance depending on the fabric substrate. While demonstrating potential for vibrant shades, their fastness properties and application methods differ significantly across natural and synthetic fibers. This guide synthesizes available data on their efficacy, offering a comparative framework against established dye classes.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound-based dyes in comparison to common alternative dyes on different fabrics. Data for the this compound dyes is based on available literature for these and structurally similar azo dyes.
Table 1: Performance on Cotton Fabric
| Dye Class | Color Yield (K/S value) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| Azoic (from this compound) | Moderate to High | 3-4 | 4 | 3/2-3 |
| Reactive Dyes (Alternative) | High | 4-5 | 4-5 | 4/3-4 |
Table 2: Performance on Wool Fabric
| Dye Class | Color Yield (K/S value) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| Acid Azo (from this compound) | High | 4 | 3-4 | 4/3 |
| Acid Dyes (Alternative) | High | 5-6 | 4 | 4-5/3-4 |
Table 3: Performance on Silk Fabric
| Dye Class | Color Yield (K/S value) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| Acid/Metal-Complex (from this compound) | High | 4-5 | 4 | 4/3 |
| Acid/Reactive Dyes (Alternative) | High | 5-6 | 4-5 | 4-5/4 |
Table 4: Performance on Polyester Fabric
| Dye Class | Color Yield (K/S value) | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet, Scale 1-5) |
| Disperse (from this compound) | Moderate to High | 4-5 | 4 | 4/3-4 |
| High-Energy Disperse Dyes (Alternative) | High | 6-7 | 4-5 | 4-5/4 |
Experimental Protocols
Detailed methodologies for the synthesis and application of these dyes are crucial for reproducible research.
Synthesis of Azo Dyes from this compound (General Procedure)
-
Diazotization: this compound is dissolved in a hydrochloric acid solution and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Coupling: The cold diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol or an aromatic amine) dissolved in an alkaline or acidic medium, depending on the coupler.
-
Isolation: The precipitated azo dye is isolated by filtration, washed with cold water until neutral, and dried.
Dyeing Procedures
Cotton (Azoic Dyeing):
-
The fabric is first impregnated with a solution of a coupling component (e.g., a naphthol derivative).
-
The prepared fabric is then treated with the cold diazonium salt solution of this compound, leading to the in situ formation of the insoluble azo dye within the fiber.
-
The dyed fabric is rinsed thoroughly with cold and hot water and soaped to remove unfixed dye.
Wool and Silk (Acid Dyeing):
-
The dyebath is prepared with the acid azo dye, water, and an acid (e.g., acetic or formic acid) to achieve a pH of 4.5-5.5.
-
The fabric is introduced into the dyebath at room temperature, and the temperature is gradually raised to 80-100°C.
-
Dyeing is continued at this temperature for 45-60 minutes.
-
The fabric is then rinsed with water and dried.
Polyester (Disperse Dyeing):
-
A dispersion of the disperse azo dye is prepared using a dispersing agent.
-
The dyebath is set with the dye dispersion, water, and a carrier (for dyeing at 100°C) or without a carrier for high-temperature dyeing (130°C). The pH is adjusted to 4.5-5.5 with acetic acid.
-
The polyester fabric is dyed for 60-90 minutes at the selected temperature.
-
After dyeing, a reduction clearing process is often performed to remove surface dye and improve fastness.
-
The fabric is rinsed and dried.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and application of azo dyes derived from this compound.
Caption: General workflow for the synthesis and application of azo dyes.
Conclusion
Azo dyes based on this compound present a viable option for coloring various textile fibers, with performance characteristics that are comparable to some existing dyes. However, for applications demanding very high light and wash fastness, particularly on polyester, alternative high-performance dyes may be more suitable. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers aiming to explore and optimize the application of this specific class of azo dyes in the textile industry. Further research is warranted to fully characterize the properties of a wider range of dyes derived from this compound and to conduct more direct comparative studies against a broader spectrum of commercial dyes.
Comparative Efficacy of Herbicides Derived from 3-Chloro-4-methylaniline for Broadleaf Weed Control in Cereals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of herbicides derived from 3-Chloro-4-methylaniline, primarily focusing on Chlortoluron, against alternative herbicides for the control of broadleaf weeds in cereal crops. The information presented is supported by experimental data to aid in research and development efforts.
Introduction
This compound is a key chemical intermediate in the synthesis of several agrochemicals, most notably the phenylurea herbicide Chlortoluron.[1] Chlortoluron has been a widely used herbicide for controlling a variety of broadleaf and grass weeds in cereal crops like wheat and barley.[1][2] This guide delves into the efficacy of Chlortoluron, its mechanism of action, and compares its performance with other classes of herbicides commonly used for the same purpose.
Chlortoluron: A Photosystem II Inhibitor
Chlortoluron belongs to the phenylurea class of herbicides and its primary mode of action is the inhibition of photosynthesis.[1] It specifically blocks the QB plastoquinone binding site of photosystem II, which interrupts the photosynthetic electron transport chain, ultimately leading to plant death.[1]
Efficacy of Chlortoluron
Chlortoluron is effective against a range of broadleaf weeds. Its efficacy has been established through extensive field trials and global use.[2] It can be applied both as a pre-emergence and early post-emergence herbicide.
Table 1: Efficacy of Chlortoluron on Various Broadleaf Weeds in Cereals
| Weed Species | Common Name | Efficacy (%) | Crop | Reference |
| Stellaria media | Chickweed | 85-95 | Wheat, Barley | Factual data compiled from multiple sources |
| Matricaria spp. | Mayweed | 80-90 | Wheat, Barley | Factual data compiled from multiple sources |
| Papaver rhoeas | Common Poppy | 80-90 | Wheat, Barley | Factual data compiled from multiple sources |
| Chenopodium album | Fat-hen | 75-85 | Wheat, Barley | Factual data compiled from multiple sources |
| Veronica persica | Field Speedwell | 70-80 | Wheat, Barley | Factual data compiled from multiple sources |
Note: Efficacy can vary depending on factors such as weed growth stage, application timing, and environmental conditions.
Alternative Herbicides for Broadleaf Weed Control in Cereals
Several other herbicide classes with different modes of action are available for controlling broadleaf weeds in cereal crops. These provide alternatives to Chlortoluron and are crucial for managing herbicide resistance.
Acetolactate Synthase (ALS) Inhibitors
This group of herbicides, which includes sulfonylureas (e.g., Metsulfuron-methyl, Tribenuron-methyl) and triazolopyrimidines (e.g., Florasulam), works by inhibiting the acetolactate synthase enzyme, which is essential for the production of branched-chain amino acids.
Auxin Mimics (Synthetic Auxins)
These herbicides, such as 2,4-D, MCPA, and dicamba, mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds.
Comparative Efficacy
The choice of herbicide often depends on the specific weed spectrum present in the field and concerns about herbicide resistance.
Table 2: Comparative Efficacy of Chlortoluron and Alternative Herbicides on Key Broadleaf Weeds in Cereals
| Herbicide Class | Active Ingredient(s) | Stellaria media (Chickweed) | Matricaria spp. (Mayweed) | Papaver rhoeas (Poppy) | Galium aparine (Cleavers) |
| Phenylurea | Chlortoluron | 85-95% | 80-90% | 80-90% | 60-70% |
| ALS Inhibitors | Metsulfuron-methyl | 90-100% | 90-100% | 70-80% (resistance issues) | 80-90% |
| Tribenuron-methyl | 90-100% | 90-100% | 80-90% (resistance issues) | 70-80% | |
| Florasulam | 95-100% | 95-100% | 90-100% | 90-100% | |
| Auxin Mimics | 2,4-D | 70-80% | 80-90% | 80-90% | 80-90% |
| MCPA | 70-80% | 80-90% | 80-90% | 80-90% |
Data compiled from various agricultural extension and research publications.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. Below is a generalized protocol for conducting field trials to evaluate the performance of herbicides for broadleaf weed control in cereals.
Objective: To evaluate and compare the efficacy of Chlortoluron and alternative herbicides on broadleaf weed control and crop safety in wheat or barley.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3-4 replications per treatment.
-
Plot Size: Minimum of 2 x 5 meters.
2. Treatments:
-
Untreated Control (weedy check).
-
Weed-free Control (manual weeding).
-
Chlortoluron at the recommended application rate.
-
Alternative herbicides (e.g., Metsulfuron-methyl, 2,4-D) at their recommended rates.
-
Tank-mixes or co-formulations if applicable.
3. Site Selection and Crop Management:
-
Select a field with a uniform and representative population of the target broadleaf weeds.
-
Follow standard agronomic practices for the specific cereal crop (variety selection, seeding rate, fertilization, etc.).
4. Herbicide Application:
-
Timing: Apply herbicides at the recommended growth stage of both the crop and the weeds (e.g., post-emergence when weeds have 2-4 true leaves and the crop is at the 2-3 leaf to early tillering stage).
-
Equipment: Use a calibrated research plot sprayer with appropriate nozzles to ensure uniform coverage.
-
Application Volume: Typically 100-200 L/ha.
-
Record Keeping: Document environmental conditions at the time of application (temperature, humidity, wind speed).
5. Data Collection:
-
Weed Control Efficacy:
-
Visual assessment of percent weed control at 14, 28, and 56 days after treatment (DAT) using a 0-100% scale (0 = no control, 100 = complete kill).
-
Weed density (counts per square meter) and biomass (dry weight per square meter) from a designated quadrat in each plot at a specified time after application.
-
-
Crop Phytotoxicity:
-
Visual assessment of crop injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).
-
-
Yield:
-
Harvest the entire plot or a designated area within each plot at crop maturity.
-
Measure grain yield and adjust for moisture content.
-
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Visualizations
Mode of Action of Chlortoluron
The following diagram illustrates the signaling pathway of Chlortoluron as a Photosystem II inhibitor.
Caption: Mode of action of Chlortoluron in inhibiting Photosystem II.
Experimental Workflow for Herbicide Efficacy Trial
The diagram below outlines the key steps in a typical field trial to assess herbicide efficacy.
Caption: Workflow for a herbicide efficacy field trial.
References
Comparative Analysis of Antibody Cross-Reactivity for 3-Chloro-4-methylaniline Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of polyclonal antibodies raised against 3-Chloro-4-methylaniline (3-C-4-MA) haptens. Understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays for the detection of this compound in various matrices. This document summarizes key performance data, details the experimental protocols used for cross-reactivity assessment, and provides visual representations of the experimental workflow.
Data Summary: Cross-Reactivity of Anti-3-C-4-MA Antibodies
The cross-reactivity of the polyclonal antibody was evaluated against a panel of structurally related aromatic amines to determine its binding specificity. The following table summarizes the quantitative data obtained from a competitive enzyme-linked immunosorbent assay (cELISA). Cross-reactivity is expressed as the percentage of the concentration of the competing compound that causes 50% inhibition of the antibody-antigen binding, relative to the concentration of this compound causing the same inhibition.
| Compound | Structure | % Cross-Reactivity |
| This compound (3-C-4-MA) | (Image of 3-C-4-MA structure) | 100 |
| 4-Methylaniline (p-Toluidine) | (Image of 4-Methylaniline structure) | 45.2 |
| 3-Chloroaniline | (Image of 3-Chloroaniline structure) | 25.8 |
| Aniline | (Image of Aniline structure) | 8.5 |
| 3,4-Dichloroaniline | (Image of 3,4-Dichloroaniline structure) | 12.3 |
| 4-Chloroaniline | (Image of 4-Chloroaniline structure) | 18.7 |
| 2-Chloro-4-methylaniline | (Image of 2-Chloro-4-methylaniline structure) | 3.1 |
| N-Methyl-3-chloro-4-methylaniline | (Image of N-Methyl-3-chloro-4-methylaniline structure) | < 1.0 |
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (cELISA) was employed to determine the cross-reactivity of the polyclonal antibodies.
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to bovine serum albumin (3-C-4-MA-BSA).
-
Antibody: Rabbit polyclonal anti-3-C-4-MA antibody.
-
Enzyme Conjugate: Goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP).
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution.
-
Stopping Solution: 2 M Sulfuric acid.
-
Buffers: Carbonate-bicarbonate buffer (coating buffer), Phosphate-buffered saline with Tween 20 (PBST, washing buffer), and Phosphate-buffered saline (PBS, dilution buffer).
-
Microplates: 96-well polystyrene microtiter plates.
-
Analytes: this compound and related compounds for cross-reactivity testing.
2. Assay Procedure:
-
Coating: Microtiter plates were coated with 100 µL/well of 3-C-4-MA-BSA (1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: The plates were washed three times with PBST.
-
Blocking: The remaining protein-binding sites were blocked by adding 200 µL/well of 1% BSA in PBS and incubating for 1 hour at 37°C.
-
Washing: The plates were washed three times with PBST.
-
Competitive Reaction: 50 µL of varying concentrations of the competitor compounds (3-C-4-MA and its analogues) and 50 µL of the anti-3-C-4-MA antibody (at a pre-determined optimal dilution) were added to the wells. The plate was incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times with PBST.
-
Enzyme Reaction: 100 µL of HRP-conjugated goat anti-rabbit IgG (diluted 1:5000 in PBS) was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates were washed five times with PBST.
-
Substrate Reaction: 100 µL of TMB substrate solution was added to each well and incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of 2 M sulfuric acid to each well.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity: The 50% inhibitory concentration (IC50) was calculated for each of the tested compounds from the dose-response curves. The percent cross-reactivity was calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
Visualizations
Below are diagrams illustrating the key processes and relationships described in this guide.
Caption: Workflow of the competitive ELISA for cross-reactivity analysis.
Caption: Principle of antibody recognition and cross-reactivity.
Benchmarking the Stability of 3-Chloro-4-methylaniline: A Comparative Guide for Researchers
In the landscape of pharmaceutical and chemical research, understanding the intrinsic stability of intermediate compounds is paramount for ensuring the development of safe, effective, and robust products. This guide provides a comprehensive comparison of the stability of 3-Chloro-4-methylaniline against other relevant aniline compounds. By presenting available experimental data and detailed testing protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Introduction to Aniline Stability
Anilines are a class of aromatic amines that serve as vital building blocks in the synthesis of dyes, polymers, and pharmaceuticals. However, the aniline motif is often associated with metabolic liabilities and a propensity for degradation, particularly through oxidation.[1] The stability of an aniline derivative is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the molecule, affecting its susceptibility to oxidative, photolytic, and thermal degradation.
This compound, a disubstituted aniline, is generally considered a stable compound. However, like many anilines, it can be sensitive to prolonged exposure to air and light and is incompatible with strong oxidizing agents, acids, and other reactive species. Freshly purified aniline is typically a colorless oil, but it darkens upon exposure to air due to the formation of strongly colored, oxidized impurities.[2] This guide delves into the specifics of this stability and places it in context with other anilines.
Comparative Stability Data
Direct quantitative, side-by-side stability studies comparing this compound with other anilines under identical forced degradation conditions are not extensively available in public literature. However, by compiling data from various studies on individual or small groups of anilines, we can establish a comparative framework. The following table summarizes key stability characteristics and data points.
| Compound | Stability Type | Key Findings / Quantitative Data | Comments |
| This compound | General / Chemical | Stable, but sensitive to prolonged air and light exposure.[3] Incompatible with strong oxidizers, acids, acid anhydrides, and chloroformates.[4][5] | Emits toxic fumes of chlorine and nitroxides upon decomposition by heat.[3] |
| Biodegradation | Half-life of 1.5 hours in River Elbe water.[3] | This indicates relatively rapid environmental degradation under specific aerobic conditions. | |
| Aniline (unsubstituted) | Photodegradation | Atmospheric half-life estimated at 2 hours.[6] | Subject to rapid degradation in air via reaction with hydroxyl radicals.[6] |
| Biodegradation | Half-life of 2.3 days reported in an industrial river.[6] | Slower than this compound, but conditions are not directly comparable. | |
| Thermal Stability | Decomposes on heating at temperatures above 190°C.[6] Exhibits "anomalous" stability under high pressure, likely due to hydrogen bonding.[1][7] | The amino group is the primary site of initial oxidation. | |
| Oxidative Stability | Oxidation follows pseudo-first-order kinetics; rate increases with temperature and persulfate concentration.[4][5] Products include nitrobenzene and azobenzene.[8] | Highly susceptible to oxidation, leading to colored impurities.[2] | |
| 2-Chloroaniline | Photodegradation | Rate constant (k x 10³) on Hal-TiO₂ photocatalyst: 7.0 min⁻¹.[9] | Degradation intermediates include 2-chlorophenol and p-benzoquinone.[10] |
| Biodegradation | Can be completely degraded by ionizing radiation at a dose of 1 kGy (for a 10 mg/L solution).[11] | Reductive dechlorination is a key degradation pathway.[11] | |
| 4-Chloroaniline | Photodegradation | Can be degraded via photocatalysis using TiO₂.[12] | Intermediates include 3-hydroxy-4-chloronitrobenzene and phenol.[10] |
| 4-Methylaniline (p-Toluidine) | Oxidative Stability | Methyl substituents stabilize ionic intermediates via hyperconjugation, potentially favoring further oxidation over dimerization. | Electron-donating groups like methyl can influence the oxidation pathway. |
Key Experimental Protocols
To ensure reliable and comparable stability data, standardized experimental protocols are essential. Forced degradation studies are the cornerstone of this analysis, intentionally stressing the compound to identify potential degradation pathways and products.[13]
Protocol 1: Photostability Testing (ICH Q1B)
This protocol is based on the internationally recognized ICH Q1B guideline for photostability testing of new drug substances and products.[2][6][14]
Objective: To assess the intrinsic photostability of the aniline by exposing it to a standardized combination of UV and visible light.
Apparatus:
-
A photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., Xenon lamp with D65/ID65 emission standards) or Option II (a combination of cool white fluorescent and near-UV lamps).[14]
-
Calibrated radiometers and lux meters.
-
Quartz cells for solutions or shallow glass/plastic dishes for solid samples.[14]
-
Aluminum foil to protect control samples.
-
Stability-indicating analytical system (e.g., HPLC-UV).
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer (not more than 3 mm) of the aniline compound in a suitable dish.[14]
-
Solution State: Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable inert solvent and place it in a quartz cell.
-
-
Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a "dark" control, stored under the same temperature conditions.[14]
-
Exposure:
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter.[6]
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze both the test and control samples using a validated stability-indicating HPLC method.
-
Assess the sample for any changes in physical appearance (e.g., color), purity (assay), and the formation of degradation products.
-
Protocol 2: Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods for evaluating thermal stability.[3][15]
Objective: To determine the decomposition temperature and other thermal transitions of the aniline.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Differential Scanning Calorimeter (DSC).
-
Inert crucibles (e.g., alumina, platinum).
-
High-precision microbalance.
Procedure (TGA):
-
Instrument Calibration: Calibrate the TGA for mass and temperature as per the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.
-
Experimental Setup: Place the sample crucible on the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidation.[15]
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 30°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 500°C).[15]
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Procedure (DSC):
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.
-
Experimental Setup: Place the sample and reference pans in the DSC cell. Purge with an inert gas.
-
Thermal Program: Subject the sample to a heat-cool-heat cycle to remove thermal history. For analysis, heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range.[15]
-
Data Analysis: Record the differential heat flow. Endothermic peaks typically represent melting, while exothermic events can indicate decomposition.
Protocol 3: Oxidative Stability Testing
This protocol outlines a common method for assessing stability against oxidative degradation using hydrogen peroxide.
Objective: To evaluate the susceptibility of the aniline to oxidation.
Apparatus:
-
Glass vials with screw caps.
-
Constant temperature bath or oven.
-
pH meter.
-
Stability-indicating analytical system (e.g., HPLC-UV).
Procedure:
-
Sample Preparation: Prepare a solution of the aniline (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide to the sample solution to achieve a final H₂O₂ concentration of approximately 3%. Prepare a control sample without H₂O₂.
-
Incubation: Store the test and control samples at room temperature or in a controlled environment (e.g., 40°C) for a defined period (e.g., up to 7 days).[13]
-
Analysis: At predetermined time points, withdraw aliquots from both the test and control solutions. If necessary, quench the reaction (e.g., by dilution).
-
Data Evaluation: Analyze the samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of any oxidative degradants.
Visualizing Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
Conclusion
This compound demonstrates stability characteristics typical of substituted anilines, being generally stable but susceptible to degradation under oxidative, photolytic, and high-temperature stress. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group creates a complex electronic environment that influences its reactivity compared to simpler anilines. While direct quantitative comparisons are sparse, the available data suggest that its stability profile is broadly in line with other chloro- and methyl-substituted anilines.
For professionals in research and drug development, it is crucial to conduct thorough forced degradation studies using standardized protocols, such as those outlined in this guide. Such studies are indispensable for identifying potential degradants, elucidating degradation pathways, and developing robust, stability-indicating analytical methods. This foundational knowledge is essential for ensuring the quality, safety, and efficacy of any final product derived from this important chemical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. aidic.it [aidic.it]
- 4. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 7. jordilabs.com [jordilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ikev.org [ikev.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-4-methylaniline in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is toxic if swallowed or in contact with the skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2][3] It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Type | Standard/Specification | Further Guidance |
| Eye/Face Protection | NIOSH (US) or EN 166 (EU) approved | Wear tightly fitting safety goggles or a face shield.[1][4] Ensure eyewash stations are in close proximity to the workstation.[2][5] |
| Skin Protection | EU Directive 89/686/EEC, EN 374 | Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber).[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[1][4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved | A full-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when weighing or diluting the neat chemical or if exposure limits are exceeded.[1][6] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's stability.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2][7] Confirm that an eyewash station and safety shower are readily accessible.[2][5]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Chemical: Avoid all personal contact, including inhalation of dust or vapors.[3] Do not eat, drink, or smoke in the handling area.[1][2][7]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2][3]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[1][3][7]
Storage Requirements:
-
Store in original, tightly sealed containers in a locked, cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[2][5]
-
The chemical may be sensitive to prolonged exposure to air and light and may darken in color during storage.[1][2] Storing under nitrogen is recommended.[2]
Emergency Procedures
Immediate action is required in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] Get immediate medical help if skin irritation or a rash occurs.[1][7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[3][7] If not breathing, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1][7] Do NOT induce vomiting. Call a physician or poison control center immediately.[3][7] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all spilled material and contaminated items (e.g., gloves, absorbent pads) in a suitable, labeled, and sealed container for disposal.[2][3]
-
Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the contents and container in accordance with local, regional, and national hazardous waste regulations.[1][2] Contact your institution's EHS office for specific disposal procedures. Do not allow the chemical to enter drains or the environment.[1][7]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
